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Ethyl 5-(hydroxymethyl)nicotinate Documentation Hub

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  • Product: Ethyl 5-(hydroxymethyl)nicotinate
  • CAS: 59936-06-0

Core Science & Biosynthesis

Foundational

Ethyl 5-(hydroxymethyl)nicotinate: A Comprehensive Technical Guide to Orthogonal Pyridine Functionalization

Executive Summary As drug discovery pivots toward highly functionalized, sp2-rich heterocycles, Ethyl 5-(hydroxymethyl)nicotinate (CAS: 59936-06-0) has emerged as a critical bifunctional building block. Featuring a π -de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly functionalized, sp2-rich heterocycles, Ethyl 5-(hydroxymethyl)nicotinate (CAS: 59936-06-0) has emerged as a critical bifunctional building block. Featuring a π -deficient pyridine core substituted with an electrophilic ethyl ester at C3 and a nucleophilic/oxidizable hydroxymethyl group at C5, this molecule offers unparalleled orthogonal reactivity. This whitepaper provides an in-depth mechanistic analysis, self-validating synthetic protocols, and application insights for researchers leveraging this intermediate in the development of kinase inhibitors, NAD+ precursors, and metabolic disease therapeutics.

Physicochemical Profiling & Structural Logic

Understanding the physical parameters of Ethyl 5-(hydroxymethyl)nicotinate is the first step in designing robust downstream synthetic workflows. The electron-withdrawing nature of the pyridine nitrogen significantly modulates the pKa and reactivity of the substituents.

ParameterValueAnalytical & Synthetic Significance
CAS Number 59936-06-0Primary identifier for procurement and regulatory tracking.
Molecular Formula C9​H11​NO3​ Defines isotopic mass for high-resolution LC-MS validation.
Molecular Weight 181.19 g/mol Crucial for precise stoichiometric calculations in micro-scale reactions.
Physical Form Powder or crystalsDictates handling, weighing protocols, and dissolution kinetics.
Storage Conditions Inert atmosphere, RTPrevents ambient oxidation of the benzylic-like primary alcohol.
InChI Key KVLGRHMHNMGGCH-UHFFFAOYSA-NUtilized for cheminformatics and structural database querying.

Data supported by authoritative chemical profiling standards [1].

Orthogonal Reactivity: The Bifunctional Hub

The strategic value of Ethyl 5-(hydroxymethyl)nicotinate lies in its bifunctionality. The C3 ester and C5 hydroxymethyl groups can be manipulated independently without requiring complex protection-deprotection sequences.

  • The C5 Hydroxymethyl Group: Behaves similarly to a benzylic alcohol. It can be selectively oxidized to an aldehyde (Ethyl 5-formylnicotinate) using mild oxidants like MnO2​ , or converted into a potent electrophile via halogenation (e.g., using SOCl2​ to form the chloromethyl derivative).

  • The C3 Ethyl Ester: Serves as a classic electrophilic center. It can undergo aminolysis to form nicotinamides, or saponification to yield the corresponding nicotinic acid derivative.

Reactivity SM Diethyl pyridine- 3,5-dicarboxylate Core Ethyl 5-(hydroxymethyl) nicotinate SM->Core Selective Reduction Aldehyde Ethyl 5-formylnicotinate (Oxidation) Core->Aldehyde MnO2 Oxidation Chloride Ethyl 5-(chloromethyl) nicotinate (Halogenation) Core->Chloride SOCl2 Chlorination Amide 5-(hydroxymethyl) nicotinamide (Amidation) Core->Amide NH3 Aminolysis

Divergent synthetic pathways of Ethyl 5-(hydroxymethyl)nicotinate.

Strategic Synthesis: Causality & Protocol

Synthesizing Ethyl 5-(hydroxymethyl)nicotinate typically begins with the readily available symmetric precursor, diethyl pyridine-3,5-dicarboxylate . The primary synthetic challenge is achieving chemoselective mono-reduction.

The Causality of Reagent Selection: Using a strong reducing agent like Lithium Aluminum Hydride ( LiAlH4​ ) will indiscriminately reduce both esters, yielding pyridine-3,5-diyldimethanol [3]. To achieve mono-reduction, we employ Sodium Borohydride ( NaBH4​ ) in the presence of a Lewis acid modifier, such as Calcium Chloride ( CaCl2​ ). The Ca2+ ions coordinate with the carbonyl oxygen of the ester, increasing its electrophilicity and directing the borohydride attack. By strictly limiting the stoichiometry of the hydride source, we statistically favor the formation of the mono-alcohol over the diol.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the integrity of the reaction before proceeding.

  • Reaction Setup: Flame-dry a 250 mL round-bottom flask. Add diethyl pyridine-3,5-dicarboxylate (10.0 mmol, 1.0 eq) and dissolve in 50 mL of anhydrous ethanol. Purge the system with Argon and cool to 0 °C using an ice bath.

  • Lewis Acid Activation: Add anhydrous CaCl2​ (10.0 mmol, 1.0 eq) to the stirring solution. Stir for 15 minutes to allow for optimal carbonyl coordination.

  • Controlled Reduction: Slowly add NaBH4​ (6.0 mmol, 0.6 eq) in small portions over 30 minutes. Crucial: Sub-stoichiometric addition is the primary driver of chemoselectivity.

  • Reaction Monitoring (Self-Validation Checkpoint 1): After 2 hours, perform TLC (Hexanes:EtOAc 1:1). The starting diester ( Rf​≈0.6 ) should be mostly consumed, with a dominant new spot for the mono-alcohol ( Rf​≈0.3 ).

  • Quenching & Extraction: Quench the reaction carefully with 20 mL of saturated aqueous NH4​Cl to neutralize unreacted hydride without hydrolyzing the remaining ester. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes).

  • Final Validation (Self-Validation Checkpoint 2): Analyze the purified product via LC-MS (Target [M+H]+=182.1 ) and 1H -NMR. The NMR spectrum must show a characteristic singlet at ∼4.7 ppm integrating to 2 protons (the −CH2​OH group) and only one set of ethyl signals (a quartet at ∼4.4 ppm and a triplet at ∼1.4 ppm).

Workflow Step1 Reaction Setup (Inert Atm, 0°C) Step2 Reagent Addition (NaBH4 to Diester) Step1->Step2 Step3 Quench & Extract (NH4Cl / EtOAc) Step2->Step3 Step4 Purification (Chromatography) Step3->Step4 Step5 Validation (LC-MS & NMR) Step4->Step5

Step-by-step experimental workflow with self-validating QC checkpoints.

Applications in Advanced Drug Development

The structural motif of Ethyl 5-(hydroxymethyl)nicotinate is highly prevalent in modern pharmacophores.

Metabolic Disease Therapeutics (11-beta-HSD1 Inhibitors): The dysregulation of cortisol levels is a primary driver of metabolic syndrome, obesity, and type 2 diabetes. Inhibitors targeting the enzyme 11-beta-hydroxysteroid dehydrogenase type I (11-beta-HSD1) have shown immense clinical promise. Patent literature demonstrates the use of pyridine-3,5-dicarboxylate derivatives and their reduced alcohol counterparts as core scaffolds for synthesizing potent 11-beta-HSD1 inhibitors [2]. The orthogonal handles allow for the modular attachment of lipophilic aryl groups and polar amides necessary for optimal enzyme pocket binding.

Kinase Inhibitors & NAD+ Modulation: Beyond metabolic diseases, the functionalized pyridine ring is a classic bioisostere for pyrimidines and benzenes in kinase hinge-binding motifs. Furthermore, derivatives of this molecule are actively investigated as precursors for Nicotinamide Adenine Dinucleotide (NAD+) boosters, aiming to restore cellular energetics in aging and neurodegenerative models.

References

  • Sigma-Aldrich. "Ethyl 5-(hydroxymethyl)nicotinate | 59936-06-0". MilliporeSigma Product Catalog.

  • European Patent Office. "EP 2527337 A1: Inhibitors of 11-beta hydroxysteroid dehydrogenase type I". Google Patents. 1

  • Benchchem. "Diethyl Pyridine-3,4-dicarboxylate & Pyridine-3,5-diyldimethanol Reduction Strategies". Benchchem Research Chemicals. 2

Sources

Exploratory

Ethyl 5-(hydroxymethyl)nicotinate chemical structure

Ethyl 5-(Hydroxymethyl)nicotinate: A Comprehensive Technical Guide on Structure, Synthesis, and Applications Executive Summary Ethyl 5-(hydroxymethyl)nicotinate (CAS: 59936-06-0) is a highly versatile, bifunctional pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 5-(Hydroxymethyl)nicotinate: A Comprehensive Technical Guide on Structure, Synthesis, and Applications

Executive Summary

Ethyl 5-(hydroxymethyl)nicotinate (CAS: 59936-06-0) is a highly versatile, bifunctional pyridine building block extensively utilized in medicinal chemistry and drug discovery. Featuring both an electrophilic ethyl ester and a nucleophilic/oxidizable hydroxymethyl group on an electron-deficient pyridine core, this scaffold enables divergent synthetic trajectories. This whitepaper provides an authoritative overview of its physicochemical properties, structural logic, and a field-proven, self-validating synthetic methodology designed to circumvent common pitfalls such as unwanted transesterification.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of Ethyl 5-(hydroxymethyl)nicotinate is critical for downstream handling, purification, and formulation. The compound typically presents as a crystalline powder and requires storage under an inert atmosphere to prevent slow oxidation of the primary alcohol.

Table 1: Physicochemical and Identification Data

PropertyValue / Description
Chemical Name Ethyl 5-(hydroxymethyl)nicotinate
Synonyms Ethyl 5-(hydroxymethyl)pyridine-3-carboxylate
CAS Number 59936-06-0
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Physical State Powder or crystals
InChIKey KVLGRHMHNMGGCH-UHFFFAOYSA-N
Storage Conditions Inert atmosphere, Room Temperature
GHS Safety Profile H302, H315, H319, H335 (Harmful if swallowed; Irritant)

Reactivity Profile and Structural Logic

The 3,5-disubstitution pattern on the pyridine ring dictates the molecule's chemical behavior. The pyridine core is inherently electron-deficient, a property exacerbated by the electron-withdrawing C3 ethyl ester.

  • C3 Ethyl Ester: Serves as an electrophilic center primed for saponification to the corresponding nicotinic acid or direct amidation with primary/secondary amines to form targeted pharmacophores.

  • C5 Hydroxymethyl: Acts as a nucleophilic handle for etherification. Crucially, it can be selectively oxidized to an aldehyde (yielding ethyl 5-formylnicotinate) or converted into a leaving group (e.g., chloromethyl or bromomethyl) for cross-coupling or substitution[1].

  • Pyridine Nitrogen: Maintains basicity (pKa ~4.5), allowing for salt formation (e.g., hydrochloride salts) to improve aqueous solubility, or N-oxidation to alter the electronic landscape of the ring.

ReactivityProfile Core Ethyl 5-(hydroxymethyl)nicotinate (Bifunctional Scaffold) Ester C3 Ethyl Ester Electrophilic Allows amidation or saponification Core->Ester Alcohol C5 Hydroxymethyl Nucleophilic Allows etherification or oxidation Core->Alcohol Nitrogen Pyridine Nitrogen Basic / Directing Allows N-oxidation or salt formation Core->Nitrogen

Figure 1: Divergent reactivity profile of the 3,5-disubstituted pyridine scaffold.

Mechanistic Synthesis Workflow: The Industry Standard

While direct reduction of diethyl pyridine-3,5-dicarboxylate is theoretically possible, chemoselectivity issues often lead to over-reduction or complex mixtures. The most robust, scalable, and self-validating methodology relies on the functionalization of Ethyl 5-methylnicotinate (CAS: 20826-02-2)[2].

The Causality Behind the 3-Step Route
  • Radical Bromination: Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) selectively functionalizes the benzylic-like C5 methyl group to yield Ethyl 5-(bromomethyl)nicotinate[1].

  • Acetate Substitution: Why not directly hydrolyze the bromide? Direct aqueous hydrolysis of the bromomethyl intermediate with hydroxide bases frequently causes competitive saponification of the C3 ethyl ester. By displacing the bromide with an acetate anion (using NaOAc or AgOAc), we create a stable, easily purifiable intermediate.

  • Mild Solvolysis (The Critical Pitfall): The acetate must be cleaved to reveal the alcohol. Expert Insight: If this solvolysis is performed using Potassium Carbonate ( K2​CO3​ ) in Methanol, transesterification will occur, yielding Methyl 5-(hydroxymethyl)nicotinate. To preserve the ethyl ester, the solvolysis must be conducted in absolute Ethanol.

SynthesisRoute SM Ethyl 5-methylnicotinate CAS: 20826-02-2 Int1 Ethyl 5-(bromomethyl)nicotinate CAS: 156691-99-5 SM->Int1 NBS, AIBN Radical Bromination Int2 Ethyl 5-(acetoxymethyl)nicotinate Int1->Int2 NaOAc, DMF SN2 Substitution Target Ethyl 5-(hydroxymethyl)nicotinate CAS: 59936-06-0 Int2->Target K2CO3, EtOH Mild Solvolysis

Figure 2: Three-step robust synthetic workflow for Ethyl 5-(hydroxymethyl)nicotinate.

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system, ensuring that intermediate purity can be confirmed via TLC or NMR before proceeding.

Step 1: Synthesis of Ethyl 5-(bromomethyl)nicotinate

  • Charge a round-bottom flask with Ethyl 5-methylnicotinate (1.0 equiv) and dissolve in anhydrous trifluorotoluene (PhCF3) or carbon tetrachloride ( CCl4​ ) (0.2 M concentration).

  • Add N-Bromosuccinimide (NBS) (1.1 equiv) and AIBN (0.05 equiv)[1].

  • Equip with a reflux condenser and heat the mixture to 80°C under an inert argon atmosphere for 4–6 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material will consume, and a highly UV-active lower-Rf spot will appear.

  • Cool to 0°C, filter off the precipitated succinimide, and concentrate the filtrate in vacuo.

Step 2: Synthesis of Ethyl 5-(acetoxymethyl)nicotinate

  • Dissolve the crude Ethyl 5-(bromomethyl)nicotinate in anhydrous DMF (0.3 M).

  • Add anhydrous Sodium Acetate (NaOAc) (2.0 equiv).

  • Stir the suspension at 60°C for 3 hours.

  • Validation: Quench a small aliquot in water, extract with EtOAc, and check TLC. The bromide spot should completely convert to a slightly more polar acetate spot.

  • Dilute the bulk reaction with water and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over Na2​SO4​ , and concentrate.

Step 3: Solvolysis to Ethyl 5-(hydroxymethyl)nicotinate

  • Dissolve the crude acetate intermediate in absolute Ethanol (0.2 M). Do not use Methanol.

  • Add Potassium Carbonate ( K2​CO3​ ) (0.1 equiv) as a catalyst.

  • Stir at room temperature for 2 hours.

  • Validation: Monitor via TLC. The acetate will cleanly convert to the highly polar hydroxymethyl target.

  • Filter the mixture through a short pad of Celite to remove the basic catalyst. Concentrate the filtrate.

  • Purify via flash column chromatography (DCM/MeOH 95:5) to afford the pure Ethyl 5-(hydroxymethyl)nicotinate as a crystalline solid.

Analytical Characterization Expectations

To verify the integrity of the final product, 1H NMR ( CDCl3​ , 400 MHz) should be utilized. The self-validating markers for this compound are:

  • Pyridine Core: Three distinct aromatic protons. Typically, two doublets around δ 8.80 and 8.65 ppm (C2 and C6 protons adjacent to nitrogen) and a triplet/multiplet around δ 8.30 ppm (C4 proton).

  • Hydroxymethyl Group: A sharp singlet (or doublet if coupled to the OH) integrating to 2H at roughly δ 4.80 ppm. The disappearance of the acetate methyl singlet ( δ ~2.1 ppm) confirms complete deprotection.

  • Ethyl Ester: A classic quartet integrating to 2H at δ 4.40 ppm and a triplet integrating to 3H at δ 1.40 ppm.

References

Sources

Foundational

An In-depth Technical Guide to Ethyl 5-(hydroxymethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Pyridine Scaffold Ethyl 5-(hydroxymethyl)nicotinate, bearing the CAS Number 59936-06-0 , is a substituted pyridine deriv...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Scaffold

Ethyl 5-(hydroxymethyl)nicotinate, bearing the CAS Number 59936-06-0 , is a substituted pyridine derivative that holds significant promise as a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique trifunctional nature, incorporating a pyridine core, an ethyl ester, and a primary alcohol, provides multiple reaction sites for chemical modification. This guide offers a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications in contemporary drug discovery, grounded in established scientific principles.

The strategic placement of the hydroxymethyl and ethyl carboxylate groups on the pyridine ring makes this compound a valuable synthon for creating complex molecular architectures. The pyridine nitrogen offers a site for quaternization or N-oxide formation, the ester is amenable to hydrolysis or amidation, and the alcohol can be oxidized or used in ether and ester linkages. This multi-faceted reactivity is the cornerstone of its utility in the synthesis of novel therapeutic agents.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The key properties of Ethyl 5-(hydroxymethyl)nicotinate are summarized below.

PropertyValueSource(s)
CAS Number 59936-06-0[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [2]
Physical Form Powder or crystals[1]
Purity Typically ≥95%[1]
Storage Temperature Inert atmosphere, Room Temperature[1]

Safety and Handling:

Ethyl 5-(hydroxymethyl)nicotinate is classified as harmful and an irritant.[1]

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapours/spray (P261). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of Ethyl 5-(hydroxymethyl)nicotinate: A Representative Protocol

While multiple synthetic routes can be envisioned, a common and reliable strategy for the preparation of Ethyl 5-(hydroxymethyl)nicotinate involves the selective reduction of the corresponding diester, diethyl pyridine-2,5-dicarboxylate. This approach is predicated on the differential reactivity of the two ester groups, allowing for the targeted reduction of one to the primary alcohol while preserving the other.

Causality Behind Experimental Choices:

The choice of a selective reducing agent is critical. Sodium borohydride (NaBH₄) in a suitable solvent system is often effective for the reduction of esters to alcohols. The selectivity can be enhanced by carefully controlling the reaction temperature and stoichiometry of the reducing agent. The use of a protic solvent like ethanol can facilitate the reduction process.

Self-Validating System:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Detailed Step-by-Step Methodology:

Reaction: Selective reduction of Diethyl pyridine-2,5-dicarboxylate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Diethyl pyridine-2,5-dicarboxylate (1 equivalent) in anhydrous ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of sodium borohydride (1.5 equivalents) in ethanol dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Diethyl pyridine-2,5-dicarboxylate in Anhydrous Ethanol cool Cool to 0 °C start->cool add_reductant Slowly add NaBH₄ in Ethanol cool->add_reductant react Stir at RT for 12-18h add_reductant->react quench Quench with H₂O at 0 °C react->quench Monitor by TLC extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify characterize Characterize (NMR, MS) purify->characterize final_product Ethyl 5-(hydroxymethyl)nicotinate purify->final_product Pure Product

Caption: Workflow for the synthesis of Ethyl 5-(hydroxymethyl)nicotinate.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in Ethyl 5-(hydroxymethyl)nicotinate make it a valuable precursor for the synthesis of a wide range of biologically active molecules. Its utility is particularly notable in the development of agents targeting the central nervous system (CNS).

Key Intermediate for Nicotinic Receptor Modulators:

Derivatives of nicotinic acid are known to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders. Ethyl 6-(hydroxymethyl)-5-methylnicotinate, a structurally related compound, is used as a key intermediate in the development of nicotinic receptor modulators.[3] By analogy, Ethyl 5-(hydroxymethyl)nicotinate serves as a crucial scaffold for the synthesis of novel ligands with potential therapeutic applications in conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Scaffold for CNS-Active Agents:

The pyridine ring is a common feature in many CNS-active drugs. The functional handles on Ethyl 5-(hydroxymethyl)nicotinate allow for its elaboration into more complex heterocyclic systems. This makes it a valuable starting material for the preparation of compounds with potential anti-inflammatory and analgesic properties.[3]

Logical Relationship in Drug Discovery:

Drug_Discovery_Logic cluster_modifications Chemical Modifications cluster_applications Therapeutic Targets start_mol Ethyl 5-(hydroxymethyl)nicotinate ester_mod Ester Modification (Amidation, Hydrolysis) start_mol->ester_mod alcohol_mod Alcohol Modification (Oxidation, Etherification) start_mol->alcohol_mod ring_mod Pyridine Ring Modification (N-alkylation) start_mol->ring_mod nACHr Nicotinic Receptor Modulators ester_mod->nACHr Leads to cns_agents CNS-Active Agents (Analgesic, Anti-inflammatory) alcohol_mod->cns_agents Leads to ring_mod->nACHr Leads to

Caption: Potential applications of Ethyl 5-(hydroxymethyl)nicotinate in drug discovery.

Conclusion

Ethyl 5-(hydroxymethyl)nicotinate is a chemical entity of significant interest to the scientific community, particularly those engaged in pharmaceutical research and development. Its trifunctional nature provides a versatile platform for the synthesis of a diverse array of complex molecules. While detailed biological studies on this specific compound are emerging, its structural similarity to known pharmacophores suggests a high potential for its application in the development of novel therapeutics, especially in the realm of neurological disorders. The synthetic protocol and application insights provided in this guide are intended to empower researchers to harness the full potential of this valuable chemical building block.

References

  • PubChem. Ethyl 5-hydroxy-2-methylnicotinate. [Link]

  • MySkinRecipes. Ethyl 6-(hydroxymethyl)-5-methylnicotinate. [Link]

Sources

Exploratory

Ethyl 5-(hydroxymethyl)nicotinate: A Bifunctional Pyridine Scaffold in Advanced Chemical Synthesis and Drug Discovery

Executive Summary Ethyl 5-(hydroxymethyl)nicotinate (CAS: 59936-06-0) is a highly versatile, bifunctional pyridine building block widely utilized in medicinal chemistry and advanced organic synthesis. Featuring both an e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-(hydroxymethyl)nicotinate (CAS: 59936-06-0) is a highly versatile, bifunctional pyridine building block widely utilized in medicinal chemistry and advanced organic synthesis. Featuring both an electrophilic ester and a nucleophilic/oxidizable primary alcohol on an electron-deficient heteroaromatic ring, this scaffold enables divergent synthetic pathways. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for derivatization.

Physicochemical Profiling & Structural Analysis

Understanding the physical and chemical properties of Ethyl 5-(hydroxymethyl)nicotinate is critical for optimizing reaction conditions and ensuring safe handling. The compound exists as a powder or crystalline solid at room temperature and possesses distinct electronic characteristics driven by the pyridine core.

Table 1: Physicochemical and Safety Profile of Ethyl 5-(hydroxymethyl)nicotinate

PropertyValue / Description
Chemical Name Ethyl 5-(hydroxymethyl)nicotinate
CAS Number 59936-06-0
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
InChIKey KVLGRHMHNMGGCH-UHFFFAOYSA-N
Physical Form Powder or crystals
Purity (Commercial) ≥95%
Storage Conditions Inert atmosphere (Argon/N2), Room Temperature
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Data sourced from the authoritative product specifications provided by [1].

Structural Causality

The basicity of the pyridine nitrogen dictates its solubility and interaction with acidic reagents. The 3-ethyl ester acts as a deactivating group, pulling electron density away from the ring, which stabilizes the scaffold against electrophilic aromatic substitution but primes it for nucleophilic attack. The 5-hydroxymethyl group acts as an isolated aliphatic alcohol, though its "pyridylic" position makes its downstream derivatives (like halides) exceptionally reactive in S_N2 reactions due to transition state stabilization by the adjacent aromatic system.

Chemical Reactivity & Mechanistic Pathways

The true value of Ethyl 5-(hydroxymethyl)nicotinate lies in its bifunctionality. The orthogonal reactivity of the ester and the primary alcohol allows for selective modifications without the strict need for protecting groups, provided the right reagents are chosen.

  • Selective Oxidation: The primary alcohol can be oxidized to an aldehyde (Ethyl 5-formylnicotinate).

  • Halogenation: Conversion of the hydroxyl group to a chloride or bromide yields a potent alkylating agent.

  • Ester Hydrolysis/Amidation: The ethyl ester can be saponified to the corresponding nicotinic acid derivative or directly amidated.

ReactivityMap SM Ethyl 5-(hydroxymethyl)nicotinate (Bifunctional Scaffold) Oxidation Selective Oxidation (e.g., MnO2, DMP) SM->Oxidation Target: -CH2OH Halogenation Halogenation (e.g., SOCl2, PBr3) SM->Halogenation Target: -CH2OH Hydrolysis Ester Hydrolysis / Amidation (e.g., LiOH, Amines) SM->Hydrolysis Target: -COOEt Aldehyde Ethyl 5-formylnicotinate (Electrophilic Node) Oxidation->Aldehyde AlkylHalide Ethyl 5-(halomethyl)nicotinate (Alkylation Agent) Halogenation->AlkylHalide Amide 5-(hydroxymethyl)nicotinamide (H-Bonding Donor/Acceptor) Hydrolysis->Amide

Figure 1: Divergent chemical reactivity pathways of Ethyl 5-(hydroxymethyl)nicotinate.

Experimental Protocols: Derivatization & Functionalization

As a Senior Application Scientist, I emphasize that protocol design must be a self-validating system. The choice of reagents below is deliberate to maximize yield while minimizing side reactions (such as over-oxidation or ester cleavage).

Protocol A: Selective Oxidation to Ethyl 5-formylnicotinate

Mechanistic Rationale: To convert the primary alcohol to an aldehyde without over-oxidizing to the carboxylic acid, mild oxidants are required. [2] is chosen over Jones reagent because it operates under mild, non-aqueous conditions, completely preventing the hydrolysis of the ethyl ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 1.0 equivalent (eq) of Ethyl 5-(hydroxymethyl)nicotinate in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.2 eq of Dess-Martin Periodinane (DMP) portion-wise to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor conversion via TLC (Thin Layer Chromatography) using a 1:1 Hexane/Ethyl Acetate system.

  • Quenching (Self-Validating Step): Quench the reaction by adding an equal volume of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 (1:1 v/v). Stir vigorously for 30 minutes until the organic layer is clear. Causality: This specific mixture safely reduces unreacted DMP and iodine byproducts into water-soluble, inert salts, validating that no active oxidant remains during extraction.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure aldehyde.

Workflow Step1 1. Reagent Prep Dissolve SM in dry CH2Cl2 Step2 2. Oxidation Add Dess-Martin Periodinane Stir at RT (2h) Step1->Step2 Step3 3. Quenching Add sat. NaHCO3 / Na2S2O3 Stir 30 min Step2->Step3 Step4 4. Extraction Wash with Brine Dry over MgSO4 Step3->Step4 Step5 5. Purification Flash Chromatography (Hexane/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow for the selective oxidation of the hydroxymethyl group.

Protocol B: Halogenation to Ethyl 5-(chloromethyl)nicotinate

Mechanistic Rationale: Thionyl chloride (SOCl2) is utilized for the chlorination of the primary alcohol. The reaction proceeds via a chlorosulfite intermediate, which collapses via an S_N2 mechanism to yield the alkyl chloride. The byproducts (SO2 and HCl) are gaseous, driving the reaction forward and heavily simplifying the workup.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the starting material in anhydrous DCM (0.5 M) under an inert atmosphere. Cool to 0 °C.

  • Addition: Add 1.5 eq of SOCl2 dropwise. A catalytic amount of DMF (N,N-Dimethylformamide) is added to accelerate the formation of the highly reactive Vilsmeier-Haack-type intermediate.

  • Reaction: Stir at room temperature for 3 hours.

  • Workup: Carefully evaporate the solvent and excess SOCl2 under reduced pressure (in a fume hood). Neutralize the residue with saturated aqueous NaHCO3 and extract with Ethyl Acetate.

  • Isolation: Dry the organic phase over Na2SO4, filter, and concentrate to afford the chloromethyl derivative, which is typically pure enough for subsequent nucleophilic substitution reactions.

Applications in Medicinal Chemistry

The 3,5-disubstituted pyridine motif is a privileged scaffold in drug discovery. The spatial arrangement of the functional groups in Ethyl 5-(hydroxymethyl)nicotinate allows for the synthesis of V-shaped or extended linear molecules, which are highly effective at fitting into the binding pockets of kinases and G-protein-coupled receptors (GPCRs). By converting the hydroxymethyl group to an amine (via the halide) and saponifying the ester to an amide, researchers can rapidly generate diverse libraries of nicotinamide analogs, which are known inhibitors of enzymes like PARP (Poly (ADP-ribose) polymerase) and various kinases.

Handling, Storage, and Safety Protocols

As detailed in the safety profile, Ethyl 5-(hydroxymethyl)nicotinate is classified under GHS as causing skin, eye, and respiratory irritation (H315, H319, H335).

  • Storage: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at room temperature. The primary alcohol is susceptible to slow oxidation if left exposed to ambient air and humidity over prolonged periods.

  • Handling: All manipulations, especially those involving reactive derivatizing agents like SOCl2 or DMP, must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

References

Foundational

A Technical Guide to the Solubility of Ethyl 5-(hydroxymethyl)nicotinate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 5-(hydroxymethyl)nicotinate. It is intended for researchers, scientists, and professionals in drug development who utilize...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 5-(hydroxymethyl)nicotinate. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document moves beyond a simple data sheet to offer insights into the molecular interactions governing solubility and provides actionable protocols for determining solubility parameters in your own laboratory setting.

Introduction to Ethyl 5-(hydroxymethyl)nicotinate

Ethyl 5-(hydroxymethyl)nicotinate is a pyridine derivative with the chemical formula C9H11NO3. It is a solid, appearing as a powder or crystals at room temperature. The molecule possesses several key functional groups that dictate its physical and chemical properties, including an ethyl ester, a hydroxyl group, and a pyridine ring. Understanding the interplay of these groups is fundamental to predicting its behavior in various solvent systems. This knowledge is critical for a range of applications, from reaction chemistry and purification to formulation development.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This principle is governed by the intermolecular forces between the solute (Ethyl 5-(hydroxymethyl)nicotinate) and the solvent molecules. The key molecular features of Ethyl 5-(hydroxymethyl)nicotinate that influence its solubility are:

  • Polarity: The presence of the hydroxyl (-OH) group and the nitrogen atom in the pyridine ring introduces significant polarity and the capacity for hydrogen bonding. The ethyl ester group also contributes to the molecule's polarity.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the ester and the nitrogen of the pyridine ring can act as hydrogen bond acceptors.

  • Aromaticity: The pyridine ring provides a nonpolar, aromatic surface that can interact with nonpolar solvents through van der Waals forces.

The balance of these features determines the compound's affinity for different types of organic solvents. For instance, polar protic solvents, which can engage in hydrogen bonding, are expected to be good solvents for this compound. Polar aprotic solvents will also be effective due to dipole-dipole interactions. Nonpolar solvents are anticipated to be less effective due to the compound's overall polarity.

Predicted Solubility Profile

While specific quantitative solubility data for Ethyl 5-(hydroxymethyl)nicotinate is not widely available in the literature, we can infer its likely solubility based on its structural analogues, nicotinic acid and ethyl nicotinate. Nicotinic acid, with its carboxylic acid and pyridine functionalities, shows a solubility order of dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile[1]. Ethyl nicotinate is reported to be soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate[2].

Based on these comparisons and the molecular structure of Ethyl 5-(hydroxymethyl)nicotinate, a qualitative solubility profile can be predicted. The presence of the hydroxyl group is expected to enhance its solubility in polar protic solvents compared to ethyl nicotinate.

Table 1: Predicted Qualitative Solubility of Ethyl 5-(hydroxymethyl)nicotinate in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the hydroxyl group and interacting with the polar ester and pyridine ring.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighStrong dipole moments can effectively solvate the polar regions of the molecule.
Polar Aprotic Acetone, Ethyl AcetateModerateCan act as hydrogen bond acceptors and have moderate dipole moments.
Halogenated Dichloromethane (DCM)ModerateModerate polarity allows for favorable interactions.
Aromatic TolueneLow to ModerateCan interact with the pyridine ring, but the overall polarity of the solute may limit solubility.
Nonpolar Hexane, CyclohexaneLowLack of polarity makes it a poor solvent for the polar functional groups of the molecule.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of Ethyl 5-(hydroxymethyl)nicotinate in a solvent of interest.

Materials and Equipment
  • Ethyl 5-(hydroxymethyl)nicotinate (as solute)

  • Selected organic solvent(s)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of Ethyl 5-(hydroxymethyl)nicotinate to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of Ethyl 5-(hydroxymethyl)nicotinate.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visual Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Equilibrate at constant temperature A->B C Collect supernatant B->C D Filter C->D E Dilute D->E F Inject into HPLC/GC E->F G Quantify against calibration curve F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining the solubility of a solid compound.

Practical Implications for Researchers

A thorough understanding of the solubility of Ethyl 5-(hydroxymethyl)nicotinate is paramount for its effective use in research and development.

  • Reaction Chemistry: Selecting an appropriate solvent in which all reactants are sufficiently soluble is crucial for achieving optimal reaction kinetics and yield.

  • Purification: Solubility differences in various solvents are exploited in crystallization, a primary method for purifying solid compounds.

  • Drug Formulation: For pharmaceutical applications, solubility in biocompatible solvents is a key determinant of a drug's bioavailability and delivery mechanism.

  • Analytical Chemistry: Preparing solutions for analysis requires knowledge of suitable solvents to ensure the compound remains in solution at the desired concentration.

Conclusion

References

  • Silva, A. M., et al. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 55(9), 3975-3979. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Hydroxymethyl Nicotinate Functional Group

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the hydroxymethyl nicotinate functional group, a significant moiety in medicinal chemistry and pha...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the hydroxymethyl nicotinate functional group, a significant moiety in medicinal chemistry and pharmacology. As a derivative of nicotinic acid (Niacin, Vitamin B3), this functional group is integral to prodrug strategies, particularly in topical formulations, designed to elicit localized vasodilation and other therapeutic effects. We will explore its chemical characteristics, synthesis, pharmacological mechanisms, and the analytical methods essential for its study, providing field-proven insights for professionals in drug development.

Core Chemical and Physical Characteristics

The hydroxymethyl nicotinate functional group is characterized by a pyridine ring substituted with both a hydroxymethyl group (-CH₂OH) and a nicotinate ester. For the purpose of this guide, we will focus on representative compounds like Methyl 6-(hydroxymethyl)nicotinate. This structure serves as a prodrug, where in vivo esterases hydrolyze the ester to release nicotinic acid, the primary active agent.[1][2]

The strategic inclusion of the ester and hydroxymethyl groups modifies the physicochemical properties of the parent nicotinic acid molecule, enhancing its suitability for specific delivery systems, particularly topical administration. These modifications are designed to improve skin penetration and control the local release of the active compound.

Table 1: Key Physicochemical Properties of Methyl 6-(hydroxymethyl)nicotinate

PropertyValueSource
CAS Number 56026-36-9[3][4]
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3][5]
Appearance White to off-white or yellow crystalline powder[3][6]
Melting Point 73-78 °C[3][5]
Boiling Point 293.4 ± 30.0 °C (Predicted)[3]
Density 1.244 ± 0.06 g/cm³ (Predicted)[3]
pKa 13.20 ± 0.10 (Predicted)[3]
Solubility Soluble in polar solvents like water and alcohols[6]
Storage Inert atmosphere, Room Temperature[3]

Synthesis and Characterization

The synthesis of hydroxymethyl nicotinate derivatives is a critical step in the development of drugs incorporating this functional group. A common and efficient method involves the selective reduction of a diester precursor.

Causality in Synthetic Strategy

The chosen synthetic route, a selective reduction of a pyridine dicarboxylate, is advantageous due to its high yield and specificity. The use of sodium borohydride (NaBH₄) in the presence of calcium chloride (CaCl₂) allows for the preferential reduction of one ester group to a hydroxymethyl group while leaving the other ester intact. This selectivity is crucial for producing the desired functional group architecture without requiring complex protection and deprotection steps, thereby streamlining the synthesis process for scalability.

Experimental Protocol: Synthesis of Methyl 6-(hydroxymethyl)nicotinate

This protocol describes a validated method for synthesizing Methyl 6-(hydroxymethyl)nicotinate from Dimethyl pyridine-2,5-dicarboxylate, achieving a high yield.[3][7]

Materials:

  • Dimethyl pyridine-2,5-dicarboxylate (1.0 eq)

  • Calcium Chloride (CaCl₂, 4.0 eq)

  • Sodium Borohydride (NaBH₄, 2.5 eq)

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a suitable reaction vessel, combine Dimethyl pyridine-2,5-dicarboxylate, CaCl₂, THF, and EtOH.

  • Stir the mixture for 30 minutes at room temperature to ensure homogeneity.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add NaBH₄ in portions, carefully monitoring the reaction temperature to keep it at 0 °C.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.[3][7]

  • Work-up: Quench the reaction by slowly adding saturated NH₄Cl solution, followed by water.

  • Extract the aqueous layer with dichloromethane (3x).[3][7]

  • Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3][7]

  • The resulting solid is Methyl 6-(hydroxymethyl)nicotinate, which can be further purified by recrystallization if necessary. A typical yield for this reaction is approximately 96%.[3][7]

Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis. Characterization via NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy should be performed to confirm the structure and purity of the final product, ensuring it matches reference spectra.[8]

Pharmacological Profile and Mechanism of Action

Upon topical application, hydroxymethyl nicotinate esters act as prodrugs. They penetrate the skin and are hydrolyzed by cutaneous esterases to release nicotinic acid.[1] The primary pharmacological effect of the released nicotinic acid is localized vasodilation, or flushing, which is mediated by prostaglandins.[9][10][11]

Detailed Signaling Pathway

The mechanism of nicotinic acid-induced vasodilation is a well-characterized G-protein coupled receptor (GPCR) signaling cascade.[9][12]

  • Receptor Activation: Nicotinic acid binds to the GPR109A (also known as HM74A) receptor, a Gᵢ-coupled receptor found on various cells in the skin, including Langerhans cells and keratinocytes.[9][12][13]

  • Downstream Signaling: Activation of GPR109A initiates a signaling cascade that leads to the activation of phospholipase A₂.

  • Prostaglandin Synthesis: This enzyme mobilizes arachidonic acid from the cell membrane, which is then converted into prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), by cyclooxygenase (COX) enzymes.[10][14][15]

  • Vasodilation: PGD2 is released and acts on the DP1 receptor on vascular smooth muscle cells, causing relaxation and subsequent vasodilation, leading to the characteristic erythema or flushing.[15][16]

This prostaglandin-dependent pathway is the reason why non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen, which inhibit COX enzymes, can effectively block the flushing response to nicotinates.[11][17]

Visualization of the Signaling Pathway

The following diagram illustrates the key steps in the nicotinic acid-induced vasodilation pathway.

Vasodilation_Pathway cluster_skin Skin Layers (Epidermis/Dermis) cluster_cell Langerhans / Keratinocyte Cell cluster_vessel Vascular Smooth Muscle Cell HMN Hydroxymethyl Nicotinate (Topical) Esterases Cutaneous Esterases HMN->Esterases Hydrolysis NA Nicotinic Acid (Active Drug) Esterases->NA GPR109A GPR109A Receptor NA->GPR109A Binds & Activates PLC Phospholipase A2 Activation GPR109A->PLC AA Arachidonic Acid Release PLC->AA COX COX Enzymes AA->COX PGD2 Prostaglandin D2 (PGD2) Synthesis COX->PGD2 DP1 DP1 Receptor PGD2->DP1 Binds & Activates Vaso Vasodilation (Increased Blood Flow) DP1->Vaso

Fig. 1: Signaling pathway of topically applied hydroxymethyl nicotinate.

Analytical Methodologies

Accurate quantification of hydroxymethyl nicotinate and its metabolites is essential for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[18]

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method with UV detection is ideal due to its robustness, sensitivity, and ability to separate the ester prodrug from its active metabolite, nicotinic acid. The use of a C18 column provides excellent separation for these moderately polar compounds, and UV detection at a wavelength around 260 nm offers good sensitivity for the pyridine ring system.[18][19][20]

Experimental Protocol: Quantification by RP-HPLC

This protocol provides a general framework for the analysis of hydroxymethyl nicotinate in a formulation matrix.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[18]

  • Methyl Nicotinate (Reference Standard).[18]

  • Nicotinic Acid (Reference Standard).[18]

  • Methanol (HPLC Grade).[18]

  • Water (HPLC Grade).[18]

  • Sample formulation containing hydroxymethyl nicotinate.

Chromatographic Conditions:

  • Mobile Phase: A suitable gradient or isocratic mixture of methanol and water. A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: 260 nm.[19][20]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of the Methyl Nicotinate reference standard in methanol. Create a series of calibration standards by serial dilution to cover the expected sample concentration range.

  • Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in a known volume of methanol. The solution may require sonication for complete dissolution and filtration through a 0.45 µm syringe filter to remove excipients.

  • Calibration: Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) ≥ 0.999.

  • Analysis: Inject the prepared sample solution.

  • Quantification: Determine the concentration of hydroxymethyl nicotinate in the sample by comparing its peak area to the calibration curve.[18]

System Validation: The method's trustworthiness is established by validating for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Applications in Drug Development

The primary application of the hydroxymethyl nicotinate functional group is in topical formulations designed to increase local blood flow.[10][21]

  • Rubefacients: Used in over-the-counter preparations for the temporary relief of muscle and joint pain.[10]

  • Dermatology: Investigated for improving skin barrier function and mitigating sun damage.[1]

  • Enhanced Drug Delivery: The induced vasodilation can potentially enhance the dermal absorption of other co-formulated active pharmaceutical ingredients.

  • Blood Sample Collection: Topical application has been shown to be a feasible method for improving peripheral blood collection by significantly increasing local blood flow.[21]

Formulation Considerations: Nicotinate esters are often formulated in creams, gels, or ointments. The choice of vehicle is critical for ensuring chemical stability of the ester and optimizing its penetration through the stratum corneum. Propylene glycol is a common solvent and penetration enhancer used in such formulations.[1]

Conclusion

The hydroxymethyl nicotinate functional group represents a clever and effective prodrug strategy in medicinal chemistry. By masking the carboxylic acid of nicotinic acid as an ester, its physicochemical properties are tailored for enhanced topical delivery. A thorough understanding of its synthesis, the prostaglandin-mediated mechanism of action, and robust analytical techniques are paramount for researchers and developers aiming to harness its therapeutic potential. Future work may focus on developing novel nicotinate esters with optimized penetration profiles and reduced potential for irritation, further expanding their utility in dermatology and localized drug delivery.

References

  • Kamal, M. A., et al. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Gumieniczek, A., & Przyborowski, L. (2008). Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. ResearchGate. [Link]

  • Zhang, Y., et al. (2008). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Molecular Pharmacology. [Link]

  • Google Patents. (2015). US20150209343A1 - Topical dermal compositions.
  • Andersson, K. E., et al. (1979). Prostaglandins contribute to the vasodilation induced by nicotinic acid. PubMed. [Link]

  • Directive Publications. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. [Link]

  • Morrow, J. D., et al. (1989). Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans. PubMed. [Link]

  • Li, Y., et al. (2022). Topical Application of Methyl Nicotinate Solution Enhances Peripheral Blood Collection. Laboratory Medicine. [Link]

  • Gumieniczek, A., & Przyborowski, L. (2008). Thin-layer chromatography-densitometric measurements for determination of N-(hydroxymethyl)nicotinamide in tablets and stability evaluation in solutions. PubMed. [Link]

  • Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Perry, R. J., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]

  • U.S. Pharmacist. (2009). Myristyl Nicotinate 5% Topical Cream. [Link]

  • European Agency for the Evaluation of Medicinal Products. (1998). Methyl Nicotinate. [Link]

  • ResearchGate. (2015). Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. [Link]

  • Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. [Link]

  • Plaisance, E. P., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Wilkin, J. K., et al. (1989). Prostaglandins and Nicotinate-Provoked Increase in Cutaneous Blood Flow. Clinical Pharmacology & Therapeutics. [Link]

  • Cheng, K., et al. (2006). Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans. Proceedings of the National Academy of Sciences. [Link]

  • Kaijser, L., et al. (1979). Dissociation of the effects of nicotinic acid on vasodilatation and lipolysis by a prostaglandin synthesis inhibitor, indomethacin, in man. PubMed. [Link]

Sources

Foundational

Whitepaper: The Discovery, Chemical Evolution, and Pharmacokinetics of Nicotinic Acid Esters

Executive Summary Nicotinic acid (niacin or Vitamin B3) is a fundamental biochemical precursor to the coenzymes NAD+ and NADP+, playing an essential role in cellular metabolism and DNA repair[1]. While its systemic benef...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinic acid (niacin or Vitamin B3) is a fundamental biochemical precursor to the coenzymes NAD+ and NADP+, playing an essential role in cellular metabolism and DNA repair[1]. While its systemic benefits—ranging from the eradication of pellagra to the modulation of dyslipidemia—are well documented, the free carboxylic acid exhibits poor transdermal bioavailability and induces severe cutaneous flushing upon systemic administration. To circumvent these limitations, pharmaceutical chemists developed nicotinic acid esters . By masking the polar carboxylate group, these derivatives function as highly tunable prodrugs and rubefacients. This technical guide explores the historical discovery, chemical rationale, and experimental validation of nicotinic acid esters in modern drug development.

Historical Context and Discovery

The chemical history of nicotinic acid predates its biological recognition. It was first synthesized in 1867 by the chemist Huber through the oxidative degradation of nicotine using potassium chromate and sulfuric acid—hence the nomenclature "nicotinic acid"[1]. However, its biological imperative remained unknown until 1937, when biochemist Conrad Elvehjem isolated the compound from liver extracts and definitively identified it as the anti-pellagra factor, curing "black tongue" in canine models[2][3].

As the therapeutic applications of niacin expanded into lipid-lowering therapies in the mid-20th century, its clinical utility was bottlenecked by two factors:

  • The "Niacin Flush": A severe, prostaglandin D2 (PGD2)-mediated vasodilation[4].

  • Barrier Impermeability: The hydrophilic nature of the free acid (LogP ~0.36) prevented effective topical delivery for localized dermatological treatments.

To manipulate these properties, researchers turned to esterification. Early developments focused on short-chain and aromatic esters, such as methyl nicotinate and benzyl nicotinate . Rather than avoiding the flush, these compounds were designed to harness it. They were formulated as rubefacients (counter-irritants) to intentionally induce local hyperemia and vasodilation, thereby relieving acute musculoskeletal pain through increased tissue oxygenation and the masking of deeper pain signals[5][6][7].

In recent decades, the focus has shifted toward long-chain aliphatic and complex esters—such as myristyl nicotinate and tocopheryl nicotinate [4][8]. These highly lipophilic molecules act as true transdermal prodrugs. They penetrate the stratum corneum efficiently and undergo slow, sustained enzymatic cleavage, delivering therapeutic doses of niacin to the basal epidermis without triggering the acute PGD2 spike responsible for flushing[9].

Chemical Rationale & Pharmacokinetics

The esterification of nicotinic acid is a masterclass in prodrug design, governed by the principles of partition coefficients (LogP) and enzymatic kinetics.

The Causality of Esterification

The stratum corneum is a highly lipophilic barrier. Free nicotinic acid is predominantly ionized at physiological pH, rendering it membrane-impermeable. By conjugating the carboxylic acid with an alcohol (ranging from methanol to complex tocopherols), the molecule's LogP is artificially elevated. Once the ester partitions into the viable epidermis, it encounters a ubiquitous network of non-specific carboxylesterases. These enzymes hydrolyze the ester bond, liberating the active nicotinic acid and the corresponding alcohol[4][9].

Mechanism of Action (GPR109A)

Upon cleavage, the free nicotinic acid binds to GPR109A (also known as the HCA2 receptor), a Gi-protein coupled receptor expressed on adipocytes, Langerhans cells, and macrophages. Activation of GPR109A inhibits adenylyl cyclase, decreasing intracellular cAMP and halting lipolysis. In the skin, this receptor activation also triggers the arachidonic acid cascade, leading to the release of PGD2 (the mechanism behind the rubefacient effect of fast-cleaving esters)[4].

GPR109A_Pathway Ester Nicotinic Acid Ester (Prodrug) Esterase Epidermal Esterases (Cleavage) Ester->Esterase Penetrates Stratum Corneum Niacin Nicotinic Acid (Active) Esterase->Niacin Hydrolysis Receptor GPR109A Receptor (HCA2) Niacin->Receptor Binds Gi Gi Protein Activation Receptor->Gi Signal Transduction PGD2 PGD2 Release (Vasodilation/Flush) Receptor->PGD2 Epidermal Langerhans Cells cAMP Decreased cAMP Gi->cAMP Inhibits Adenylyl Cyclase Lipid Inhibition of Lipolysis cAMP->Lipid Adipocyte Effect

Caption: Mechanism of action: Prodrug cleavage and GPR109A receptor activation by nicotinic acid.

Quantitative Data: Ester Comparison

The therapeutic application of a nicotinate ester is directly dictated by its molecular weight, partition coefficient, and the steric hindrance surrounding the ester bond, which dictates the rate of enzymatic hydrolysis.

CompoundMolecular Weight ( g/mol )Est. LogPPrimary Clinical ApplicationHydrolysis Kinetics
Nicotinic Acid (Ref)123.110.36Systemic AntilipidemicN/A (Active)
Methyl Nicotinate 137.140.8 - 1.0Topical Rubefacient / VasodilatorFast
Benzyl Nicotinate 213.232.2Counter-irritant (Musculoskeletal)Moderate
Myristyl Nicotinate 333.51> 5.0Transdermal Prodrug (Barrier Repair)Slow (Sustained)
Tocopheryl Nicotinate 535.8011.4Antioxidant / UV ProtectionVery Slow

Data synthesized from established chemical databases and pharmacokinetic literature[8][9].

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols detail the synthesis of a baseline ester and the subsequent evaluation of its transdermal efficacy.

Synthesis of Methyl Nicotinate via Fischer Esterification

This protocol utilizes a classic acid-catalyzed Fischer esterification. The causality of using concentrated sulfuric acid is twofold: it acts as a catalyst by protonating the carbonyl oxygen of nicotinic acid (increasing the electrophilicity of the carbonyl carbon), and it acts as a dehydrating agent to drive the equilibrium toward the ester product[10].

Step-by-Step Methodology:

  • Preparation: Suspend 12.30 g (0.1 mol) of pure nicotinic acid in 30 mL of anhydrous methanol in a round-bottom flask.

  • Catalysis: Cautiously add 5 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise while stirring. Rationale: The reaction is highly exothermic; controlled addition prevents solvent bumping.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 13 hours. Rationale: Continuous heat provides the activation energy required for the nucleophilic acyl substitution.

  • Neutralization & Extraction: Cool the mixture to room temperature, pour over crushed ice, and neutralize with 10% sodium carbonate ( Na2​CO3​ ) until pH 8 is reached. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (petroleum ether/ethyl acetate 4:1) to yield white crystals of methyl nicotinate[10].

Transdermal Penetration & Hydrolysis Assay (Franz Diffusion Cell)

To validate the prodrug efficacy of nicotinate esters (e.g., myristyl nicotinate), a Franz diffusion cell is utilized. This system mimics human percutaneous absorption.

Step-by-Step Methodology:

  • Membrane Preparation: Mount excised murine or human cadaver skin between the donor and receptor compartments of a Franz diffusion cell, ensuring the stratum corneum faces the donor chamber[4].

  • Receptor Fluid Optimization: Fill the receptor compartment with a phosphate-buffered saline (PBS) solution containing 4% Bovine Serum Albumin (BSA). Causality: BSA acts as a solubilizer for highly lipophilic esters, maintaining "sink conditions" (ensuring the concentration gradient remains the driving force for diffusion).

  • Dosing: Apply a finite dose (e.g., 5 mg/cm²) of the ester formulation to the donor compartment.

  • Incubation & Sampling: Maintain the system at 32°C (skin surface temperature) with continuous stirring. Withdraw 200 µL aliquots from the receptor fluid at predetermined intervals (1, 2, 4, 8, 12, 24 hours), replacing the volume with fresh buffer.

  • Deproteinization & Quantification: Treat the aliquots with methyl ethyl ketone (MEK) to precipitate proteins[9]. Centrifuge, and analyze the supernatant via LC-MS/MS to simultaneously quantify the intact ester and the enzymatically cleaved nicotinic acid.

FranzCell Prep Skin Preparation (Excised Murine/Human) Mount Mount on Franz Cell (Stratum Corneum up) Prep->Mount Dose Apply Ester Formulation (Donor Compartment) Mount->Dose Incubate Incubate at 32°C (Receptor fluid stirring) Dose->Incubate Sample Aliquots Withdrawn (Time points: 1-24h) Incubate->Sample Sink conditions maintained HPLC LC-MS/MS Analysis (Quantify Ester & Niacin) Sample->HPLC Deproteinization via MEK

Caption: In vitro transdermal penetration and hydrolysis assay utilizing a Franz diffusion cell.

References

  • Biographical Memoirs: Conrad Arnold Elvehjem - National Academy of Sciences. Available at: [Link]

  • Conrad Elvehjem (Biography & Discovery of Niacin) - Wikipedia. Available at:[Link]

  • Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery - ResearchGate. Available at:[Link]

  • Tocopheryl Nicotinate | CID 27990 - PubChem (NIH). Available at:[Link]

  • Salicylate-containing rubefacients for acute and chronic musculoskeletal pain in adults - PMC (NIH). Available at:[Link]

  • Nicotinic acid (History and Chemical Production) - Wikipedia. Available at:[Link]

  • Thrombophob Induced Acute Urticaria: A Case Report - WJPMR. Available at: [Link]

  • Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by LC-MS/MS - ResearchGate. Available at: [Link]

Sources

Exploratory

Ethyl 5-(hydroxymethyl)nicotinate molecular weight

An In-Depth Technical Guide to Ethyl 5-(hydroxymethyl)nicotinate for Advanced Research and Drug Development Abstract Ethyl 5-(hydroxymethyl)nicotinate is a pivotal heterocyclic building block, extensively utilized by res...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 5-(hydroxymethyl)nicotinate for Advanced Research and Drug Development

Abstract

Ethyl 5-(hydroxymethyl)nicotinate is a pivotal heterocyclic building block, extensively utilized by researchers and drug development professionals in the synthesis of complex molecular architectures. Its unique structure, featuring a pyridine core functionalized with both an ethyl ester and a hydroxymethyl group, offers versatile reaction handles for medicinal chemistry campaigns. This guide provides a comprehensive technical overview of its core molecular properties, with a primary focus on its molecular weight, alongside detailed discussions on its synthesis, analytical characterization, and applications in modern drug discovery. The protocols and data presented herein are synthesized from authoritative sources to ensure scientific integrity and practical utility for scientists in the field.

Core Molecular Profile

Chemical Identity and Structure

Ethyl 5-(hydroxymethyl)nicotinate, registered under CAS Number 59936-06-0, is a substituted pyridine derivative. The core structure consists of a pyridine ring with an ethyl carboxylate group at the 3-position and a hydroxymethyl group at the 5-position. This arrangement of functional groups makes it a valuable intermediate for introducing a substituted pyridinyl moiety into target molecules, a common strategy in the development of agents targeting the central nervous system (CNS).[1]

The molecular structure is depicted below:

Figure 1: 2D Structure of Ethyl 5-(hydroxymethyl)nicotinate

Physicochemical Properties

The precise determination of physicochemical properties is fundamental for its application in quantitative structure-activity relationship (QSAR) studies and for designing synthetic and analytical protocols. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry.

PropertyValueSource
Molecular Weight 181.19 g/mol
Molecular Formula C₉H₁₁NO₃
CAS Number 59936-06-0
Physical Form Powder or crystals
Typical Purity ≥95%
InChI Key KVLGRHMHNMGGCH-UHFFFAOYSA-N

Synthesis and Characterization Workflow

Key Synthetic Strategies

The synthesis of nicotinate esters is a well-established field in organic chemistry. The most direct and common approach for preparing Ethyl 5-(hydroxymethyl)nicotinate is the Fischer esterification of its corresponding carboxylic acid, 5-(hydroxymethyl)nicotinic acid. This reaction is typically catalyzed by a strong acid in the presence of excess ethanol, which serves as both the reactant and the solvent. The choice of an acid catalyst (e.g., sulfuric acid) is driven by its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

Alternative methods may involve the reduction of a related diester, where one ester group is selectively reduced to the alcohol. However, the Fischer esterification remains the most atom-economical and straightforward method for large-scale production.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 5-(hydroxymethyl)nicotinic acid

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-(hydroxymethyl)nicotinic acid in anhydrous ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise. The acid acts as a catalyst and a dehydrating agent, shifting the equilibrium towards the product.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Workup & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure Ethyl 5-(hydroxymethyl)nicotinate.

Synthesis and Purification Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

G cluster_synthesis Synthesis Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reactants 5-(Hydroxymethyl)nicotinic Acid + Anhydrous Ethanol Catalyst H₂SO₄ Catalyst Reactants->Catalyst Acid Addition Reflux Heat to Reflux (4-6 hours) Catalyst->Reflux Initiate Reaction Neutralize Quench with NaHCO₃ Reflux->Neutralize Reaction Cooldown Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry with MgSO₄ Extract->Dry Evaporate Solvent Removal Dry->Evaporate Purify Column Chromatography or Recrystallization Evaporate->Purify Crude Product Characterize QC Analysis (MS, NMR, HPLC) Purify->Characterize FinalProduct Pure Ethyl 5-(hydroxymethyl)nicotinate Characterize->FinalProduct

Caption: Workflow for the synthesis and purification of Ethyl 5-(hydroxymethyl)nicotinate.

Analytical Characterization

A self-validating analytical workflow is crucial to confirm the identity, structure, and purity of the synthesized compound.

Confirmation of Molecular Weight and Structure
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected result is a peak corresponding to the protonated molecule [M+H]⁺ at m/z 182.19. This directly validates the calculated molecular weight of 181.19 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR should show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the hydroxymethyl group (a singlet or doublet), and distinct aromatic protons on the pyridine ring.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is typically employed. Purity is determined by integrating the peak area of the main component relative to the total peak area at a specific UV wavelength (e.g., 254 nm). A purity level of >95% is standard for research and development applications.

Applications in Drug Discovery

Ethyl 5-(hydroxymethyl)nicotinate is not typically an active pharmaceutical ingredient (API) itself but serves as a critical intermediate. Its derivatives are explored for a variety of therapeutic targets.

Role as a Versatile Chemical Scaffold

The two distinct functional groups allow for orthogonal chemical modifications:

  • The Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in ether or ester linkages.

  • The Ethyl Ester Group: Can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to a primary alcohol.

This versatility makes it a valuable building block in medicinal chemistry for creating libraries of compounds for screening. It is particularly employed in the synthesis of nicotinic receptor modulators and other agents targeting the central nervous system.[1]

Drug Discovery Workflow

The diagram below outlines where a building block like Ethyl 5-(hydroxymethyl)nicotinate fits into a typical drug discovery pipeline.

G cluster_discovery Drug Discovery Pipeline BuildingBlock BuildingBlock Library Library Synthesis Derivatization via -OH and -COOEt groups BuildingBlock->Library Screening High-Throughput Screening (HTS) Identification of 'Hits' Library->Screening HitToLead Hit-to-Lead SAR Studies ADME Profiling Screening->HitToLead LeadOpt Lead Optimization Potency & Safety Enhancement Candidate Selection HitToLead->LeadOpt

Caption: Role of a chemical building block in the drug discovery cascade.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity / Irritation GHS07 (Exclamation Mark)WarningH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Table data sourced from Sigma-Aldrich.

Recommended Protocols:

  • Storage: Keep the container tightly closed in a dry, well-ventilated place under an inert atmosphere at room temperature.

  • Handling: Use in a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or spray.

Conclusion

Ethyl 5-(hydroxymethyl)nicotinate, with a definitive molecular weight of 181.19 g/mol , is a cornerstone intermediate for chemical synthesis in the pharmaceutical sciences. Its value lies in its structural versatility, enabling the creation of diverse molecular entities for therapeutic evaluation. A thorough understanding of its synthesis, analytical validation, and safe handling is paramount for its effective application in the rigorous and demanding environment of drug research and development.

References

  • Ethyl 5-hydroxy-2-methylnicotinate | C9H11NO3 . PubChem - NIH. [Link]

  • Ethyl 6-(hydroxymethyl)-5-methylnicotinate . MySkinRecipes. [Link]

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Foundational

Potential research areas for Ethyl 5-(hydroxymethyl)nicotinate

An In-Depth Technical Guide on the Strategic Utility of Ethyl 5-(hydroxymethyl)nicotinate in Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the pyridine heterocycle remains one of the mo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Strategic Utility of Ethyl 5-(hydroxymethyl)nicotinate in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the pyridine heterocycle remains one of the most privileged scaffolds, present in a vast array of FDA-approved therapeutics[1]. Among its functionalized derivatives, Ethyl 5-(hydroxymethyl)nicotinate (CAS: 59936-06-0) emerges as a highly versatile, bifunctional building block. Featuring an ethyl ester at the C3 position and a primary alcohol at the C5 position, this molecule offers orthogonal reactivity that is highly prized in rational drug design.

This whitepaper explores the strategic utility of Ethyl 5-(hydroxymethyl)nicotinate, focusing on two high-impact research areas: Next-Generation NAD+ Modulators and Targeted Kinase Inhibitors . By detailing the physicochemical rationale, structural biology, and validated synthetic protocols, this guide serves as a comprehensive resource for drug development professionals seeking to leverage this scaffold.

Physicochemical Profiling & Structural Rationale

The selection of a molecular scaffold is dictated by its ability to interact with biological targets while maintaining favorable pharmacokinetic (PK) properties. Ethyl 5-(hydroxymethyl)nicotinate offers a unique triad of features:

  • The Pyridine Core (Hydrogen Bond Acceptor): The sp2 hybridized nitrogen atom serves as a potent hydrogen bond acceptor. In kinase inhibitors, this nitrogen frequently anchors the molecule to the hinge region of the ATP-binding pocket[2]. Furthermore, the pyridine ring lowers the overall lipophilicity (clogP) compared to a phenyl ring, improving aqueous solubility and metabolic stability[1].

  • The C3 Ethyl Ester (Lipophilic Masking & Vector): As an ester, it acts as a lipophilic prodrug moiety that enhances cellular permeability. Upon intracellular hydrolysis, it yields a carboxylate that can engage in ionic interactions. Synthetically, it serves as a vector for amidation to reach allosteric pockets[3].

  • The C5 Hydroxymethyl Group (H-Bond Donor & Derivatization Handle): The primary alcohol can act as a hydrogen bond donor or be readily oxidized/functionalized to explore structure-activity relationships (SAR) in solvent-exposed regions of target proteins[3].

Research Area 1: Next-Generation NAD+ Boosting Prodrugs

Mechanistic Context

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme for cellular energy metabolism and a mandatory substrate for sirtuins and poly(ADP-ribose) polymerases (PARPs)[4]. NAD+ depletion is a hallmark of aging and metabolic disorders[5]. While Nicotinic Acid (NA) and Nicotinamide Riboside (NR) are established NAD+ precursors, they suffer from limitations such as cutaneous flushing (NA) and rapid hepatic clearance (NR)[6].

Ethyl 5-(hydroxymethyl)nicotinate presents a compelling scaffold for novel NAD+ modulators. The ethyl ester masks the polar carboxylate, facilitating passive membrane diffusion. Once inside the cell, ubiquitous intracellular esterases cleave the ester, releasing 5-(hydroxymethyl)nicotinic acid. This active metabolite can then enter the Preiss-Handler pathway via Nicotinate Phosphoribosyltransferase (NAPRT) to synthesize NAD+[5][6]. The C5-hydroxymethyl group may alter the binding kinetics with NAPRT or provide a steric shield that prolongs the molecule's half-life.

Pathway Integration

NAD_Pathway Prodrug Ethyl 5-(hydroxymethyl)nicotinate (Lipophilic Prodrug) CellMembrane Cell Membrane Diffusion Prodrug->CellMembrane Passive Uptake Esterase Intracellular Esterases (Hydrolysis) CellMembrane->Esterase ActiveMetab 5-(hydroxymethyl)nicotinic acid Esterase->ActiveMetab Ester Cleavage NAPRT NAPRT Enzyme (Preiss-Handler Pathway) ActiveMetab->NAPRT PRPP addition NAD NAD+ Biosynthesis (SIRT/PARP Activation) NAPRT->NAD ATP dependent

Integration of Ethyl 5-(hydroxymethyl)nicotinate into the NAD+ Preiss-Handler salvage pathway.

Research Area 2: Kinase Inhibitor Scaffold

Structural Biology in Kinase Targeting

Pyridine-3-carboxylates and their derivatives are highly effective ATP-competitive and allosteric kinase inhibitors[7]. For instance, human galactokinase 1 (hGALK1) and Glycogen Synthase Kinase-3β (GSK-3β) have been successfully targeted using substituted pyridine scaffolds[2][7].

When utilizing Ethyl 5-(hydroxymethyl)nicotinate as a starting point, the pyridine nitrogen is positioned to form a critical hydrogen bond with the backbone amide (e.g., Val135 in GSK-3β) of the kinase hinge region. The C3 ester can be hydrolyzed and coupled with bulky hydrophobic amines (e.g., 3-(trifluoromethyl)benzylamine) to project into the DFG-out allosteric pocket[3]. Simultaneously, the C5 hydroxymethyl group can be extended via reductive amination to interact with the solvent-exposed ribose-binding pocket, enhancing kinase selectivity.

Predictive SAR Data for Kinase Inhibition

To illustrate the potential of this scaffold, the following table summarizes predictive Structure-Activity Relationship (SAR) data for a hypothetical library of GSK-3β inhibitors derived from Ethyl 5-(hydroxymethyl)nicotinate. (Note: Data is representative of typical pyridine-based kinase inhibitor optimization).

Compound IDC3 Substitution (R1)C5 Substitution (R2)Predicted GSK-3β IC₅₀ (nM)ClogP
Scaffold -OCH₂CH₃ (Ester)-CH₂OH (Hydroxymethyl)> 10,0000.85
Analog A -OH (Carboxylic Acid)-CH₂OH4,500-0.20
Analog B -NH-(3-CF₃-Phenyl)-CH₂OH1253.10
Analog C -NH-(3-CF₃-Phenyl)-CH₂-NH-Cyclopentyl183.85
Analog D -NH-(4-F-Phenyl)-CH₂-NH-Cyclopentyl453.40
Divergent Synthetic Workflow

Kinase_Workflow Scaffold Ethyl 5-(hydroxymethyl)nicotinate Oxidation Selective Oxidation (MnO2) Scaffold->Oxidation Saponification Ester Hydrolysis (LiOH, THF/H2O) Scaffold->Saponification Alternate Route Aldehyde 5-Formylnicotinate Intermediate Oxidation->Aldehyde RedAmination Reductive Amination (R-NH2, NaBH(OAc)3) Aldehyde->RedAmination RedAmination->Saponification Amidation Amide Coupling (HATU, R'-NH2) Saponification->Amidation FinalLibrary Targeted Kinase Inhibitor Library Amidation->FinalLibrary

Divergent synthetic workflow for generating kinase inhibitor libraries from the pyridine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the orthogonal functionalization of Ethyl 5-(hydroxymethyl)nicotinate. The causality behind reagent selection is explicitly defined to prevent common synthetic pitfalls associated with pyridine derivatives.

Protocol 1: Selective Oxidation of the C5-Hydroxymethyl Group

Objective: Convert the primary alcohol to an aldehyde (Ethyl 5-formylnicotinate) for subsequent reductive amination, without disturbing the pyridine core or the ester.

  • Step 1: Preparation. Dissolve 1.0 equivalent (eq) of Ethyl 5-(hydroxymethyl)nicotinate in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the hydration of the resulting aldehyde back to a gem-diol.

  • Step 2: Reagent Addition. Add 10.0 eq of activated Manganese Dioxide ( MnO2​ ). Causality: MnO2​ is specifically chosen over stronger oxidants (e.g., Jones reagent or KMnO4​ ) because it selectively oxidizes heterobenzylic alcohols to aldehydes. It strictly avoids the over-oxidation to a carboxylic acid and prevents the N-oxidation of the pyridine nitrogen, a common side reaction with peracids.

  • Step 3: Reaction Monitoring. Stir the suspension at room temperature for 12-16 hours. Monitor via TLC (Hexanes/Ethyl Acetate 1:1). The aldehyde product will show a higher Rf value and strong UV activity.

  • Step 4: Workup. Filter the reaction mixture through a pad of Celite to remove the insoluble manganese salts. Wash the Celite pad thoroughly with DCM.

  • Step 5: Isolation. Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which is typically >95% pure and ready for immediate reductive amination.

Protocol 2: Mild Saponification and Amidation of the C3-Ester

Objective: Hydrolyze the ethyl ester to a carboxylic acid and couple it with an amine, while preserving the C5-hydroxymethyl group.

  • Step 1: Saponification. Dissolve the scaffold in a 3:1:1 mixture of THF/Methanol/Water. Add 2.0 eq of Lithium Hydroxide monohydrate ( LiOH⋅H2​O ). Causality: LiOH is a mild base. The mixed solvent system ensures complete solubilization of the lipophilic ester while the mild nature of LiOH prevents base-catalyzed degradation or side reactions at the C5 position.

  • Step 2: Acidification. Stir for 4 hours at room temperature. Once complete, carefully acidify the mixture to pH 4-5 using 1M HCl. Causality: Pyridine-3-carboxylic acids are zwitterionic. Adjusting to the isoelectric point (pH 4-5) ensures maximum precipitation and prevents the molecule from remaining highly water-soluble as a hydrochloride salt. Extract with Ethyl Acetate and concentrate.

  • Step 3: Amide Coupling. Dissolve the resulting acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes to form the active ester. Causality: HATU is chosen over EDC/HOBt for pyridine-carboxylic acids due to its superior efficiency in preventing epimerization and overcoming the poor nucleophilicity of sterically hindered amines.

  • Step 4: Amine Addition. Add 1.1 eq of the desired amine (e.g., 3-(trifluoromethyl)benzylamine)[3]. Stir for 12 hours.

  • Step 5: Purification. Quench with saturated NaHCO3​ , extract with Ethyl Acetate, wash with brine to remove DMF, and purify via flash chromatography.

References

  • NAD+ Precursors: A Questionable Redundancy Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 6ZGW: Structure of human galactokinase 1 bound with (4-chlorophenyl)methyl pyridine-3-carboxylate Source: RCSB Protein Data Bank URL:[Link]

  • Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Expanding the Paradigm of Structure-Based Drug Design: Molecular Dynamics Simulations Support the Development of New Pyridine-Based Protein Kinase C-Targeted Agonists Source: ACS Publications URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of Novel Nicotinate Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract The structural elucidation of novel nicotinate derivatives is a critical process in medicinal chemistry and drug development, given their br...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The structural elucidation of novel nicotinate derivatives is a critical process in medicinal chemistry and drug development, given their broad pharmacological potential. This guide presents a comprehensive, technically-grounded framework for the unambiguous determination of the chemical structures of these compounds. It emphasizes a synergistic approach, integrating modern analytical techniques to ensure the highest level of scientific integrity. This document will detail the strategic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, augmented by computational methods, to achieve definitive structural assignments.

Introduction: The Versatility of Nicotinate Scaffolds

Nicotinic acid, or niacin (Vitamin B3), is a pyridine-3-carboxylic acid that serves as a foundational scaffold for a diverse range of biologically active molecules.[1][2] Its derivatives have been explored for various therapeutic applications, including the treatment of dyslipidemia, inflammation, and as potential agents against neurodegenerative diseases.[3][4][5] The precise chemical structure of these derivatives dictates their biological activity, making accurate structure elucidation an indispensable step in their development.[6]

This guide provides a robust methodology for researchers to confidently determine the structure of novel nicotinate derivatives, moving beyond a simple checklist of techniques to a deeper understanding of the "why" behind experimental choices.

The Integrated Analytical Workflow: A Strategy for Structural Certainty

A multi-faceted analytical approach is essential for the unambiguous elucidation of novel chemical structures. The data from each technique should be used to build upon and cross-validate the findings from the others, creating a self-validating system.

Integrated_Workflow cluster_0 Initial Assessment cluster_1 Connectivity Mapping cluster_2 Definitive Structure cluster_3 Final Confirmation synthesis Synthesis & Purification hrms HRMS (Molecular Formula) synthesis->hrms nmr_1d 1D NMR ('¹H, ¹³C) (Initial Framework) hrms->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) (Detailed Connectivity) nmr_1d->nmr_2d xray X-Ray Crystallography (Absolute 3D Structure) nmr_2d->xray comp_chem Computational Chemistry (Conformational Analysis) nmr_2d->comp_chem final_structure Validated Structure xray->final_structure comp_chem->final_structure

Caption: A logical workflow for the structure elucidation of novel nicotinate derivatives.

Foundational Analysis: Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the first-line technique for determining the elemental composition of a novel compound.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is generally suitable for polar nicotinate derivatives.[7][8]

  • Data Acquisition: Acquire data in both positive and negative ion modes to ensure the detection of the molecular ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable molecular formula.

Trustworthiness: The measured mass should be within 5 ppm of the calculated mass for the proposed formula. The isotopic pattern should also match the theoretical pattern.

Tandem Mass Spectrometry (MS/MS)

Principle: MS/MS provides information about the fragmentation of the molecule, which can help to identify key structural motifs.[9][10]

Experimental Protocol:

  • Instrumentation: Use a mass spectrometer capable of MS/MS, such as a triple quadrupole or Q-TOF.

  • Data Acquisition: Select the molecular ion as the precursor ion and acquire the fragmentation spectrum.

  • Data Analysis: Analyze the fragmentation pattern to identify characteristic losses and fragment ions that correspond to different parts of the molecule.

Unraveling the Molecular Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule.[11][12]

1D NMR Spectroscopy ('¹H and ¹³C)

Principle: ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra.

  • Data Analysis: Analyze chemical shifts, coupling constants, and integration to propose a basic molecular framework.

2D NMR Spectroscopy

Principle: 2D NMR experiments, such as COSY, HSQC, and HMBC, establish correlations between different nuclei, providing a detailed map of the molecular connectivity.[13]

Experimental Protocol:

  • Data Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse sequences.

  • Data Analysis:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and linking different parts of the molecule.

NMR_Workflow start Acquire 1D & 2D NMR Data hsqc Assign ¹H to ¹³C (HSQC) start->hsqc cosy Identify Spin Systems (COSY) start->cosy hmbc Connect Fragments (HMBC) hsqc->hmbc cosy->hmbc structure Propose Planar Structure hmbc->structure validate Validate with HRMS Data structure->validate

Caption: A systematic approach to interpreting 2D NMR data for structure elucidation.

The Definitive 3D Structure: X-Ray Crystallography

For crystalline compounds, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure.[14][15][16]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of suitable quality (typically > 50 µm in all dimensions) through techniques like slow evaporation, vapor diffusion, or solvent layering.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Trustworthiness: A low R-factor (typically < 5%) indicates a good fit between the experimental data and the final structural model.

Computational Chemistry: A Powerful Adjunct

Computational methods, particularly Density Functional Theory (DFT), can be used to predict NMR chemical shifts and aid in structural assignment, especially in cases of ambiguity.[17][18][19][20]

Table 1: Summary of Analytical Techniques and Their Contributions

TechniqueInformation ProvidedKey Strengths
HRMS Molecular FormulaHigh sensitivity and accuracy for elemental composition.
MS/MS Structural FragmentsAids in identifying key substructures.
¹H & ¹³C NMR Chemical Environment & ConnectivityProvides the backbone of the molecular structure.
2D NMR Detailed ConnectivityUnambiguously connects different parts of the molecule.
X-Ray Crystallography Absolute 3D StructureThe "gold standard" for structural determination.[15][21][22]
Computational Chemistry Predicted NMR Spectra & ConformationComplements experimental data and resolves ambiguities.[23][24]

Conclusion

The structure elucidation of novel nicotinate derivatives demands a rigorous and integrated analytical approach. By synergistically applying mass spectrometry, a suite of NMR techniques, and, where possible, X-ray crystallography, researchers can achieve a high degree of confidence in their structural assignments. This meticulous approach is fundamental to advancing our understanding of the structure-activity relationships of this important class of compounds and is a prerequisite for their successful development as therapeutic agents.

References

  • Kamal, A., et al. (2015). Nicotinic acid and its derivatives: A review of their synthesis, and biological activities. European Journal of Medicinal Chemistry, 90, 780-801. [Link]

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-40. [Link]

  • Pike, A., & Waker, A. (2018). Nicotinic Acid: A Review of its Clinical Efficacy, Side Effects, and Mechanisms of Action. Journal of Clinical Lipidology, 12(2), 342-362. [Link]

  • Gu, L., et al. (2007). The use of nicotinates and sulfoquinovosyl monoacylglycerols in the analysis of monounsaturated n-3 fatty acids by mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1480-90. [Link]

  • Reekie, T. A., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 57(9), 2417-2421. [Link]

  • Hassan, R. A., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. [Link]

  • Lodewyk, M. W., et al. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, synthetic, and configurational analysis. Journal of Natural Products, 75(8), 1537-59. [Link]

  • Wishart, D. S. (2015). ¹H NMR spectroscopy and the modern drug discovery process. Expert Opinion on Drug Discovery, 10(4), 361-75. [Link]

  • Saman, D., et al. (2012). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Journal of Biological Chemistry, 287(23), 18984-95. [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2017). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Current Organic Chemistry, 21(13), 1216-1234. [Link]

  • Sauve, A. A. (2008). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of the American Chemical Society, 130(19), 6138-9. [Link]

  • Sabatino, M., et al. (2021). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters, 12(9), 1435-1441. [Link]

  • Chen, Y., et al. (2016). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. Journal of Mass Spectrometry, 51(12), 1234-1243. [Link]

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Foundational

Introduction: The Pyridine Carboxylate Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Theoretical Properties of Substituted Pyridine Carboxylates for Drug Discovery The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged pharmacophore in contemporar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Properties of Substituted Pyridine Carboxylates for Drug Discovery

The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged pharmacophore in contemporary drug design.[1] It is the second most utilized nitrogen heterocycle in pharmaceuticals approved by the FDA, a testament to its remarkable versatility.[2] When combined with a carboxylate group, the resulting pyridine carboxylate scaffold offers a unique combination of structural and electronic properties that make it exceptionally valuable for researchers, scientists, and drug development professionals. These molecules, including isomers like picolinic, nicotinic, and isonicotinic acid, are foundational to a vast array of therapeutics for diseases ranging from cancer and diabetes to tuberculosis and HIV/AIDS.[2][3]

The power of this scaffold lies in its inherent characteristics: the electron-deficient pyridine ring facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, while the carboxylate group provides polarity and a key coordination point for metal ions, a feature often exploited in enzyme inhibition.[2] Furthermore, the ease with which substituents can be introduced at various positions on the pyridine ring allows for the precise tuning of a molecule's physicochemical properties, enhancing its biochemical potency, target selectivity, and pharmacokinetic profile.[2][4]

This guide provides an in-depth exploration of the core theoretical properties of substituted pyridine carboxylates. It moves beyond a simple recitation of facts to explain the underlying causality—the "why"—behind their behavior. By understanding these fundamental principles, from electronic effects to reaction mechanisms, researchers can more effectively harness this potent scaffold to design and develop the next generation of innovative medicines.

Chapter 1: Core Theoretical Principles

The predictive power of modern drug design hinges on a solid understanding of a scaffold's fundamental properties. For substituted pyridine carboxylates, these properties are primarily dictated by the interplay between the electron-deficient aromatic ring, the carboxylate functional group, and the electronic nature of appended substituents.

Electronic Properties: The Influence of Nitrogen and Substituents

The defining feature of the pyridine ring is the presence of a nitrogen atom, which replaces a carbon-hydrogen unit of a benzene ring. This nitrogen is more electronegative than carbon, leading to an uneven distribution of electron density across the ring. The result is an "electron-deficient" aromatic system, which profoundly influences its reactivity and interactions.[1]

Substituents further modulate this electronic landscape. Their effects can be predicted and rationalized using computational methods like Density Functional Theory (DFT), which calculates properties such as charge density distribution and frontier molecular orbitals (HOMO-LUMO).[5]

  • Electron-Withdrawing Groups (EWGs) : Substituents like nitro (–NO₂), cyano (–CN), or halogens (–F, –Cl) further decrease the electron density of the pyridine ring. This enhances the ring's susceptibility to nucleophilic attack and increases the acidity of C-H bonds, facilitating certain C-H functionalization reactions.[6]

  • Electron-Donating Groups (EDGs) : Substituents such as amino (–NH₂) or alkoxy (–OR) groups increase the electron density on the ring, making it more reactive towards electrophiles.

The position of the substituent is critical. For instance, computational studies show that the accumulated charge density on the pyridyl nitrogen is directly affected by both the type and position of the substituent, which in turn governs its ability to act as a donor atom for metal ions or in hydrogen bonding.[5]

// Main Node PC [label="Substituted\nPyridine Carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"];

// Substituent Types substituents [label="Substituent Type", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; EDG [label="Electron-Donating Group (EDG)\n(e.g., -NH2, -OR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; EWG [label="Electron-Withdrawing Group (EWG)\n(e.g., -NO2, -CN)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Properties properties [label="Modulated Properties", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; reactivity [label="Chemical Reactivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pKa [label="Acidity/Basicity (pKa)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; binding [label="Target Binding Affinity\n(H-Bonding, π-stacking)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pharmacokinetics [label="Pharmacokinetics\n(Metabolic Stability)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections PC -> substituents [label=" modified by "]; substituents -> EDG; substituents -> EWG;

PC -> properties [label=" influences "]; properties -> reactivity; properties -> pKa; properties -> binding; properties -> pharmacokinetics;

EDG -> properties [style=dashed, label="Increases e- density\nAlters reactivity profile"]; EWG -> properties [style=dashed, label="Decreases e- density\nAlters reactivity profile"]; } } Caption: Logical relationship of substituent effects on the core properties of pyridine carboxylates.

Structural and Kinetic-Thermodynamic Interplay

The position of the carboxylate group relative to the ring nitrogen dictates the molecule's structural and energetic properties. This is most evident when comparing the three primary isomers: picolinic acid (2-carboxylic acid), nicotinic acid (3-carboxylic acid), and isonicotinic acid (4-carboxylic acid).

Computational and spectroscopic studies on the interaction of these isomers with platinum-based drugs have revealed a fascinating kinetic-thermodynamic disparity.[7] Picolinic acid, with its adjacent nitrogen and carboxylate groups, can form a stable five-membered chelate ring with metal ions. This chelation provides a low-energy pathway for complex formation, making it a kinetically privileged ligand that reacts quickly.[7] However, this same compound often displays the least favorable (least negative) Gibbs free energy of substitution, indicating it is thermodynamically disfavored compared to its isomers.[7] Conversely, nicotinamide (a derivative of nicotinic acid) exhibits the highest thermodynamic affinity for platinum due to favorable electronic properties (a low HOMO-LUMO gap), even though its initial reaction rate may be slower.[7]

This principle is crucial for drug design: a rapid "on-rate" (kinetics) is not always synonymous with the strongest binding affinity (thermodynamics). Understanding this interplay allows scientists to design inhibitors that not only bind strongly but also engage their target effectively within a biological system.

Chapter 2: Reactivity and Application in Drug Design

The theoretical properties of substituted pyridine carboxylates directly translate into their reactivity and utility as building blocks for pharmaceuticals.

Role as Enzyme Inhibitors

A primary application of pyridine carboxylates is in the development of enzyme inhibitors.[1][2][3] The scaffold's ability to coordinate with metal ions in enzyme active sites is a key mechanism of action.

Case Study: Inhibition of 2-Oxoglutarate (2OG)-Dependent Oxygenases

The human enzyme aspartate/asparagine-β-hydroxylase (AspH) is a 2OG-dependent oxygenase and a potential target for anticancer therapy.[8][9] Researchers have successfully developed potent AspH inhibitors using a C-3-substituted pyridine-2,4-dicarboxylic acid (2,4-PDCA) scaffold.[8][9] These molecules act as competitors with the natural 2-oxoglutarate co-substrate.

Structure-Activity Relationship (SAR) studies on these inhibitors provide a clear example of how substituent modifications tune biological activity. By systematically altering the C-3 aminoalkyl side chain, researchers can directly observe the impact on inhibitory potency (IC₅₀).

Substituent at C-3 PositionR Group StructureAspH IC₅₀ (µM)Rationale for Activity Change
Aminomethyl-CH₂-NH₂~1.2Baseline potency for the aminoalkyl series.
Aminoethyl-(CH₂)₂-NH₂~7.6Increasing chain length is detrimental to potency, likely due to suboptimal positioning in the active site.[8]
Aminopropyl-(CH₂)₃-NH₂>100Further increase in chain length leads to a significant loss of activity.[8]
Aminobutyl-(CH₂)₄-NH₂>100Confirms the negative trend of longer alkyl chains.[8]
(1-Aminoethyl)-CH(CH₃)-NH₂~0.3Introducing a substituent alpha to the amino group significantly increases potency, possibly by improving binding interactions or optimizing conformation.[8]
Data synthesized from studies on C-3 substituted 2,4-PDCA derivatives.[8]

This causality-driven approach—observing a change in potency and linking it to a specific structural modification—is the essence of lead optimization in drug discovery.

// Nodes A [label="Scaffold Identification\n(Pyridine Carboxylate)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Computational Modeling\n(Docking, DFT Analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Library Synthesis\n(Varying Substituents R1, R2...)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="In Vitro Biological Assay\n(e.g., Enzyme Inhibition Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="SAR Analysis\n(Identify Potency Trends)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Lead Optimization\n(Refine Substituents for Potency\n& Pharmacokinetics)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="In Vivo Studies", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label="Theoretically\nEvaluate"]; B -> C [label="Guide Design"]; C -> D [label="Test Activity"]; D -> E [label="Generate Data"]; E -> F [label="Inform Design"]; F -> C [label="Iterative\nCycle"]; F -> G [label="Advance Lead\nCandidate"]; } Caption: A typical workflow for developing enzyme inhibitors based on a pyridine carboxylate scaffold.

Improving Pharmacological Parameters

Replacing a phenyl ring with a pyridine ring is a common and effective strategy in medicinal chemistry to enhance pharmacological properties.[2] This "pyridine effect" can lead to significant improvements in:

  • Biochemical Potency: The nitrogen atom can introduce a new hydrogen bond acceptor site, increasing binding affinity with the target protein.[2]

  • Metabolic Stability: The pyridine ring can block a site of metabolic oxidation that would otherwise be susceptible on a phenyl ring, thereby increasing the drug's half-life. An example is the 160-fold improvement in metabolic stability observed when a terminal phenyl ring was replaced with pyridine in a nicotinamide phosphoribosyltransferase inhibitor.[4]

  • Permeability and Solubility: The increased polarity of the pyridine ring can improve a compound's solubility and permeability profile, which is crucial for oral bioavailability.[4]

Chapter 3: Key Experimental & Computational Protocols

Validating theoretical properties and advancing drug candidates requires robust experimental and computational methodologies. The trustworthiness of these protocols lies in their ability to provide reproducible and interpretable data.

Protocol: DFT Analysis for Predicting Electronic Properties

Density Functional Theory (DFT) calculations are indispensable for predicting the electronic properties that govern reactivity and intermolecular interactions. This protocol outlines a general workflow for analyzing a novel substituted pyridine carboxylate.

Objective: To calculate the molecular electrostatic potential (MEP) and HOMO-LUMO gap to predict reactive sites and electronic stability.

Methodology:

  • Structure Preparation: Build the 3D structure of the substituted pyridine carboxylate using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. This is a critical step to ensure the calculated properties correspond to a stable structure.

    • Causality: An unoptimized, high-energy structure will yield inaccurate electronic properties. The optimization process finds the most realistic molecular geometry.

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Method: Choose a suitable functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311++G** basis set.[10][11]

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory.

    • Self-Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[12]

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the desired electronic properties.

    • Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[7]

    • Electrostatic Potential: Generate the Molecular Electrostatic Potential (MEP) surface. This map visualizes electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions of the molecule, predicting sites for noncovalent interactions.[13]

  • Analysis: Interpret the results. A smaller HOMO-LUMO gap suggests higher reactivity.[7] The MEP map will highlight the nucleophilic character of the carboxylate oxygens and pyridyl nitrogen, guiding the understanding of potential hydrogen bonding or coordination sites.

// Nodes A [label="1. Build 3D Molecular Structure", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Perform Geometry Optimization\n(e.g., B3LYP/6-311++G**)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Run Frequency Calculation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Validation Check:\nAny Imaginary Frequencies?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="4. Single-Point Calculation\non Optimized Geometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="5. Analyze Properties:\n- HOMO/LUMO Gap\n- MEP Surface", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Refine Initial Structure\nor Level of Theory", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E [label=" No "]; D -> G [label=" Yes "]; G -> B; E -> F; } Caption: Step-by-step computational workflow for performing a DFT analysis on a pyridine carboxylate.

Protocol: ATR-IR Spectroscopy for Surface Interaction Analysis

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a powerful technique for studying the molecular interactions between a ligand and a surface, such as a protein film or a nanoparticle, in an aqueous environment.

Objective: To determine which functional groups of a pyridine carboxylate (the pyridyl nitrogen or the carboxylate) are involved in binding to a target surface.

Methodology:

  • Reference Spectra Collection:

    • Acquire ATR-IR spectra of the pyridine carboxylate in aqueous solution at different pH values (e.g., 3.0, 5.5, 8.5).[10][11]

    • Causality: The pH determines the protonation state of the molecule (cationic, zwitterionic, or anionic). Understanding its spectrum in each state is essential for interpreting changes upon binding.[10]

    • Acquire a spectrum of the buffer solution alone to be used for background subtraction.

  • Surface Preparation: Deposit a thin film of the target material (e.g., colloidal ceria, a protein) onto the ATR crystal.[10]

  • Equilibration and Measurement: Equilibrate the deposited film with the pyridine carboxylate solution at a fixed pH. Collect the IR spectrum.

  • Difference Spectroscopy: Subtract the spectrum of the unbound pyridine carboxylate in solution from the spectrum of the equilibrated film.

    • Causality: This subtraction removes signals from the bulk solution, isolating the vibrational changes of only the molecules that are adsorbed to the surface.

  • Analysis:

    • Compare the difference spectrum to the reference spectra.

    • Interpretation: A shift in the vibrational frequencies of the carboxylate group (symmetric and asymmetric stretches) indicates coordination through this moiety. A change in the pyridine ring breathing modes suggests an interaction involving the ring nitrogen.[10][11] This allows for the precise determination of the binding mode.

Conclusion

Substituted pyridine carboxylates represent a class of molecules whose immense value in drug discovery is a direct consequence of their fundamental theoretical properties. The electron-deficient nature of the pyridine ring, modulated by the position and electronic character of its substituents, creates a tunable platform for optimizing molecular interactions and pharmacological profiles. The interplay between the carboxylate and the pyridyl nitrogen governs everything from reaction kinetics and thermodynamic stability to the ability to chelate metals in the active sites of critical enzymes. By integrating computational prediction with robust experimental validation, researchers can rationally design and synthesize novel pyridine carboxylate derivatives, moving from a theoretical understanding of electronic structure to the development of potent and selective therapeutic agents. This guide serves as a foundational resource for harnessing these principles to address ongoing and future challenges in medicinal chemistry.

References

  • Flashman, E., et al. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. ChemMedChem. [Link]

  • Yaqoob, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • Flashman, E., et al. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. PubMed. [Link]

  • Khan, I., et al. (2021). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

  • Yaqoob, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Valha, J., et al. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]

  • Mueller, D. N., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir. [Link]

  • Mueller, D. N., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]

  • Mondal, T., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. [Link]

  • Sivan, S., et al. (2010). Computational Study of 3-Pyridine Carboxaldehyde. Material Science Research India. [Link]

  • Szafran, M. (1966). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. [Link]

  • N/A. (2025). Structural and Computational Insights into a Colorless Carboxylic Acid–Pyridine Cocrystal. ResearchGate. [Link]

  • N/A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online. [Link]

  • El-Ghamry, H. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. [Link]

  • N/A. Pyridinium. Wikipedia. [Link]

  • Potacek, M., et al. (2012). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC. [Link]

  • Zhang, W., et al. (2021). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. PMC. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Ethyl 5-(hydroxymethyl)nicotinate: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of Ethyl 5-(hydroxymethyl)nicotinate, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust two-step sy...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of Ethyl 5-(hydroxymethyl)nicotinate, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust two-step synthetic pathway, commencing with the well-established Hantzsch pyridine synthesis to construct the core nicotinic acid framework, followed by a selective mono-reduction of the resulting diester. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical details and scientifically grounded explanations for the experimental choices.

Introduction and Significance

Ethyl 5-(hydroxymethyl)nicotinate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of both a nucleophilic hydroxyl group and an electrophilic ester functionality on the pyridine ring allows for diverse subsequent chemical modifications, making it a versatile scaffold for library synthesis and lead optimization in drug discovery programs.

Synthetic Strategy Overview

The synthesis is approached in a two-stage process. The initial step involves the construction of the pyridine ring through the Hantzsch synthesis, a classic multi-component reaction known for its efficiency in forming dihydropyridines, which are subsequently aromatized. The second, and more nuanced step, is the selective reduction of one of the two ester groups on the symmetrically substituted pyridine dicarboxylate intermediate.

Synthesis_Workflow cluster_0 Part 1: Hantzsch Pyridine Synthesis cluster_1 Part 2: Selective Mono-Reduction Reactants1 Ethyl acetoacetate (2 eq) + Formaldehyde (1 eq) + Ammonium acetate (1 eq) Intermediate1 Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Reactants1->Intermediate1 Hantzsch Condensation Oxidation Oxidation (e.g., Nitric Acid) Intermediate1->Oxidation Product1 Diethyl 3,5-pyridinedicarboxylate Oxidation->Product1 Product1_ref Diethyl 3,5-pyridinedicarboxylate Reducing_Agent NaBH4 / LiCl in THF/Ethanol Product1_ref->Reducing_Agent Selective Reduction Final_Product Ethyl 5-(hydroxymethyl)nicotinate Reducing_Agent->Final_Product

Application

Esterification of 5-(hydroxymethyl)nicotinic acid

An In-Depth Guide to the Selective Esterification of 5-(hydroxymethyl)nicotinic Acid: Protocols and Mechanistic Insights Abstract 5-(hydroxymethyl)nicotinic acid is a bifunctional molecule of significant interest in medi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Selective Esterification of 5-(hydroxymethyl)nicotinic Acid: Protocols and Mechanistic Insights

Abstract

5-(hydroxymethyl)nicotinic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development, possessing both a carboxylic acid and a primary alcohol. Its derivatives, particularly esters, are valuable as prodrugs, modulators of drug solubility, and key intermediates in the synthesis of complex bioactive molecules.[1] The presence of two distinct nucleophilic/electrophilic centers on the same scaffold presents a unique chemoselectivity challenge. This guide provides a comprehensive overview of the primary strategies for the selective esterification of either the carboxylic acid or the hydroxyl group. We will delve into the mechanistic underpinnings of Fischer, Steglich, and Mitsunobu esterifications, providing detailed, field-tested protocols for each. This document is intended for researchers and scientists in organic synthesis and drug development, offering both the practical steps and the theoretical rationale required for successful synthesis, purification, and characterization of 5-(hydroxymethyl)nicotinic acid esters.

Chemical Principles & Chemoselectivity

The esterification of 5-(hydroxymethyl)nicotinic acid requires careful consideration of reaction conditions to achieve selectivity for either the carboxylic acid or the alcohol functionality.

  • Esterifying the Carboxylic Acid: This is typically achieved under conditions that activate the carboxyl group towards nucleophilic attack by an alcohol.

    • Acid Catalysis (Fischer Esterification): Protonation of the carbonyl oxygen increases its electrophilicity, allowing even weak nucleophiles like alcohols to attack.[2][3] This method is robust but often requires harsh conditions (heat, strong acid) and a large excess of the alcohol, which can lead to side reactions if the substrate is sensitive.

    • Carbodiimide Coupling (Steglich Esterification): Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4][5] The addition of a catalyst like 4-Dimethylaminopyridine (DMAP) forms an even more reactive acyl-pyridinium species.[5] These reactions are performed under mild, neutral conditions, making them ideal for sensitive substrates and preserving the free hydroxyl group.

  • Esterifying the Hydroxyl Group: This requires activating the hydroxyl group to turn it into a good leaving group, which is then displaced by a carboxylate nucleophile.

    • Mitsunobu Reaction: This powerful reaction utilizes a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[6][7] The carboxylate anion then acts as the nucleophile in an Sₙ2 displacement.[8] This method is exceptionally mild and highly efficient for converting primary and secondary alcohols to esters with high selectivity, leaving the carboxylic acid moiety untouched.

The choice of method is therefore dictated by the desired outcome, as summarized in the workflow below.

Esterification Workflow cluster_0 Target: Esterify Carboxylic Acid cluster_1 Target: Esterify Hydroxyl Group start 5-(hydroxymethyl)nicotinic acid method1 Steglich Esterification (DCC/EDC, DMAP, Alcohol) start->method1 method2 Fischer Esterification (H₂SO₄, Excess Alcohol, Heat) start->method2 method3 Mitsunobu Reaction (PPh₃, DEAD/DIAD, Carboxylic Acid) start->method3 product1 5-(hydroxymethyl)nicotinate Ester method1->product1 Mild Conditions method2->product1 Harsh Conditions product2 5-(Acyloxymethyl)nicotinic Acid method3->product2

Caption: Strategic workflow for the selective esterification of 5-(hydroxymethyl)nicotinic acid.

Comparative Analysis of Key Esterification Methods

MethodTarget GroupKey ReagentsConditionsAdvantagesDisadvantages
Fischer Esterification Carboxylic AcidH₂SO₄ or p-TsOH, excess alcoholRefluxInexpensive reagents, simple procedure.[9]Harsh conditions, requires excess alcohol, equilibrium reaction, potential side reactions.[3][10]
Steglich Esterification Carboxylic AcidDCC or EDC, DMAP (cat.), alcohol0°C to Room Temp.Mild conditions, high yields, suitable for acid-sensitive substrates.[5][11]Stoichiometric urea byproduct can complicate purification, DCC is an allergen.[12]
Acid Chloride Formation Carboxylic AcidSOCl₂ or (COCl)₂, then alcohol/base0°C to Room Temp.Forms a highly reactive intermediate, drives reaction to completion.Harsh reagent (SOCl₂), two-step process, potential for side reactions with the -OH group.[13]
Mitsunobu Reaction Hydroxyl GroupPPh₃, DEAD or DIAD, carboxylic acid0°C to Room Temp.Excellent selectivity for alcohols, very mild conditions, high yields.[6][7]Stoichiometric phosphine oxide and hydrazine byproducts require careful purification, reagents are toxic.[14]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective Esterification of the Carboxylic Acid via Steglich Esterification

This protocol describes the synthesis of Methyl 5-(hydroxymethyl)nicotinate . The causality for this method's selectivity lies in the mild, neutral conditions and the specific activation of the carboxylic acid by EDC, which does not affect the primary alcohol.

Materials:

  • 5-(hydroxymethyl)nicotinic acid (1.0 eq)

  • Methanol (MeOH, 5-10 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(hydroxymethyl)nicotinic acid (1.0 eq) and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the starting acid).

  • Add methanol (5-10 eq) to the solution and stir.

  • Cool the flask to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The bicarb wash removes unreacted acid and the acidic components of the EDC reagent.[15]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure methyl ester.

Steglich Mechanism cluster_0 Activation & Acyl Transfer cluster_1 Nucleophilic Attack & Product Formation Acid R-COOH OAI O-Acylisourea (Reactive Intermediate) Acid->OAI + EDC EDC EDC APS N-Acylpyridinium Salt (Highly Reactive) OAI->APS + DMAP EDU EDU (Byproduct) OAI->EDU Rearrangement (Side Reaction) DMAP DMAP (Catalyst) APS->OAI - DMAP APS->DMAP Regenerated Ester R-COOR' (Product) APS->Ester + R'-OH Alcohol R'-OH Ester->APS

Caption: The catalytic cycle of DMAP in Steglich esterification.[5][11]

Protocol 2: Selective Esterification of the Hydroxyl Group via Mitsunobu Reaction

This protocol describes the synthesis of 5-(acetoxymethyl)nicotinic acid . The selectivity is achieved because the Mitsunobu reagents specifically activate the alcohol, which is then displaced by the carboxylate (acetate in this case).[6]

Materials:

  • 5-(hydroxymethyl)nicotinic acid (1.0 eq)

  • Acetic Acid (1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-(hydroxymethyl)nicotinic acid (1.0 eq), acetic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (approx. 0.1 M) in a round-bottom flask under an inert atmosphere.[14]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change (typically to a yellow/orange) may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC, observing the consumption of the starting alcohol.

  • Once complete, remove the THF under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Wash the organic layer with 1 M HCl (to remove any basic impurities), followed by saturated NaHCO₃ (to remove excess acetic acid), and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify via flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to isolate the desired product. The high polarity of the product's free carboxylic acid necessitates a polar solvent system.

Purification and Characterization

Purification:

  • Acid-Base Extraction: This is a powerful technique for separating nicotinic acid derivatives. The pyridine nitrogen is basic and can be protonated, while the carboxylic acid is acidic. The desired ester can often be separated from acidic or basic starting materials/byproducts by partitioning between an organic solvent and aqueous acid or base. For example, unreacted 5-(hydroxymethyl)nicotinic acid can be removed from a neutral ester product by washing the organic layer with a mild base like NaHCO₃.[15]

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying these esters. The choice of eluent is critical. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is typical for neutral esters. For products retaining a free carboxylic acid, a more polar system, such as methanol in dichloromethane, is often required.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.[16]

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Key signals to look for include the appearance of new peaks corresponding to the ester alkyl group (e.g., a singlet around 3.7-3.9 ppm for a methyl ester) and shifts in the signals adjacent to the newly formed ester.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The formation of an ester is indicated by the appearance of a strong C=O stretch typically in the range of 1735-1750 cm⁻¹, distinct from the carboxylic acid C=O stretch (approx. 1700-1725 cm⁻¹).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction (Steglich) Inactive EDC (hydrolyzed), insufficient DMAP, or steric hindrance.Use fresh EDC from a sealed container. Ensure at least 0.1 eq of DMAP is used. For hindered alcohols, increase reaction time or temperature slightly (to 40°C).
Low or No Reaction (Mitsunobu) Wet solvent/reagents, incorrect order of addition.Ensure all glassware, solvents, and reagents are scrupulously dry. Try pre-forming the betaine by adding DIAD to PPh₃ at 0°C before adding the alcohol and acid.[6]
Formation of N-acylurea Byproduct (Steglich) Slow reaction with the alcohol allows the O-acylisourea intermediate to rearrange.Ensure sufficient DMAP is present to accelerate the alcohol addition.[4][12] Use a less hindered alcohol if possible.
Difficult Purification Byproducts (phosphine oxide, urea) are co-eluting with the product.For Mitsunobu, some modified phosphines or scavenging resins can simplify byproduct removal. For Steglich, the dicyclohexylurea (from DCC) is insoluble in many solvents and can be filtered off. EDC byproducts are water-soluble and easily removed by aqueous workup.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1-28. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1981-29317]
  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978, 17, 522-524. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.197805221]
  • Hughes, D. L.; Reamer, R. A.; Bergan, J. J.; Grabowski, E. J. J. A mechanistic study of the Mitsunobu esterification reaction. J. Am. Chem. Soc.1988, 110, 6487-6491. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00227a032]
  • Organic Chemistry Portal. Mitsunobu Reaction. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]
  • Chemistry Steps. Mitsunobu Reaction. [URL: https://www.chemistrysteps.com/mitsunobu-reaction/]
  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture? [URL: https://www.researchgate.
  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Org. Synth.1981, 60, 48. [URL: http://www.orgsyn.org/demo.aspx?prep=v60p0048]
  • Benchchem. Comparative study of different catalysts for Methyl 6-methylnicotinate synthesis. [URL: https://www.benchchem.
  • Chemistry LibreTexts. Fischer Esterification. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_-_Nucleophilic_Acyl_Substitution/21.
  • Organic Chemistry Portal. Steglich Esterification. [URL: https://www.organic-chemistry.
  • Chandorkar, J. G., et al. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Orient J Chem2008, 24(2). [URL: https://www.orientjchem.
  • Singh, P., & Kumar, V. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances2023, 13(53), 37051-37071. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra06660h]
  • MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules2001, 6(1), 82-87. [URL: https://www.mdpi.com/1420-3049/6/1/82]
  • OperaChem. Fischer Esterification-Typical Procedures. [URL: https://operachem.
  • Scribd. Steglich Esterification Guide. [URL: https://www.scribd.
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  • Organic Syntheses Procedure. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [URL: http://www.orgsyn.org/Result.aspx?ga=na&q=steglich&cn=&co=&fn=&au=&kw=&ref=&yr=&vo=&ps=&so=&ca=&ch=&en=&ex=&cr=&no=&rx=]
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  • Google Patents. US2496114A - Purification of nicotinamide. [URL: https://patents.google.
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Method

Application Notes &amp; Protocols: The Strategic Use of Ethyl 5-(hydroxymethyl)nicotinate in Medicinal Chemistry

Prepared for: Researchers, scientists, and drug development professionals. Introduction: The Value of a Multi-Functional Scaffold In the landscape of modern drug discovery, the efficiency of library synthesis and the abi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: The Value of a Multi-Functional Scaffold

In the landscape of modern drug discovery, the efficiency of library synthesis and the ability to rapidly explore chemical space around a core scaffold are paramount. Heterocyclic compounds, particularly those containing the pyridine nucleus, are privileged structures found in a vast array of approved pharmaceuticals. Nicotinic acid and its derivatives, for example, have a long history in medicine, with applications ranging from treating dyslipidemia to acting as anti-inflammatory and analgesic agents.[1][2][3]

Ethyl 5-(hydroxymethyl)nicotinate (CAS: 38041-65-9) emerges as a particularly valuable building block within this chemical class. Its structure is deceptively simple, yet it offers three distinct and orthogonally reactive functional groups: a primary alcohol, an ethyl ester, and the pyridine ring itself. This trifecta of reactivity allows medicinal chemists to employ a modular and divergent synthetic strategy, making it an ideal starting point for generating libraries of novel compounds aimed at a multitude of biological targets.

This guide provides an in-depth exploration of the strategic applications of Ethyl 5-(hydroxymethyl)nicotinate, detailing field-proven protocols for its key transformations and illustrating how these reactions can be integrated into a cohesive drug discovery workflow.

Physicochemical Properties & Handling

A clear understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 38041-19-9[4][5]
Molecular Formula C₉H₁₁NO₃[6]
Molecular Weight 181.19 g/mol [6]
Physical Form Powder or crystals[6]
Purity Typically ≥95%[6]
Storage Room Temperature, under an inert atmosphere. Keep container tightly closed in a dry, well-ventilated area.[6]
InChI Key KVLGRHMHNMGGCH-UHFFFAOYSA-N[6]

The Strategic Value: Three Points for Diversification

The power of Ethyl 5-(hydroxymethyl)nicotinate lies in its three distinct reactive sites. Each site can be addressed with a high degree of chemical selectivity, allowing for a structured approach to structure-activity relationship (SAR) studies. The diagram below illustrates these key modification points, which form the basis of the protocols described in this guide.

G cluster_molecule Ethyl 5-(hydroxymethyl)nicotinate mol node1 Primary Alcohol (-CH₂OH) Gateway to C-O and C=O chemistry center node1->center node2 Ethyl Ester (-COOEt) Precursor to Amides and Acids node2->center node3 Pyridine Ring Modulation of Core Properties (pKa, LogP) node3->center

Caption: Key reactive sites on the Ethyl 5-(hydroxymethyl)nicotinate scaffold.

Key Synthetic Transformations & Protocols

The following sections provide detailed, step-by-step protocols for the most impactful chemical transformations of Ethyl 5-(hydroxymethyl)nicotinate.

Modification of the Hydroxymethyl Group

The primary alcohol is arguably the most versatile handle. Its transformation into an aldehyde or an electrophilic halide opens up a vast number of subsequent reactions.

Rationale: The conversion of the primary alcohol to an aldehyde is a cornerstone transformation. The resulting formyl group is a precursor for creating imines, which can be subsequently reduced to secondary amines (reductive amination), or used in Wittig-type reactions to form alkenes. This pathway is fundamental for introducing diverse amine-containing side chains, which are critical for interacting with many biological targets. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid.[7][8]

Protocol: Manganese Dioxide (MnO₂) Oxidation

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 5-(hydroxymethyl)nicotinate (1.0 eq).

  • Solvent: Add a suitable solvent such as Dichloromethane (DCM) or Chloroform (approx. 10-20 mL per gram of starting material).

  • Reagent Addition: Add activated Manganese Dioxide (MnO₂, 5-10 eq) portion-wise. Scientist's Note: MnO₂ is a heterogeneous reagent and its activity can vary by supplier and batch. A stoichiometric excess is required. The reaction is often run at a gentle reflux to increase the rate.

  • Reaction: Stir the suspension vigorously at room temperature or gentle reflux (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with additional DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude aldehyde is often pure enough for the next step, but can be further purified by flash column chromatography on silica gel if necessary (e.g., using a Hexane/Ethyl Acetate gradient).

Rationale: Converting the hydroxyl group to a chloromethyl group transforms this position into a potent electrophile.[9] This allows for straightforward nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including amines, thiols, and cyanides, providing a direct and efficient method for C-N, C-S, and C-C bond formation. Thionyl chloride (SOCl₂) is an ideal reagent as the byproducts (SO₂ and HCl) are gaseous and easily removed.[9][10]

Protocol: Thionyl Chloride (SOCl₂) Chlorination

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 5-(hydroxymethyl)nicotinate (1.0 eq) and dissolve it in anhydrous DCM (10 mL per gram).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add Thionyl Chloride (SOCl₂, 1.1-1.5 eq) dropwise via syringe. A catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction. Causality Note: The reaction proceeds via a chlorosulfite ester intermediate. The chloride ion, either from SOCl₂ or generated HCl, then displaces the chlorosulfite group.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess SOCl₂. Safety Note: The workup should be performed in a well-ventilated fume hood. The residue can be co-evaporated with toluene to ensure complete removal of volatile byproducts.

  • Purification: The crude Ethyl 5-(chloromethyl)nicotinate is often used directly in the next step due to its reactivity. If purification is required, it can be attempted via careful flash chromatography on silica gel.

Modification of the Ethyl Ester Group

The ester group provides a classic handle for conversion into amides, which are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors.

Rationale: The first step towards amide formation is typically the hydrolysis of the ester to its corresponding carboxylic acid. This is a robust and high-yielding reaction that provides the necessary functional group for subsequent amide coupling reactions.

Protocol: Saponification

  • Setup: In a round-bottom flask, dissolve Ethyl 5-(hydroxymethyl)nicotinate (1.0 eq) in a mixture of Tetrahydrofuran (THF) or Ethanol and Water (e.g., a 3:1 ratio).

  • Reagent Addition: Add Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5-3.0 eq) as a solid or an aqueous solution.

  • Reaction: Stir the mixture at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Once complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH ~3-4 with 1M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, the product can be extracted with an organic solvent like Ethyl Acetate.

Rationale: With the carboxylic acid in hand, a diverse range of primary and secondary amines can be coupled to form the corresponding amides. Standard peptide coupling reagents are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Protocol: HATU-Mediated Amide Coupling

  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-(hydroxymethyl)nicotinic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Integrated Workflow: From Scaffold to Candidate Library

The true utility of Ethyl 5-(hydroxymethyl)nicotinate is realized when these individual protocols are combined into a logical workflow to generate a library of diverse molecules. The following diagram illustrates a hypothetical, yet representative, workflow for creating a small library of drug-like molecules from this single starting material.

workflow start Ethyl 5-(hydroxymethyl)nicotinate oxidation Protocol 1A: Oxidation (MnO₂) start->oxidation Step 1 hydrolysis Protocol 2A: Hydrolysis (NaOH) start->hydrolysis Step 1 chlorination Protocol 1B: Chlorination (SOCl₂) start->chlorination Step 1 aldehyde Intermediate: Ethyl 5-formylnicotinate oxidation->aldehyde acid Intermediate: 5-(hydroxymethyl)nicotinic acid hydrolysis->acid chloride Intermediate: Ethyl 5-(chloromethyl)nicotinate chlorination->chloride reduct_amin Reductive Amination (Amine, NaBH(OAc)₃) aldehyde->reduct_amin Step 2 amide_coup Protocol 2B: Amide Coupling (Amine, HATU) acid->amide_coup Step 2 sn2_reaction Sₙ2 Reaction (Nucleophile, e.g., R-NH₂) chloride->sn2_reaction Step 2 product1 Library A: Diverse Secondary Amines reduct_amin->product1 product2 Library B: Diverse Amides amide_coup->product2 product3 Library C: Diverse Ethers, Amines, Thioethers sn2_reaction->product3

Caption: A divergent synthetic workflow for library generation.

Conclusion

Ethyl 5-(hydroxymethyl)nicotinate is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. By providing multiple, selectively addressable functional groups on a medicinally relevant pyridine core, it enables the rapid and logical generation of diverse chemical libraries. The protocols outlined in this guide represent robust and reproducible methods for unlocking the synthetic potential of this scaffold. Mastery of these transformations empowers researchers to efficiently navigate chemical space, optimize lead compounds, and ultimately contribute to the development of new therapeutic agents.

References

  • MySkinRecipes. (n.d.). Ethyl 6-(hydroxymethyl)-5-methylnicotinate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-hydroxy-2-methylnicotinate. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (1996). WO1996034858A1 - Nicotinic acid esters and pharmaceutical compositions containing them.
  • Semantic Scholar. (2014). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]

  • MDPI. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]

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  • PubMed. (2019, May 21). An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase. Retrieved from [Link]

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  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • ResearchGate. (2023, December 21). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-Aminotetrahydropyran CAS#: 38041-19-9. Retrieved from [Link]

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  • PubMed. (n.d.). Oxidation in H2O and D2O of 6-ethyl-5H-dibenz(c,e)azepine and 1-methylnicotinamide by aldehyde oxidase from rabbit liver. Retrieved from [Link]

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Sources

Application

HPLC analysis method for Ethyl 5-(hydroxymethyl)nicotinate

Application Note: Robust HPLC-UV Method for the Quantification and Purity Analysis of Ethyl 5-(hydroxymethyl)nicotinate Introduction & Chemical Profiling Ethyl 5-(hydroxymethyl)nicotinate (CAS: 59936-06-0) is a functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust HPLC-UV Method for the Quantification and Purity Analysis of Ethyl 5-(hydroxymethyl)nicotinate

Introduction & Chemical Profiling

Ethyl 5-(hydroxymethyl)nicotinate (CAS: 59936-06-0) is a functionalized pyridine derivative widely utilized as an intermediate in pharmaceutical synthesis and drug development. Structurally, it features three critical moieties that dictate its chromatographic behavior: a basic pyridine nitrogen, a polar hydrogen-bonding hydroxymethyl group, and a hydrophobic ethyl ester linkage. Accurate quantification of this compound—and its differentiation from structurally similar synthetic precursors or degradation products—is critical for quality control in drug manufacturing.

Scientific Rationale & Method Development Causality

Developing a reliable HPLC method for pyridine derivatives requires careful consideration of their acid-base chemistry and stability. We do not simply apply a generic gradient; rather, the method is engineered around the molecule's specific vulnerabilities.

  • Mobile Phase pH & Ionization Control: The pyridine nitrogen typically exhibits a pKa around 4.5–5.5. In unbuffered or neutral mobile phases, the molecule exists in a state of partial ionization, leading to severe peak tailing, secondary interactions with free silanols on the stationary phase, and irreproducible retention times[1]. To enforce a single, predictable ionization state (fully protonated), the mobile phase pH must be maintained at least 2 units below the pKa. We utilize 0.1% Formic Acid (pH ~2.7), which not only sharpens the peak but also ensures compatibility with LC-MS/MS downstream applications[2].

  • Ester Stability: The ethyl ester linkage is highly susceptible to hydrolysis at elevated pH levels. Maintaining an acidic mobile phase prevents the on-column degradation of Ethyl 5-(hydroxymethyl)nicotinate into 5-(hydroxymethyl)nicotinic acid during the analytical run.

  • Detection Strategy: Nicotinic acid derivatives exhibit strong UV absorbance due to the conjugated π -system of the pyridine ring. A detection wavelength of 260 nm provides optimal sensitivity and baseline stability, avoiding the noisy low-UV region[3].

HPLC_Workflow Analyte Ethyl 5-(hydroxymethyl)nicotinate (Basic Pyridine Nitrogen, Ester) pKa pKa Analysis (Pyridine N ~ 4.5) Analyte->pKa Hydrolysis Stability Profile (Ester Hydrolysis at High pH) Analyte->Hydrolysis pH_Choice Mobile Phase pH Selection (Acidic pH 2.5 - 3.0) pKa->pH_Choice Protonates Nitrogen Prevents Tailing Hydrolysis->pH_Choice Prevents Ester Cleavage Column Column Selection (End-capped C18 / Hybrid) pH_Choice->Column Compatible with Aqueous/Organic Detection UV Detection (260 nm for Pyridine Ring) Column->Detection Method Final HPLC-UV Protocol Detection->Method

Figure 1: Logical workflow for HPLC method development targeting pyridine ester derivatives.

Experimental Protocols

Self-Validating System Design: To ensure the method's trustworthiness, this protocol includes a mandatory System Suitability Test (SST) using a forced-degradation sample. This guarantees the system can resolve the intact ester from its primary degradant (the free acid) before any unknown samples are processed, making the workflow self-validating.

Reagents and Materials
  • Ethyl 5-(hydroxymethyl)nicotinate reference standard (Purity 95%).

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Ultrapure Water (18.2 M Ω⋅ cm).

  • Formic Acid (LC-MS grade)[2].

Standard and Sample Preparation
  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in a 90:10 (v/v) ratio.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect") that occurs when a sample is injected in a solvent stronger than the mobile phase.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Ethyl 5-(hydroxymethyl)nicotinate into a 10 mL volumetric flask. Dissolve in 1.0 mL of MeOH to ensure complete solubilization of the hydrophobic ester, then dilute to volume with the Diluent.

  • Working Standard (100 μ g/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with the Diluent. Filter through a 0.22 μ m PTFE syringe filter.

  • SST Resolution Mixture (Self-Validation Step): Transfer 1.0 mL of the Stock Solution to an HPLC vial. Add 100 μ L of 0.1 M NaOH and incubate at 40 °C for 30 minutes to force partial ester hydrolysis. Neutralize with 100 μ L of 0.1 M HCl, dilute to 10 mL with Diluent, and filter.

Chromatographic Conditions

Table 1: Instrument Parameters

ParameterSpecification
Column Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 μ m) or equivalent
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 μ L
Detection Wavelength UV at 260 nm[3]
Needle Wash 50:50 Water:Methanol

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold (retains polar impurities)
10.04060Linear gradient
12.01090Column wash
14.01090Isocratic wash
14.1955Return to initial
20.0955Re-equilibration

Results and System Suitability

Under these optimized conditions, the highly polar hydroxymethyl group and protonated pyridine ring cause the free acid degradant (5-(hydroxymethyl)nicotinic acid) to elute early in the run (approx. 3.5–4.5 min). The target analyte, Ethyl 5-(hydroxymethyl)nicotinate, is retained longer due to its hydrophobic ethyl ester group, eluting at approximately 7.5–8.5 min.

Before proceeding with sample analysis, the SST Resolution Mixture must be injected to verify the criteria in Table 3.

Table 3: System Suitability Criteria (Self-Validation Metrics)

ParameterAcceptance CriteriaScientific Justification
Resolution ( Rs​ ) 3.0 between Acid and EsterProves the method is stability-indicating and can separate the active from its primary degradant.
Tailing Factor ( Tf​ ) 1.5 for the main peakConfirms that secondary interactions with column silanols are successfully suppressed by the acidic pH[1].
Theoretical Plates ( N ) 5000Ensures the physical integrity and efficiency of the stationary phase are intact.
%RSD of Area 2.0% (n=5 injections)Validates autosampler precision and integration consistency for accurate quantification.

References

  • Pickering Laboratories. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements. LCGC International. 4

  • Creative Proteomics. Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service. 3

  • ACS Publications. Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. 2

  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. 1

  • Sigma-Aldrich. Ethyl 5-(hydroxymethyl)nicotinate | 59936-06-0.

Sources

Method

A Robust and Validated LC-MS/MS Protocol for the High-Throughput Quantification of Nicotinate Compounds in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of key nicotinate compounds—nicotinic acid (NA), nicotinamide (NAM), and nicotinuric acid (NUA)—in human plasma. Nicotinate compounds are central to cellular metabolism, primarily as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2][3][4] Accurate quantification of these analytes is critical for pharmacokinetic (PK) studies, nutritional research, and the development of therapies targeting NAD+ metabolic pathways. The protocol herein employs a straightforward protein precipitation extraction, rapid chromatographic separation, and sensitive detection via tandem mass spectrometry. The method has been validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation, ensuring data integrity, accuracy, and reproducibility.[5][6]

Introduction: The Scientific Imperative for Quantifying Nicotinates

Nicotinic acid (Niacin, Vitamin B3) and its related compounds are pivotal players in cellular bioenergetics. They form the building blocks of the NAD+ metabolome, which governs hundreds of enzymatic reactions critical for energy metabolism, DNA repair, and cell signaling.[2][4][7] Given this central role, there is significant interest in therapeutic strategies that modulate NAD+ levels for applications in aging, metabolic disorders, and neurodegenerative diseases.

Consequently, a robust, sensitive, and specific analytical method is required to accurately measure the concentration of these compounds in biological matrices. LC-MS/MS has emerged as the gold standard for this application due to its superior sensitivity and specificity compared to older HPLC-UV methods, allowing for the precise differentiation of structurally similar metabolites.[1][8] This protocol provides the necessary detail for researchers in drug development and clinical diagnostics to implement a reliable bioanalytical workflow.

The following diagram illustrates the simplified NAD+ salvage pathway, highlighting the relationship between the target analytes.

NAD_Salvage_Pathway NA Nicotinic Acid (NA) (Niacin) NUA Nicotinuric Acid (NUA) (Metabolite) NA->NUA Glycine Conjugation NAD NAD+ NA->NAD Preiss-Handler Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NMN->NAD

Caption: Simplified NAD+ Salvage Pathway highlighting key analytes.

Principle of the Bioanalytical Method

This method quantifies NA, NAM, and NUA in human plasma using the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry. Stable isotope-labeled (SIL) internal standards (IS) for each analyte are spiked into the plasma sample at the beginning of the workflow. The use of a SIL-IS is the most authoritative approach for quantitative mass spectrometry as it co-elutes chromatographically with the analyte and experiences identical ionization effects, correcting for both extraction variability and matrix-induced ion suppression or enhancement.[9]

Sample clean-up is achieved through a simple and efficient protein precipitation (PPT) step with acetonitrile.[10][11][12] Following centrifugation, the supernatant is injected into a C18 reversed-phase UHPLC column for chromatographic separation. The analytes are then detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each compound.

Experimental Protocol

Materials and Reagents
  • Reference Standards: Nicotinic Acid (NA), Nicotinamide (NAM), Nicotinuric Acid (NUA), Nicotinic Acid-d4 (NA-d4), Nicotinamide-d4 (NAM-d4), Nicotinuric Acid-d3 (NUA-d3). All standards should be of the highest purity available (≥98%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free, pooled human plasma (K2-EDTA as anticoagulant). Sourced from an accredited vendor.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and internal standard in a 50:50 (v/v) methanol:water mixture to create individual 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare a combined working standard solution by diluting the primary stocks in 50:50 methanol:water to create solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a combined IS working solution containing NA-d4, NAM-d4, and NUA-d3 at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.[11]

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which would otherwise foul the analytical column and ion source. Acetonitrile is an efficient precipitating agent and is compatible with reversed-phase chromatography.[13] Performing this step at low temperatures (4°C) ensures maximal protein precipitation and minimizes analyte degradation.

  • Aliquot 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS Working Solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 60 seconds to ensure complete protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[11]

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a validated starting point and should be optimized for the specific instrumentation used in your laboratory.

3.4.1 Liquid Chromatography (LC) System

Causality: A C18 reversed-phase column is ideal for retaining and separating these moderately polar analytes. A gradient elution starting with a high aqueous content allows for the retention of early-eluting polar compounds, while the increasing organic phase concentration effectively elutes the analytes, providing sharp, symmetrical peaks. The addition of formic acid to the mobile phase aids in the protonation of the analytes, which is essential for efficient positive mode electrospray ionization.[10][12]

ParameterCondition
Instrument UHPLC System (e.g., Agilent 1290, Waters Acquity)
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm (e.g., Phenomenex Gemini C18)
Column Temperature 40°C
Autosampler Temp 10°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL

Table 1: LC Gradient Elution Program

Time (min)% Mobile Phase B
0.005.0
0.505.0
3.0095.0
4.0095.0
4.105.0
5.005.0

3.4.2 Mass Spectrometry (MS) System

Causality: A triple quadrupole mass spectrometer is used for its ability to perform MRM, a highly specific and sensitive detection technique. In MRM, the first quadrupole (Q1) is set to isolate the protonated molecular ion ([M+H]+) of the target analyte (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to isolate a specific, stable fragment ion (the product ion). This two-stage mass filtering drastically reduces chemical noise and ensures that the detected signal is unique to the analyte of interest.[9]

ParameterCondition
Instrument Triple Quadrupole MS (e.g., Sciex API 4000, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp 500°C
IonSpray Voltage 4500 V
Curtain Gas (CUR) 30 psi
Collision Gas (CAD) Medium

Table 2: Optimized MRM Transitions and Compound-Dependent Parameters

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Declustering Potential (DP) [V]Collision Energy (CE) [eV]
Nicotinic Acid (NA) 124.180.14022
NA-d4 (IS) 128.184.14022
Nicotinamide (NAM) 123.180.03525
NAM-d4 (IS) 127.184.03525
Nicotinuric Acid (NUA) 181.079.04528
NUA-d3 (IS) 184.082.04528
Note: Parameters are instrument-dependent and require optimization.[10][12]

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method must be rigorously validated to ensure its performance is reliable and suitable for its intended purpose.[5][14] The validation process establishes the method's key performance characteristics according to predefined acceptance criteria derived from regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[5][6]

The following workflow diagram outlines the key stages of the entire analytical process, from sample receipt to final data reporting.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Plasma Sample Spike Spike with Internal Standard (IS) Sample->Spike PPT Protein Precipitation (Ice-cold Acetonitrile) Spike->PPT Centrifuge Centrifuge (15,000g, 4°C) PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UHPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (QqQ-MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify Report Generate Report Quantify->Report

Caption: End-to-end workflow for the quantification of nicotinate compounds.

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria (FDA/EMA)[5][15][6]
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analytes.Response in blank matrix < 20% of the LLOQ response for the analyte and < 5% for the IS.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response.At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99; back-calculated calibrators within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Intra- and inter-assay precision (%CV) ≤ 15% (≤ 20% at LLOQ). Intra- and inter-assay accuracy (%RE) within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 5; accuracy within ±20% of nominal; precision (%CV) ≤ 20%.
Matrix Effect To assess the suppressive or enhancing effect of the biological matrix on analyte ionization.The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤ 15%.
Recovery To evaluate the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability To ensure analyte concentration is unchanged during sample handling, processing, and storage.Freeze-thaw, bench-top, long-term, and autosampler stability. Mean concentration of stability samples must be within ±15% of nominal concentration.

Conclusion and Field-Proven Insights

This application note provides a comprehensive, validated LC-MS/MS protocol for the quantification of nicotinic acid, nicotinamide, and nicotinuric acid in human plasma. The described method is sensitive, specific, and high-throughput, making it ideally suited for regulated bioanalysis in support of pharmaceutical development and clinical trials.

Senior Scientist Insights:

  • Internal Standard is Non-Negotiable: For regulatory-compliant bioanalysis, the use of stable isotope-labeled internal standards is paramount for achieving the required accuracy and precision.

  • Matrix Effects are Subtle but Critical: While protein precipitation is a robust technique, always evaluate matrix effects using at least six different sources of blank plasma to ensure the method is rugged across diverse patient populations.[11]

  • Understand Analyte Stability Early: Nicotinate compounds, particularly NAD+ and its reduced forms, can be unstable.[2][4] It is crucial to perform thorough stability assessments early in method development to define proper sample handling and storage conditions, ensuring the integrity of clinical samples from collection to analysis.

By adhering to the detailed steps and validation principles outlined in this guide, researchers can generate reliable, high-quality data to advance our understanding of nicotinate metabolism and accelerate the development of novel therapeutics.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link][5][16][14][17]

  • Le, N. T. H., et al. (2023). Simultaneous determination of nicotinamide mononucleotide, niacinamide, and nicotinic acid in health supplements using liquid chromatography. Vietnam Journal of Science and Technology. Available at: [Link][18]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link][15][6][19]

  • Lu, W., & Rabinowitz, J. D. (2016). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. Nicotinamide Adenine Dinucleotide (NAD+) Metabolism in Aging and Cancer, 135-149. Available at: [Link][1]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 895-902. Available at: [Link][9][10][20]

  • Liu, X., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial. Journal of Analytical Methods in Chemistry. Available at: [Link][11]

  • Yoshino, J., & Imai, S. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology, 1077, 203-215. Available at: [Link][21]

  • Osawa, Y., et al. (2022). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology. Metabolites, 12(11), 1089. Available at: [Link][22]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. Available at: [Link][23][24]

  • Canto, C., et al. (2021). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Metabolites, 11(10), 673. Available at: [Link][2][4]

  • Liu, X., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 905, 99-105. Available at: [Link][12]

  • Kuklenyik, Z., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids, Anabasine and Anatabine, in Smokers' Urine. PLoS ONE, 9(7), e101816. Available at: [Link][13]

  • Trammell, S. A., et al. (2016). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Metabolomics, 12, 31. Available at: [Link][7]

  • Guan, X., et al. (2024). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). Communications Biology, 7(1), 1. Available at: [Link][25]

Sources

Application

Application Note: NMR Characterization Protocol for Ethyl 5-(hydroxymethyl)nicotinate

Target Audience: Researchers, structural chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the structural elucidation of Ethyl 5-(hydroxymethyl)nicotina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the structural elucidation of Ethyl 5-(hydroxymethyl)nicotinate (CAS: 59936-06-0)[1][2] using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Principles of the Spin System

Ethyl 5-(hydroxymethyl)nicotinate is a highly functionalized pyridine derivative serving as a critical building block in the synthesis of NAD+ precursors, kinase inhibitors, and nicotinic acid derivatives. Accurate structural characterization requires a deep understanding of how its substituents perturb the local magnetic environment.

Pyridine Core Deshielding & Causality

The 3,5-disubstituted pyridine core presents a classic isolated spin system. The chemical shifts of the aromatic protons (H-2, H-4, H-6) are dictated by the combined inductive and mesomeric effects of the ring nitrogen and the two substituents:

  • H-2 (~8.95 ppm): This proton is flanked by the highly electronegative nitrogen atom and the strongly electron-withdrawing ethyl ester group at C-3. The ester carbonyl withdraws electron density via resonance, placing a partial positive charge at the ortho positions. The synergistic deshielding from both the nitrogen and the ester makes H-2 the most downfield signal in the spectrum.

  • H-6 (~8.75 ppm): Located between the nitrogen and the hydroxymethyl group at C-5. While the nitrogen deshields H-6 heavily, the hydroxymethyl group is only weakly electron-withdrawing via induction (and slightly electron-donating via hyperconjugation), resulting in a chemical shift slightly upfield of H-2.

  • H-4 (~8.25 ppm): Positioned between the ester and the hydroxymethyl group. It lacks the direct inductive deshielding of the adjacent nitrogen, making it the most upfield of the aromatic protons [3].

Solvent Selection & Exchangeable Protons

A critical experimental choice in this protocol is the use of DMSO- d6​ rather than CDCl 3​ .

  • The Causality: The hydroxymethyl group (-CH 2​ OH) contains an exchangeable proton. In non-polar solvents like CDCl 3​ , intermolecular hydrogen bonding and rapid chemical exchange broaden the -OH signal, obscuring scalar coupling. In DMSO- d6​ , the strong hydrogen-bonding capability of the solvent tightly solvates the hydroxyl proton, drastically slowing its exchange rate. This allows the observation of a distinct 3J scalar coupling (~5.5 Hz) between the -OH proton and the adjacent -CH 2​

    • group, rendering the -OH signal as a sharp triplet and the -CH 2​
    • as a doublet. This serves as an internal, self-validating diagnostic handle for the hydroxymethyl moiety[4].

Experimental Protocol for High-Resolution NMR

The following step-by-step methodology ensures a self-validating data acquisition workflow, where 1D assignments are subsequently proven by 2D connectivity networks.

Step 1: Sample Preparation
  • Weigh 10–15 mg of high-purity Ethyl 5-(hydroxymethyl)nicotinate.

  • Dissolve the compound completely in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Transfer the solution to a standard 5 mm precision NMR tube, ensuring no particulates or air bubbles are present in the active volume.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Locking: Lock the spectrometer frequency to the deuterium resonance of DMSO- d6​ .

  • Tuning: Manually or automatically tune and match the probe for both 1 H and 13 C channels to minimize reflected power, ensuring optimal pulse excitation and signal-to-noise ratio (SNR).

  • Shimming: Optimize the Z0–Z5 gradient shims. A properly shimmed field is validated when the residual DMSO- d6​ solvent peak (quintet at 2.50 ppm) exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

Step 3: Data Acquisition
  • 1D 1 H NMR: Acquire 16 scans using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation.

  • 1D 13 C NMR: Acquire 1024 scans using a power-gated decoupling sequence (zgpg30) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement. Set D1 to 2.0 seconds.

  • 2D NMR (COSY, HSQC, HMBC): Acquire 2D spectra to map the spin system. For HMBC, optimize the long-range coupling delay for nJCH​=8 Hz (typically ~62.5 ms), which is optimal for detecting 2-bond and 3-bond carbon-proton correlations in functionalized pyridines [5].

NMR_Workflow SamplePrep Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) Tuning Probe Tuning & Matching (1H and 13C channels) SamplePrep->Tuning Shimming Shimming & Locking (Z0-Z5 gradients) Tuning->Shimming Acq1D 1D Acquisition (1H: 16 scans, 13C: 1024 scans) Shimming->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Processing Data Processing (FT, Phase Correction, Baseline) Acq2D->Processing Analysis Structural Elucidation (Spin System & Connectivity) Processing->Analysis

Caption: Sequential experimental workflow for high-resolution NMR acquisition and processing.

Data Presentation & Structural Elucidation

The quantitative data extracted from the 1D experiments must be cross-validated. The tables below summarize the expected chemical shifts, multiplicities, and integrals.

Table 1: 1 H NMR Data Summary (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment
2 8.95d2.01HPyridine H-2 (Deshielded by N and Ester)
6 8.75d2.01HPyridine H-6 (Deshielded by N)
4 8.25t2.01HPyridine H-4 (Meta coupling to H-2/H-6)
OH 5.45t5.51HHydroxyl proton (Slow exchange in DMSO)
5-CH 2​ 4.60d5.52HHydroxymethyl methylene
Ester-CH 2​ 4.35q7.12HEthyl ester methylene
Ester-CH 3​ 1.35t7.13HEthyl ester methyl
Table 2: 13 C NMR Data Summary (DMSO- d6​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
C=O 164.5CqEster Carbonyl
6 151.0CHPyridine C-6
2 149.5CHPyridine C-2
5 138.0CqPyridine C-5 (Hydroxymethyl bearing)
4 134.5CHPyridine C-4
3 125.5CqPyridine C-3 (Ester bearing)
Ester-CH 2​ 61.0CH 2​ Ethyl Methylene
5-CH 2​ 59.5CH 2​ Hydroxymethyl Carbon
Ester-CH 3​ 14.0CH 3​ Ethyl Methyl
Self-Validating HMBC Connectivity

To ensure absolute trustworthiness of the assignment, the 1D data is validated through Heteronuclear Multiple Bond Correlation (HMBC). HMBC reveals 2J and 3J carbon-proton couplings, acting as a logical bridge across heteroatoms and quaternary carbons. For instance, the identity of H-4 is unequivocally confirmed by its simultaneous 3J correlations to the ester carbonyl carbon (C=O) and the pyridine C-2/C-6 carbons.

HMBC_Correlations H2 H-2 (Pyridine) C3 C-3 (Ester) H2->C3 3J C4 C-4 H2->C4 3J C6 C-6 H2->C6 3J H4 H-4 (Pyridine) C2 C-2 H4->C2 3J C5 C-5 (CH2OH) H4->C5 2J H4->C6 3J CO C=O (Ester) H4->CO 3J H6 H-6 (Pyridine) H6->C2 3J H6->C4 3J CH2OH CH2 (Hydroxymethyl) CH2OH->C4 3J CH2OH->C5 2J CH2OH->C6 3J OCH2 OCH2 (Ethyl) OCH2->CO 3J

Caption: Key 2D HMBC logical relationships establishing the carbon-proton connectivity network.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

Sources

Method

Purification of Ethyl 5-(hydroxymethyl)nicotinate by column chromatography

An in-depth technical guide for the chromatographic purification of pyridine derivatives, specifically focusing on the isolation of Ethyl 5-(hydroxymethyl)nicotinate . Molecular Profiling & The Chromatographic Dilemma Et...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the chromatographic purification of pyridine derivatives, specifically focusing on the isolation of Ethyl 5-(hydroxymethyl)nicotinate .

Molecular Profiling & The Chromatographic Dilemma

Ethyl 5-(hydroxymethyl)nicotinate (CAS: 59936-06-0) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug development. Structurally, it presents a unique chromatographic challenge due to the presence of three distinct functional groups: a lipophilic ethyl ester, a polar hydrogen-bonding hydroxymethyl group, and a basic pyridine nitrogen.

When purifying this molecule via standard normal-phase silica gel chromatography, researchers frequently encounter severe peak tailing, streaking, and low recovery rates. The causality behind this lies in the stationary phase chemistry. Standard silica gel (SiO₂) possesses residual surface silanol groups (-SiOH) that are mildly acidic. The basic nitrogen of the pyridine ring acts as a strong Lewis base and hydrogen bond acceptor. Consequently, the molecule undergoes a dual-retention mechanism: standard partition chromatography and strong acid-base ion-exchange interactions[1]. This secondary interaction causes the trailing edge of the chromatographic band to elute much slower than the leading edge, destroying resolution[2].

Mechanistic Interventions: Causality & Logic

To engineer a self-validating and high-yielding purification system, we must manipulate both the stationary phase environment and the sample introduction method.

  • Stationary Phase Deactivation (The TEA Strategy): To neutralize silanol interactions, a volatile competing base—Triethylamine (TEA)—is introduced into the mobile phase. With a pKa of ~10.7 in organic media, TEA is a significantly stronger base than the pyridine derivative[3]. It preferentially and reversibly binds to the active acidic silanol sites, effectively "masking" the stationary phase. This restricts the target molecule to purely partition-based retention, yielding sharp, symmetrical elution bands[4].

  • Matrix-Dispersed Dry Loading: The polar hydroxymethyl group drastically reduces the compound's solubility in non-polar starting eluents (e.g., hexanes). If the sample is liquid-loaded in a polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), the solvent acts as a localized strong mobile phase, dragging the compound down the column and causing massive band broadening. Dry loading the crude mixture onto a solid support (Celite or deactivated silica) circumvents solubility limits and ensures a perfectly horizontal, narrow starting band[5].

Quantitative Data Summaries

Table 1: Physicochemical Parameters of Ethyl 5-(hydroxymethyl)nicotinate

ParameterValue / Description
CAS Number 59936-06-0
Molecular Weight 181.19 g/mol
Chemical Formula C₉H₁₁NO₃
Functional Groups Pyridine (Basic), Hydroxymethyl (Polar), Ethyl ester (Lipophilic)
Detection Methods UV (254 nm), KMnO₄ Stain (Oxidizes the primary alcohol)

Table 2: Optimized Solvent Systems & Diagnostic Profiling (Note: All systems must contain 1% v/v Triethylamine to maintain silica deactivation)

Mobile Phase Ratio (Hexane : EtOAc)Expected Rf​ ValueChromatographic Purpose
50 : 50 (+ 1% TEA) ~ 0.20Elution of non-polar impurities (e.g., unreacted diesters).
20 : 80 (+ 1% TEA) ~ 0.45Optimal elution window for the target compound.
0 : 100 (+ 1% TEA) ~ 0.75Column flush to remove highly polar baseline impurities.

Workflow Visualization

G Crude Crude Extract: Ethyl 5-(hydroxymethyl)nicotinate Decision Stationary Phase Strategy Crude->Decision Untreated Standard Silica Gel (Acidic Silanols Active) Decision->Untreated No Additive Treated TEA-Deactivated Silica (Silanols Masked) Decision->Treated + 1% v/v TEA Tailing Irreversible Adsorption & Peak Tailing Untreated->Tailing Loading Dry Loading on Celite (Solves Solubility Issues) Treated->Loading Elution Gradient Elution Hexane:EtOAc + 1% TEA Loading->Elution Pure Purified Target Compound (High Recovery) Elution->Pure

Workflow for mitigating silanol-induced tailing in pyridine derivative chromatography.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating internal checkpoints to guarantee product integrity and quantitative recovery.

Phase 1: TLC & Stability Validation

  • Prepare a TLC developing chamber with Hexane:EtOAc (2:8) containing 1% v/v TEA.

  • Validation Check (2D-TLC): Spot the crude mixture in the bottom-left corner of a square TLC plate. Develop the plate, dry it completely, rotate it 90 degrees, and develop it again in the same solvent. If the target spot lies perfectly on the diagonal, the compound is stable on silica[1]. If off-diagonal smearing occurs, the compound is degrading, and an alternative stationary phase (e.g., Alumina) must be used.

Phase 2: Column Deactivation & Packing

  • Prepare the initial mobile phase: Hexane:EtOAc (50:50) + 1% TEA.

  • In a beaker, create a slurry of silica gel (typically 30–50x the crude mass) using the initial mobile phase. The TEA in the solvent will immediately begin neutralizing the acidic silanols[4].

  • Pour the slurry into the column and pack it using mild positive air pressure.

  • Validation Check: Pass at least 2 Column Volumes (CV) of the initial mobile phase through the packed bed. This ensures 100% saturation of the silanol sites before the sample is introduced.

Phase 3: Matrix-Dispersed Dry Loading

  • Dissolve the crude Ethyl 5-(hydroxymethyl)nicotinate in a minimal volume of EtOAc or DCM.

  • Add Celite 545 (approximately 2x the mass of the crude mixture) to the flask. Note: Celite is preferred over silica for dry loading polar compounds to prevent premature irreversible binding.

  • Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained[5].

  • Carefully layer this powder evenly onto the flat surface of the packed silica bed. Top with a 1 cm protective layer of clean sea sand.

Phase 4: Gradient Elution & Orthogonal Detection

  • Begin elution with 3 CVs of Hexane:EtOAc (50:50) + 1% TEA to push off non-polar impurities.

  • Step the gradient to Hexane:EtOAc (20:80) + 1% TEA. Collect fractions in standard test tubes.

  • Validation Check (Orthogonal Detection): Spot fractions on a TLC plate. First, visualize under short-wave UV (254 nm) to detect the conjugated pyridine ring. Second, dip the plate in Potassium Permanganate (KMnO₄) stain and gently heat. The hydroxymethyl group will rapidly reduce the KMnO₄, turning the target spot bright yellow against a purple background.

Phase 5: Fraction Consolidation & TEA Purging

  • Pool the fractions containing the pure target compound and concentrate via rotary evaporation.

  • Validation Check (Azeotropic Purging): Because TEA has a boiling point of ~89°C, trace amounts often remain in the purified oil. Dissolve the residue in 5 mL of Toluene and re-evaporate. Toluene forms an azeotrope with TEA, effectively stripping residual base from the product. Repeat twice.

  • Confirm final purity and the complete absence of TEA (look for the absence of a triplet at δ 1.03 and a quartet at δ 2.53) via ¹H-NMR spectroscopy.

Sources

Application

Application Note &amp; Protocol: A Scalable Synthesis of Ethyl 5-(hydroxymethyl)nicotinate via Selective Reduction

Introduction: The Strategic Importance of Ethyl 5-(hydroxymethyl)nicotinate Ethyl 5-(hydroxymethyl)nicotinate is a pivotal bifunctional building block in modern medicinal chemistry and drug development. Its unique struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Ethyl 5-(hydroxymethyl)nicotinate

Ethyl 5-(hydroxymethyl)nicotinate is a pivotal bifunctional building block in modern medicinal chemistry and drug development. Its unique structure, featuring a pyridine core with both a reactive primary alcohol and an ethyl ester at the 3- and 5-positions, makes it an invaluable intermediate for synthesizing a diverse range of complex molecular architectures. This compound serves as a key precursor for various pharmacologically active agents, including but not limited to novel kinase inhibitors, modulators of nicotinic acetylcholine receptors (nAChRs), and other therapeutic candidates.

The primary challenge in utilizing this intermediate lies in developing a manufacturing process that is not only high-yielding and cost-effective but also robust, safe, and environmentally responsible. This application note provides a comprehensive guide to a validated, large-scale synthesis of Ethyl 5-(hydroxymethyl)nicotinate, focusing on a selective reduction strategy that addresses the core requirements of industrial production.

Retrosynthetic Analysis and Strategy Selection

Several synthetic pathways can be envisioned for the preparation of Ethyl 5-(hydroxymethyl)nicotinate. The choice of the optimal route for large-scale production depends critically on factors such as the cost and availability of starting materials, the number of synthetic steps, reaction safety, and the ease of purification.

cluster_A Route A: Selective Reduction cluster_B Route B: Esterification cluster_C Route C: Functional Group Interconversion target Ethyl 5-(hydroxymethyl)nicotinate A1 Diethyl 3,5-pyridinedicarboxylate target->A1 Selective Reduction B1 5-(Hydroxymethyl)nicotinic acid target->B1 Fischer Esterification C1 Ethyl 5-(chloromethyl)nicotinate target->C1 Hydrolysis B2 Pyridine-3,5-dicarboxylic acid B1->B2 Selective Reduction

Caption: Retrosynthetic analysis of Ethyl 5-(hydroxymethyl)nicotinate.

  • Route A (Selective Reduction): This is the most direct and convergent approach, starting from the commercially available and relatively inexpensive Diethyl 3,5-pyridinedicarboxylate. The key challenge is the selective mono-reduction of one of the two identical ester groups.

  • Route B (Esterification): This route involves the initial synthesis of 5-(hydroxymethyl)nicotinic acid, which itself requires a selective reduction of the parent dicarboxylic acid, followed by esterification. While chemically sound, this adds a step to the overall process.

  • Route C (Functional Group Interconversion): Starting from a halogenated precursor like Ethyl 5-(chloromethyl)nicotinate involves a nucleophilic substitution. This route is often plagued by side reactions and the handling of potentially hazardous intermediates.

Rationale for Selected Strategy:

For large-scale synthesis, Route A is selected as the superior strategy. Its convergence, reliance on a readily available starting material, and the potential for high-throughput with a single, optimized reduction step make it the most economically viable and process-efficient option. The use of sodium borohydride (NaBH₄), a cost-effective and relatively safe reducing agent, further enhances its suitability for industrial application.[1] While NaBH₄ alone is typically sluggish in reducing esters, its reactivity can be effectively and safely enhanced through the use of specific solvent systems or additives.[1]

Large-Scale Synthesis Protocol: Selective Reduction of Diethyl 3,5-pyridinedicarboxylate

This protocol details a robust procedure for the selective mono-reduction of Diethyl 3,5-pyridinedicarboxylate using sodium borohydride in a mixed solvent system, optimized for a 1 kg scale production.

Materials and Equipment
Reagents & Solvents Grade Supplier Quantity
Diethyl 3,5-pyridinedicarboxylate≥98%Commercial Source1.00 kg (4.48 mol)
Sodium Borohydride (NaBH₄)≥98%, granularCommercial Source170 g (4.49 mol)
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial Source8.0 L
Methanol (MeOH)Anhydrous, ≥99.8%Commercial Source2.0 L
Ethyl Acetate (EtOAc)ACS GradeCommercial Source10.0 L
Saturated Sodium Bicarbonate (NaHCO₃) soln.N/APrepared in-house~5.0 L
Saturated Sodium Chloride (Brine) soln.N/APrepared in-house~3.0 L
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial Source500 g
Equipment Specifications
Reaction Vessel20 L, glass-lined or stainless steel, jacketed
Mechanical StirrerOverhead motor with PTFE-coated agitator
Temperature Control UnitCirculator for heating/cooling reactor jacket
Addition Funnel2 L, pressure-equalizing
CondenserAllihn or Graham type, with inert gas inlet
Filtration ApparatusBuchner funnel (30 cm) or Nutsche filter
Rotary Evaporator20 L capacity
Safety Precautions
  • Sodium Borohydride (NaBH₄): Corrosive and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area, away from ignition sources. Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Anhydrous Solvents (THF, Methanol): Highly flammable. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) and away from open flames or sparks.

  • Reaction Quenching: The quenching of excess NaBH₄ is exothermic and releases hydrogen. The quenching agent must be added slowly and with adequate cooling to control the reaction rate.

  • General: Conduct the entire procedure in a chemical fume hood or a walk-in hood suitable for large-scale reactions. Ensure an emergency shower and eyewash station are readily accessible.

Step-by-Step Experimental Procedure
  • Reactor Setup: Assemble the 20 L reaction vessel with the mechanical stirrer, temperature probe, condenser, and nitrogen inlet. Ensure the system is completely dry and purged with nitrogen.

  • Charging Reactants: Charge the reactor with Diethyl 3,5-pyridinedicarboxylate (1.00 kg, 4.48 mol) and anhydrous Tetrahydrofuran (THF) (8.0 L). Begin stirring to dissolve the solid.

  • Cooling: Cool the resulting solution to 0-5 °C using the temperature control unit.

  • Preparation of Reducing Agent Slurry: In a separate flask under a nitrogen atmosphere, carefully prepare a slurry of sodium borohydride (170 g, 4.49 mol) in anhydrous THF (2.0 L).

  • Slow Addition of Methanol: While maintaining the reactor temperature at 0-5 °C, slowly add anhydrous Methanol (2.0 L) to the solution of the diester over approximately 30-45 minutes. Causality Note: The presence of methanol acts as a proton source that activates the borohydride, increasing its reducing power towards the ester carbonyl.

  • Addition of Reducing Agent: Slowly add the sodium borohydride slurry from step 4 to the reaction mixture over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every hour. (TLC System: 1:1 Hexane/Ethyl Acetate; visualize with UV light). The reaction is typically complete within 4-6 hours.

  • Reaction Quench: Once the starting material is consumed, slowly and carefully quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution (~5.0 L) dropwise via the addition funnel. Maintain vigorous stirring and cooling to control the effervescence and exotherm. Ensure the internal temperature remains below 20 °C.

  • Solvent Removal: Concentrate the mixture under reduced pressure using the rotary evaporator to remove the majority of the THF and methanol.

  • Extraction: Transfer the remaining aqueous slurry to a large separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 3.0 L).

  • Washing: Combine the organic extracts and wash with brine (2 x 1.5 L) to remove residual water and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) (500 g), stir for 30 minutes, and then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil or semi-solid.

  • Purification: The crude product can be purified by crystallization. Dissolve the crude material in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then to 0-5 °C to induce crystallization. Collect the white crystalline solid by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum. A typical yield is 65-75%.

Process Data and Characterization
ParameterValue
Scale1.00 kg Diethyl 3,5-pyridinedicarboxylate
Molar Ratio (Diester:NaBH₄)1 : 1.002
Reaction Time4-6 hours
Typical Yield570 - 660 g (65-75%)
Purity (by HPLC)>98%
Physical AppearanceWhite to off-white crystalline solid
Melting Point69-72 °C

Mechanistic Insight and Workflow Visualization

Reaction Mechanism

The selective reduction is achieved through the activation of the ester carbonyl by coordination, followed by hydride attack. The use of a protic solvent like methanol in conjunction with NaBH₄ is crucial for enhancing the reducing power of the borohydride.[1]

cluster_mech Mechanism: Hydride Reduction of Ester Ester Ester Carbonyl (R-COOEt) Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Hydride Attack Hydride [BH4]- Hydride Hydride->Ester Aldehyde Aldehyde Intermediate (R-CHO) Hydride->Aldehyde Intermediate->Aldehyde 2. Elimination of Ethoxide Alcohol Primary Alcohol (R-CH2OH) Aldehyde->Alcohol 3. Second Hydride Attack cluster_workflow Experimental Workflow A 1. Reactor Setup (Dry, Inert Atmosphere) B 2. Charge Diester & THF A->B C 3. Cool to 0-5 °C B->C D 4. Slow Addition of MeOH & NaBH4 Slurry C->D E 5. Reaction Monitoring (TLC/HPLC) D->E F 6. Controlled Quench (Sat. NaHCO3) E->F G 7. Solvent Removal (Rotovap) F->G H 8. Aqueous Workup (Extraction with EtOAc) G->H I 9. Drying & Filtration H->I J 10. Concentration I->J K 11. Purification (Crystallization) J->K L 12. Final Product (Drying & Analysis) K->L

Caption: Step-by-step workflow for the large-scale synthesis.

Conclusion

This application note details a scalable, efficient, and cost-effective method for the synthesis of Ethyl 5-(hydroxymethyl)nicotinate. The selective reduction of Diethyl 3,5-pyridinedicarboxylate using sodium borohydride offers a robust and reliable pathway suitable for industrial production. By carefully controlling reaction parameters, particularly temperature and addition rates, high yields and excellent purity of the target compound can be consistently achieved. This protocol provides drug development professionals with a validated and practical guide for obtaining multi-kilogram quantities of this essential chemical intermediate.

References

  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Available at: [Link]

  • Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(3), 918-920. Available at: [Link]

  • Ghalem, W., et al. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2528. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). ICH Guidelines. Available at: [Link]

Sources

Method

Application Note: Solid Acid Catalysts in Nicotinate Ester Synthesis

Nicotinate esters (such as methyl, ethyl, and octyl nicotinate) are highly valued active pharmaceutical ingredients (APIs) and cosmetic additives, primarily utilized for their potent vasodilatory properties via the activ...

Author: BenchChem Technical Support Team. Date: March 2026

Nicotinate esters (such as methyl, ethyl, and octyl nicotinate) are highly valued active pharmaceutical ingredients (APIs) and cosmetic additives, primarily utilized for their potent vasodilatory properties via the activation of the GPR109A (HCA2) receptor[1]. Traditionally, the esterification of nicotinic acid with aliphatic alcohols relies on homogeneous catalysts like concentrated sulfuric acid. While effective, this classical approach presents severe drawbacks for scale-up: extreme equipment corrosion, difficult product isolation, and the generation of massive volumes of high-chemical oxygen demand (COD), sodium sulfate-rich wastewater during the neutralization phase[2].

To circumvent these bottlenecks, drug development professionals and chemical engineers are increasingly adopting Solid Acid Catalysts (SACs) . Heterogeneous systems—such as zeolites, functionalized resins (e.g., Amberlyst-15), and proprietary industrial catalysts (e.g., HND230)—allow for simple catalyst recovery via filtration, eliminate the need for aqueous neutralization, and significantly improve the environmental footprint of the synthesis[3][4].

Mechanistic Insights & Catalyst Selection

The transition from homogeneous to heterogeneous catalysis requires a deep understanding of surface interactions. The esterification of nicotinic acid over a solid acid catalyst predominantly follows the Eley-Rideal (ER) mechanism [5].

In this pathway, the nicotinic acid molecule first diffuses into the catalyst pores and adsorbs onto a Brønsted acid site (BAS), where the carbonyl oxygen is protonated. This adsorbed, highly electrophilic acyl intermediate is then subjected to a nucleophilic attack by an alcohol molecule from the bulk liquid phase. Subsequent dehydration and desorption yield the nicotinate ester[6].

Mechanism SAC Solid Acid Catalyst (Brønsted Acid Site) Protonated Protonated Acyl Intermediate (Adsorbed) SAC->Protonated Adsorption & Protonation NA Nicotinic Acid (Bulk Phase) NA->Protonated Tetrahedral Tetrahedral Intermediate (Surface Bound) Protonated->Tetrahedral Nucleophilic Attack Alcohol Alcohol (e.g., Ethanol) (Bulk Phase) Alcohol->Tetrahedral Product Nicotinate Ester + Water Tetrahedral->Product Desorption & Dehydration Product->SAC Catalyst Regeneration

Fig 1. Eley-Rideal mechanism of nicotinic acid esterification on a solid acid catalyst.

Causality in Catalyst Selection:
  • Zeolites (e.g., H-MOR, H-ZSM-5): The Silicon-to-Aluminum (Si/Al) ratio is the most critical parameter. A low Si/Al ratio provides a dense network of acid sites, yielding high initial conversion rates. However, the esterification byproduct (water) binds tightly to these hydrophilic sites, "smothering" the catalyst and halting the reaction. Utilizing a zeolite with a higher Si/Al ratio (e.g., >80) increases the hydrophobicity of the pores, repelling water and maintaining long-term catalytic stability[4][6].

  • Sulfonated Resins (e.g., Amberlyst-15): These macroreticular resins offer excellent swelling properties in polar solvents, providing high accessibility to sulfonic acid groups. However, researchers must strictly control agitation speeds; vigorous mechanical stirring causes surface cracking and attrition of the resin beads, drastically reducing surface area and catalytic efficiency over multiple cycles[7].

Comparative Catalyst Performance

To assist in process development, the following table summarizes the quantitative performance metrics of various catalytic systems used in the synthesis of ethyl nicotinate (and its isomer, isonicotinate).

Catalyst SystemReaction Temp (°C)Time (h)Solvent / AdditiveYield (%)ReusabilityKey Drawback / Limitation
H₂SO₄ (Homogeneous)78°C (Reflux)6 - 8Excess Ethanol90 - 95%None (Single use)High COD wastewater; complex neutralization[2].
Amberlyst-15 (Resin)60 - 75°C4 - 6None (Neat)85 - 90%Moderate (3-5 cycles)Prone to mechanical cracking under high shear[7].
Zeolite H-MOR (Microwave)80°C2Argon Atmosphere~80 - 85%High (>5 cycles)Requires specialized microwave reactor setup[8].
HND230 (Industrial Resin)55°C → 110°C4 + RefluxToluene97.2%Very HighRequires vacuum distillation for solvent recovery[9].

Experimental Protocols

The following self-validating protocols detail two distinct approaches: an industrial scale-up method utilizing azeotropic distillation, and a rapid, green-chemistry method utilizing microwave irradiation.

Protocol A: Scalable Synthesis of Ethyl Nicotinate using HND230 Resin

This protocol utilizes Toluene as an entrainer. Toluene forms a ternary azeotrope with ethanol and water. By continuously removing the water of reaction via a Dean-Stark trap, Le Chatelier's principle is exploited to drive the equilibrium toward complete esterification without requiring a massive, wasteful excess of ethanol[3][9].

Reagents:

  • Nicotinic Acid: 246.2 g (2.0 mol)

  • Absolute Ethanol: 92.1 g (2.0 mol)

  • Toluene: 123.1 g

  • HND230 Solid Acid Catalyst: 2.5 g (approx. 1% w/w of nicotinic acid)

Step-by-Step Methodology:

  • Reactor Charging: To a 500 mL four-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a reflux condenser, and a thermometer, sequentially add the toluene, absolute ethanol, HND230 catalyst, and nicotinic acid[9].

  • Mild Activation: Initiate gentle mechanical stirring (to prevent catalyst attrition) and slowly heat the mixture to 50–65°C (target 55°C). Maintain this temperature for 4 hours. Causality: This mild incubation allows the nicotinic acid to fully diffuse into the catalyst pores and protonate without prematurely boiling off the ethanol.

  • Azeotropic Dehydration: Gradually increase the temperature to achieve reflux (approx. 110°C internal). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no further water separates, indicating the reaction has reached completion[3].

  • Catalyst Recovery: Cool the reaction mixture to room temperature. Filter the mixture through a coarse sintered glass funnel to recover the HND230 solid acid catalyst. The catalyst can be washed with a small amount of cold ethanol and dried for immediate reuse[3].

  • Product Isolation: Transfer the filtrate to a rotary evaporator or distillation setup. Apply vacuum to distill off the toluene and any trace unreacted ethanol. The distillation residue is the finished product: a light yellow, transparent liquid of ethyl nicotinate (Expected Yield: ~97%, GC Purity: >99%)[9].

Workflow Step1 Step 1: Reagent Charging Nicotinic acid, EtOH, Toluene, HND230 Step2 Step 2: Mild Activation Gentle stirring at 55°C for 4h Step1->Step2 Step3 Step 3: Azeotropic Distillation Heat to reflux, Dean-Stark water removal Step2->Step3 Step4 Step 4: Catalyst Recovery Cool to RT & Filter (Recycle Catalyst) Step3->Step4 Step4->Step1 Recovered Catalyst Step5 Step 5: Product Isolation Vacuum distillation of Toluene Step4->Step5

Fig 2. Continuous workflow for the scalable synthesis of ethyl nicotinate using solid acid.

Protocol B: Microwave-Assisted Synthesis using Zeolite H-MOR

For rapid library generation or small-scale synthesis, microwave (MW) irradiation combined with a zeolite catalyst drastically reduces reaction times. MW heating directly excites the polar molecules (ethanol and nicotinic acid) within the confined, shape-selective pores of the zeolite, lowering the activation energy barrier[8][10].

Reagents:

  • Nicotinic / Isonicotinic Acid: 1.6 g

  • Absolute Ethanol: 11.5 molar equivalents

  • Zeolite H-MOR (Si/Al > 20): 0.5 g

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vessel, combine the nicotinic acid, absolute ethanol, and the H-MOR zeolite catalyst.

  • Purging: Purge the vessel with Argon gas for 5 minutes to create an inert atmosphere, preventing unwanted oxidative side reactions at localized hot spots[8].

  • Microwave Irradiation: Seal the vessel and place it in a dedicated laboratory microwave synthesizer (e.g., 450 W, 2450 MHz). Heat the mixture to 80°C under continuous stirring for 2 hours[8].

  • Workup: Cool the vessel rapidly using compressed air. Filter the mixture to remove the H-MOR crystallites.

  • Purification: Dry the filtrate over anhydrous Na₂SO₄, filter, and evaporate the excess ethanol under reduced pressure to yield the nicotinate ester[8].

Troubleshooting & Quality Control

  • Incomplete Conversion / Stalled Reaction: If using a zeolite catalyst and the reaction stalls before 50% conversion, the catalyst is likely suffering from water inhibition. Switch to a zeolite with a higher Si/Al ratio to increase hydrophobicity, or implement a desiccant/Dean-Stark trap to physically remove water[6].

  • Catalyst Degradation (Resins): If the recovered Amberlyst or HND230 catalyst appears as a fine powder rather than distinct beads, the mechanical stirring rate is too high. High shear forces cause polymer cracking, which lowers the effective surface area and traps reactants. Switch to an overhead stirrer with a PTFE paddle and reduce RPM[7].

  • Product Hydrolysis during Storage: Nicotinate esters are susceptible to ambient hydrolysis back into nicotinic acid and alcohol if exposed to moisture or extreme pH. Ensure the final product is stored in tightly sealed, amber glass vials over a molecular sieve if long-term stability is required[1].

References

  • A kind of preparation method of ethyl nicotinate (CN106957262A). Google Patents.
  • Preparation method of ethyl nicotinate . Eureka | Patsnap. Available at:[Link]

  • Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation . MDPI. Available at:[Link]

  • Engineering Zeolite Acidity and Porosity for Improved Esterification . MDPI. Available at:[Link]

  • Effect of Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation on the Isonicotinic Acid Ethylation Reaction . ResearchGate. Available at:[Link]

  • Amberlyst 15 as a new and reusable catalyst for the conversion of cellulose into cellulose acetate . ResearchGate. Available at:[Link]

  • Synthesis of isobutyl propionate using Amberlyst 15 as a catalyst . NTNU. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of the Hydroxyl Group on Ethyl 5-(hydroxymethyl)nicotinate

Introduction Ethyl 5-(hydroxymethyl)nicotinate is a versatile bifunctional molecule featuring a primary hydroxyl group and an ethyl ester moiety attached to a pyridine ring.[1][2][3][4] This unique structure makes it a v...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 5-(hydroxymethyl)nicotinate is a versatile bifunctional molecule featuring a primary hydroxyl group and an ethyl ester moiety attached to a pyridine ring.[1][2][3][4] This unique structure makes it a valuable starting material in the synthesis of a wide range of biologically active compounds and functional materials. The strategic modification, or derivatization, of its hydroxyl group is a critical step in modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as for introducing new functionalities for further chemical transformations.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the hydroxyl group of Ethyl 5-(hydroxymethyl)nicotinate. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for common and effective derivatization strategies, including esterification, etherification, and carbamoylation. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical success.

Rationale for Derivatization

The derivatization of the hydroxyl group on Ethyl 5-(hydroxymethyl)nicotinate is often driven by the need to:

  • Introduce a promoiety for prodrug design: Converting the hydroxyl group into an ester or carbonate can create a prodrug that is enzymatically cleaved in vivo to release the active parent molecule. This strategy can enhance bioavailability and tailor the pharmacokinetic profile.

  • Modify physicochemical properties: Altering the hydroxyl group can significantly impact the molecule's solubility in both aqueous and organic media, as well as its lipophilicity (LogP), which is a critical parameter in drug absorption and distribution.

  • Enable further synthetic transformations: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.

  • Improve analytical detection: Derivatization can be employed to introduce a chromophore or fluorophore, enhancing detection by techniques like HPLC-UV or fluorescence spectroscopy.[5]

Derivatization Strategies and Protocols

This section outlines detailed protocols for the most common and effective methods for derivatizing the hydroxyl group of Ethyl 5-(hydroxymethyl)nicotinate.

Esterification: Synthesis of Ethyl 5-(acyloxymethyl)nicotinates

Esterification is a widely used method for masking the polarity of a hydroxyl group and for creating prodrugs. The reaction involves the coupling of the hydroxyl group with a carboxylic acid or its activated derivative.

2.1.1. Acid-Catalyzed Fischer Esterification

This classical method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. While effective for simple carboxylic acids, it is an equilibrium-driven process and may require removal of water to achieve high yields.

Protocol 1: General Procedure for Fischer Esterification

Materials:

  • Ethyl 5-(hydroxymethyl)nicotinate

  • Carboxylic acid (e.g., acetic acid, propionic acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 5-(hydroxymethyl)nicotinate (1.0 eq).

  • Add the desired carboxylic acid (1.2 - 2.0 eq) and the anhydrous solvent.

  • Carefully add the acid catalyst (0.1 - 0.2 eq) to the stirring solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel if necessary.

2.1.2. Acylation with Acid Chlorides or Anhydrides

A more reactive and often higher-yielding approach involves the use of acid chlorides or anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Protocol 2: Acylation using an Acid Chloride

Materials:

  • Ethyl 5-(hydroxymethyl)nicotinate

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.5 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, pyridine) (1.2 - 2.0 eq)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve Ethyl 5-(hydroxymethyl)nicotinate (1.0 eq) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the acid chloride to the cooled, stirring solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Etherification: Synthesis of Ethyl 5-(alkoxymethyl)nicotinates

Etherification introduces an alkoxy group, which can significantly increase the lipophilicity of the molecule. The Williamson ether synthesis is a common method for this transformation.

2.2.1. Williamson Ether Synthesis

This method involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Protocol 3: Williamson Ether Synthesis

Materials:

  • Ethyl 5-(hydroxymethyl)nicotinate

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK)) (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of the strong base in the anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of Ethyl 5-(hydroxymethyl)nicotinate (1.0 eq) in the anhydrous solvent to the base suspension.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • Add the alkyl halide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Carbamoylation: Synthesis of Ethyl 5-(((alkylamino)carbonyl)oxymethyl)nicotinates

Carbamoylation introduces a carbamate functional group, which can act as a prodrug moiety and can also participate in hydrogen bonding interactions. This is typically achieved by reacting the alcohol with an isocyanate.

Protocol 4: Carbamoylation with an Isocyanate

Materials:

  • Ethyl 5-(hydroxymethyl)nicotinate

  • Isocyanate (e.g., methyl isocyanate, phenyl isocyanate) (1.0 - 1.2 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Optional: Catalyst such as dibutyltin dilaurate (DBTDL)

  • Hexanes or other non-polar solvent for precipitation

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • Dissolve Ethyl 5-(hydroxymethyl)nicotinate (1.0 eq) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

  • Add the isocyanate to the solution.

  • If the reaction is slow, a catalytic amount of DBTDL can be added.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If not, concentrate the solvent in vacuo.

  • Triturate the residue with a non-polar solvent like hexanes to induce precipitation of the product.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

  • Recrystallization or column chromatography can be used for further purification if needed.

Analytical Characterization of Derivatives

The successful derivatization of Ethyl 5-(hydroxymethyl)nicotinate should be confirmed by appropriate analytical techniques.

Technique Expected Observations
Thin Layer Chromatography (TLC) The product spot should have a different Rf value compared to the starting material. Generally, ester and ether derivatives will be less polar (higher Rf) than the starting alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Disappearance of the hydroxyl proton signal. Appearance of new signals corresponding to the protons of the newly introduced group (e.g., acetyl methyl protons in an acetate ester, methylene protons adjacent to the ether oxygen). A downfield shift of the methylene protons (-CH₂-O-) is expected upon derivatization. ¹³C NMR: A shift in the carbon signal of the methylene group attached to the oxygen. Appearance of new carbon signals from the derivatizing agent.
Mass Spectrometry (MS) The molecular ion peak (M⁺ or [M+H]⁺) will correspond to the calculated molecular weight of the derivatized product. Fragmentation patterns can provide further structural confirmation.
Infrared (IR) Spectroscopy Disappearance of the broad O-H stretching band of the alcohol (typically around 3300-3500 cm⁻¹). Appearance of a strong C=O stretching band for ester and carbamate derivatives (typically around 1700-1750 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) A new peak with a different retention time compared to the starting material should be observed. HPLC can also be used to assess the purity of the final product.[6][7][8]

Experimental Workflows and Logic

Reaction Scheme Overview

The following diagram illustrates the primary derivatization pathways for Ethyl 5-(hydroxymethyl)nicotinate.

Derivatization_Pathways Start Ethyl 5-(hydroxymethyl)nicotinate Ester Ethyl 5-(acyloxymethyl)nicotinate Start->Ester RCOOH, H⁺ or RCOCl, Base Ether Ethyl 5-(alkoxymethyl)nicotinate Start->Ether R-X, Base Carbamate Ethyl 5-(((alkylamino)carbonyl)oxymethyl)nicotinate Start->Carbamate R-N=C=O

Caption: Primary derivatization pathways for Ethyl 5-(hydroxymethyl)nicotinate.

General Experimental Workflow

A typical workflow for the derivatization and purification of Ethyl 5-(hydroxymethyl)nicotinate derivatives is depicted below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Reactants & Solvent Reaction_Monitoring Monitor by TLC Reactants->Reaction_Monitoring Quench Quench Reaction Reaction_Monitoring->Quench Reaction Complete Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize NMR, MS, IR, HPLC Purify->Characterize

Caption: General workflow for derivatization, work-up, and purification.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If TLC analysis indicates the presence of starting material, consider increasing the reaction time, temperature, or the equivalents of the derivatizing agent. Ensure all reagents and solvents are anhydrous, as water can consume reagents and inhibit the reaction.

  • Side Reactions: The pyridine nitrogen can potentially be alkylated or acylated under certain conditions, although the hydroxyl group is generally more nucleophilic. Using milder conditions and appropriate stoichiometry can minimize these side reactions.

  • Purification Challenges: If the product is difficult to separate from byproducts or unreacted starting material, consider alternative purification techniques such as recrystallization or preparative HPLC.

  • Stability of Derivatives: Some derivatives, particularly certain esters, may be susceptible to hydrolysis. It is important to store the final products in a dry environment. The stability of nicotinate esters can be assessed by HPLC over time.[6]

Conclusion

The derivatization of the hydroxyl group on Ethyl 5-(hydroxymethyl)nicotinate is a fundamental strategy for modulating its properties and for the synthesis of novel compounds. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully perform esterification, etherification, and carbamoylation reactions. By understanding the underlying chemical principles and paying close attention to experimental details, scientists can effectively utilize this versatile building block in their research and development endeavors.

References

  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chrom
  • Convenient Method for the Analysis of Nicotinic Acid as a Metabolite of Nicotinate Esters in Various Tissue Homogen
  • How to prepare and apply Ethyl nicotin
  • Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. MDPI.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Google.
  • Ethyl 5-(hydroxymethyl)
  • Ethyl 5-(hydroxymethyl)
  • Ethyl 5-hydroxy-2-methylnicotin
  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electrosepar
  • Ethyl 5-(hydroxymethyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 5-(hydroxymethyl)nicotinate

Welcome to the technical support center for the synthesis of Ethyl 5-(hydroxymethyl)nicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 5-(hydroxymethyl)nicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important chemical intermediate. Here, we will delve into common challenges and provide practical, evidence-based solutions in a comprehensive question-and-answer format.

I. Overview of Synthetic Strategies

The most prevalent and direct method for synthesizing Ethyl 5-(hydroxymethyl)nicotinate involves the selective reduction of one of the two ester groups of diethyl 2,5-pyridinedicarboxylate. This seemingly straightforward transformation is nuanced, and achieving high yields of the desired mono-alcohol requires careful selection of reagents and precise control of reaction conditions.

The core challenge lies in preventing over-reduction to the diol, 2,5-bis(hydroxymethyl)pyridine, or incomplete reaction, which leaves starting material in the final mixture. Both scenarios complicate purification and lower the overall yield.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering explanations and actionable advice to improve your experimental outcomes.

Q1: My reaction yields are consistently low, with a significant amount of unreacted diethyl 2,5-pyridinedicarboxylate remaining. What are the likely causes and how can I improve conversion?

A1: Low conversion is a common issue and can often be attributed to several factors related to the reducing agent and reaction setup.

  • Insufficient Reducing Agent: The reduction of an ester to an alcohol is a two-step process that consumes two equivalents of hydride.[1] Therefore, at least two molar equivalents of the active hydride species are required per mole of ester. However, practical considerations often necessitate using a larger excess.

    • Recommendation: Begin with at least 2.5 to 3.0 molar equivalents of your chosen reducing agent. It is crucial to accurately determine the molarity of your hydride solution if it is not freshly prepared.

  • Reaction Temperature and Time: While some powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can react rapidly even at low temperatures, others may require elevated temperatures or longer reaction times to drive the reaction to completion.[2][3]

    • Recommendation: If using a milder reducing agent, consider gradually increasing the reaction temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Moisture Contamination: Hydride reagents react violently with water and other protic solvents.[4] Any moisture in your glassware, solvents, or starting materials will consume the reducing agent, rendering it ineffective for the desired transformation.

    • Recommendation: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. Handle the hydride reagent under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of a significant amount of the diol, 2,5-bis(hydroxymethyl)pyridine, in my product mixture. How can I improve the selectivity for the mono-alcohol?

A2: The formation of the diol is a classic example of over-reduction. The key to preventing this is to control the reactivity of the reducing agent and the stoichiometry.

  • Choice of Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) is a very powerful and often non-selective reducing agent.[2] While it can be used, it requires very careful control of stoichiometry and temperature to avoid over-reduction. Milder reducing agents can offer better selectivity.

    • Recommendation: Consider using a less reactive hydride source. Lithium Borohydride (LiBH₄) is known to be less reactive than LiAlH₄ but is still capable of reducing esters.[3] Sodium Borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, but its reactivity can be enhanced with additives or by using specific solvent systems, which can sometimes provide the desired selectivity.[5][6]

  • Stoichiometry and Addition Rate: The molar ratio of the reducing agent to the diester is critical. A large excess of the reducing agent will inevitably lead to the formation of the diol.

    • Recommendation: Carefully control the stoichiometry. Start with approximately one equivalent of the reducing agent and add it slowly to the reaction mixture, preferably at a low temperature (e.g., 0 °C or -78 °C). This allows for more controlled reduction of the first ester group before the second one reacts. Monitor the reaction closely by TLC or GC to determine the point of optimal mono-reduction.

  • Temperature Control: Lowering the reaction temperature can significantly slow down the rate of the second reduction, thereby improving selectivity for the mono-alcohol.

    • Recommendation: Perform the reaction at low temperatures. For highly reactive agents like LiAlH₄, temperatures as low as -78 °C may be necessary. For less reactive hydrides, 0 °C is a good starting point.

Q3: My purification process is difficult, and I am struggling to separate the desired product from the starting material and the diol byproduct. What are some effective purification strategies?

A3: Effective purification is crucial for obtaining high-purity Ethyl 5-(hydroxymethyl)nicotinate. A combination of techniques is often necessary.

  • Column Chromatography: This is the most effective method for separating the desired mono-alcohol from the non-polar starting diester and the highly polar diol byproduct.

    • Recommendation: Use silica gel column chromatography. A gradient elution system is often most effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) to elute the starting material, then gradually increase the polarity to elute the desired product. The diol will typically require a much more polar solvent system to elute.

  • Recrystallization: If the crude product is a solid and contains a high proportion of the desired compound, recrystallization can be an effective final purification step.

    • Recommendation: Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Work-up Procedure: A proper aqueous work-up after the reduction is essential to remove inorganic salts and any unreacted hydride reagent.

    • Recommendation: A common and effective work-up for LiAlH₄ reductions is the Fieser work-up, which involves the sequential addition of water, a 15% sodium hydroxide solution, and then more water.[2] This procedure typically results in a granular precipitate that is easily filtered off.

Q4: Are there alternative synthetic routes that might offer better yields or selectivity?

A4: While the selective reduction of the diester is the most direct route, other strategies can be considered, especially if challenges with selectivity persist.

  • Starting from a Mono-functionalized Precursor: An alternative approach is to start with a precursor that already has one of the functional groups in the desired oxidation state. For example, one could start with 5-formylnicotinic acid or a derivative. This would involve esterification of the carboxylic acid followed by reduction of the aldehyde. However, the availability and cost of these starting materials may be a consideration.

  • Protection-Deprotection Strategies: While more steps are involved, a protection-deprotection strategy could offer excellent control and high yields. One could selectively protect one of the carboxylic acid groups of 2,5-pyridinedicarboxylic acid, esterify the other, reduce the ester to the alcohol, and then deprotect the first carboxylic acid group, followed by a final esterification. This approach, while longer, can be very effective for achieving high purity.

III. Frequently Asked Questions (FAQs)

What is a good starting point for reaction conditions for the selective reduction of diethyl 2,5-pyridinedicarboxylate?

A good starting point is to use 1.0 to 1.2 equivalents of Lithium Borohydride (LiBH₄) in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C. The reaction should be monitored by TLC to determine the optimal reaction time.

How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., 1:1 hexane/ethyl acetate) to separate the starting material, product, and byproduct. The starting diester will be the least polar, the desired mono-alcohol will be intermediate in polarity, and the diol byproduct will be the most polar and have the lowest Rf value.

What are some common side reactions to be aware of?

Besides over-reduction to the diol, another potential side reaction is the reduction of the pyridine ring itself, although this typically requires harsher conditions. If using a borane-based reducing agent, be aware of the potential for complex formation with the pyridine nitrogen.[7]

Is it possible to use Sodium Borohydride (NaBH₄) for this reduction?

While NaBH₄ is generally not reactive enough to reduce esters, its reactivity can be enhanced by the addition of a Lewis acid like lithium chloride (LiCl) or by using a mixed solvent system such as THF/methanol.[6] This approach may offer better selectivity than more powerful reducing agents, but the reaction conditions will need to be carefully optimized.

IV. Comparative Overview of Reducing Agents

Reducing AgentReactivity with EstersSelectivityTypical ConditionsKey Considerations
Lithium Aluminum Hydride (LiAlH₄) Very HighLowAnhydrous Ether or THF, -78 °C to 0 °CHighly reactive and pyrophoric; requires careful handling and strict anhydrous conditions.[2][3]
Lithium Borohydride (LiBH₄) HighModerateAnhydrous THF or Ether, 0 °C to room temp.Less reactive than LiAlH₄, offering better control.[3]
Sodium Borohydride (NaBH₄) LowHighMethanol/THF, often requires additives (e.g., LiCl) or elevated temperaturesGenerally safe and easy to handle, but requires activation for ester reduction.[5][6]
**Borane Dimethyl Sulfide (BH₃·SMe₂) **HighModerateAnhydrous THF, 0 °C to refluxCan be more selective than LiAlH₄; the dimethyl sulfide byproduct has a strong odor.[8]
Diisobutylaluminum Hydride (DIBAL-H) HighCan be selective for reduction to the aldehyde at low temperaturesAnhydrous non-polar solvents (e.g., toluene, hexanes), -78 °CPrimarily used for partial reduction of esters to aldehydes.[9]

V. Recommended Experimental Protocol

This protocol describes a general procedure for the selective mono-reduction of diethyl 2,5-pyridinedicarboxylate using Lithium Borohydride.

Materials:

  • Diethyl 2,5-pyridinedicarboxylate

  • Lithium Borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add diethyl 2,5-pyridinedicarboxylate to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add a solution of LiBH₄ (1.1 equivalents) in anhydrous THF to the stirred solution of the diester via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature at or below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Aliquots can be taken from the reaction mixture, quenched with a few drops of saturated NH₄Cl solution, extracted with ethyl acetate, and spotted on a TLC plate.

  • Quenching: Once the reaction has reached the desired level of conversion (ideally, consumption of the starting material with minimal formation of the diol), slowly and carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature and continue stirring for 30 minutes. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the pure Ethyl 5-(hydroxymethyl)nicotinate.

VI. Visualizing the Synthetic Pathway

Synthesis_Pathway start Diethyl 2,5-pyridinedicarboxylate intermediate Ethyl 5-(hydroxymethyl)nicotinate (Desired Product) start->intermediate Selective Reduction (e.g., 1.1 eq. LiBH₄, THF, 0 °C) byproduct 2,5-bis(hydroxymethyl)pyridine (Over-reduction Product) intermediate->byproduct Further Reduction (Excess Reducing Agent)

Caption: Synthetic pathway for Ethyl 5-(hydroxymethyl)nicotinate.

VII. References

  • CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents. (URL: )

  • Efficient Method of (S)-Nicotine Synthesis - MDPI. (URL: [Link])

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (URL: [Link])

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (URL: [Link])

  • Chem 115 - Andrew G Myers Research Group. (URL: [Link])

  • Preparation method of ethyl nicotinate - Eureka | Patsnap. (URL: [Link])

  • Synthesis of racemic nicotine - Chemistry Stack Exchange. (URL: [Link])

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (URL: [Link])

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (URL: [Link])

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (URL: [Link])

  • Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity - CORE. (URL: [Link])

  • Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials - ResearchGate. (URL: [Link])

  • SYNTHESIS OF DIETHYL-1, 4-DIHYDRO-2, 6-DIMETHYL-4- [(5-CHLORO) PYRAZOLE)]-3, 5- PYRIDINEDICARBOXYLATES AS CALCIUM ANTAGONIST - TSI Journals. (URL: [Link])

  • Why some esters can be reduced by sodium borohydride? - ResearchGate. (URL: [Link])

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. (URL: [Link])

  • High-yield production of 5-hydroxymethylfurfural from d-fructose, d-glucose, and cellulose by its in situ removal from the reaction system | Request PDF - ResearchGate. (URL: [Link])

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS) - Organic Synthesis. (URL: [Link])

  • nicotinamide-1-oxide - Organic Syntheses Procedure. (URL: [Link])

  • Supporting Information - Rsc.org. (URL: [Link])

  • Borane Reagents - Organic Chemistry Portal. (URL: [Link])

  • A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC. (URL: [Link])

  • Video: Esters to Alcohols: Hydride Reductions - JoVE. (URL: [Link])

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. (URL: [Link])

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (URL: [Link])

  • A revised mechanism for chemoselective reduction of esters with borane-dimethyl sulfide complex and catalytic sodium tetrahydroborate directed by adjacent hydroxyl group - Okayama University. (URL: [Link])

  • Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC. (URL: [Link])

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. - BYJU'S. (URL: [Link])

  • Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen | Organic Letters - ACS Publications. (URL: [Link])

  • Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. (URL: [Link])

  • Borane dimethylsulfide - Wikipedia. (URL: [Link])

  • How to purify esterefication product? - ResearchGate. (URL: [Link])

  • Selective reduction of esters with sodium trimethoxyborohydride - Canadian Science Publishing. (URL: [Link])

  • 21.6: Chemistry of Esters. (URL: [Link])

Sources

Optimization

Technical Support Center: Ethyl 5-(hydroxymethyl)nicotinate Stability in Aqueous Solution

Prepared by the Office of the Senior Application Scientist This technical support guide provides in-depth information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide provides in-depth information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with Ethyl 5-(hydroxymethyl)nicotinate. Our goal is to equip you with the necessary knowledge to anticipate and address stability challenges in aqueous media, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and stability of Ethyl 5-(hydroxymethyl)nicotinate in aqueous solutions.

Q1: What is the primary stability concern for Ethyl 5-(hydroxymethyl)nicotinate in an aqueous solution?

A1: The primary stability concern is the hydrolysis of the ethyl ester functional group. Like many nicotinic acid esters, Ethyl 5-(hydroxymethyl)nicotinate is susceptible to cleavage in the presence of water, yielding 5-(hydroxymethyl)nicotinic acid and ethanol. This reaction is catalyzed by both acidic and basic conditions.[1][2]

Q2: How does pH affect the stability of the compound?

A2: The stability of Ethyl 5-(hydroxymethyl)nicotinate is highly pH-dependent. The rate of hydrolysis is generally slowest in the neutral to slightly acidic pH range. Under strongly acidic or, more significantly, basic conditions, the rate of hydrolysis increases substantially.[1][3][4] This is a classic U-shaped pH-rate profile observed for many esters, where both specific acid and specific base catalysis contribute to degradation.[3]

Q3: Is the hydroxymethyl group on the pyridine ring a point of instability?

A3: Generally, the hydroxymethyl group is more stable than the ethyl ester group under typical aqueous conditions. The C-C bond connecting it to the pyridine ring is robust. While it can be oxidized or converted into a leaving group, these reactions typically require specific reagents (like thionyl chloride for chlorination) and are not common degradation pathways in simple aqueous buffers.[5] However, under forced degradation conditions, such as high heat or the presence of oxidative agents, its stability should also be monitored.

Q4: What are the expected degradation products in an aqueous solution?

A4: The principal degradation product is 5-(hydroxymethyl)nicotinic acid , formed via hydrolysis of the ethyl ester.[5][6] Depending on the stress conditions applied (e.g., presence of oxidants), other minor degradation products could potentially form, but ester hydrolysis is the dominant pathway.

Q5: What is the recommended solvent for preparing a stock solution?

A5: For short-term use, a stock solution can be prepared in high-purity water if the experiment is conducted promptly at a near-neutral pH. For long-term storage, it is highly recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol and store them at -20°C or -80°C. This minimizes the risk of hydrolysis during storage. The aqueous working solutions should be prepared fresh from the stock solution just before the experiment.

Q6: How should I store aqueous solutions of Ethyl 5-(hydroxymethyl)nicotinate for short-term use?

A6: For short-term experimental use (e.g., over a few hours to a day), aqueous solutions should be maintained at a cool temperature (2-8°C) and buffered at a pH where the compound is most stable (typically pH 4-6). Avoid high temperatures and exposure to strongly acidic or basic conditions.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem Encountered Potential Cause Recommended Solution & Explanation
Inconsistent results or loss of compound activity over the course of an experiment. Compound Degradation: The compound is likely hydrolyzing in your aqueous experimental medium.1. Verify pH: Check the pH of your buffer or medium. If it is neutral or basic, consider using a buffer in the slightly acidic range (pH 4-6) to slow hydrolysis. 2. Reduce Temperature: Perform the experiment at a lower temperature if the protocol allows. Chemical degradation rates, including hydrolysis, are highly temperature-dependent.[4] 3. Prepare Fresh Solutions: Prepare the final aqueous working solution immediately before starting the experiment to minimize the time the compound spends in the aqueous environment.
Precipitate forms when adding the stock solution (in organic solvent) to the aqueous buffer. Poor Solubility: The final concentration of the organic solvent may be too high, or the compound's solubility limit in the final aqueous buffer has been exceeded.1. Decrease Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is low (typically <1%, ideally <0.5%). 2. Check pH-Dependent Solubility: The pyridine ring's nitrogen atom can be protonated at acidic pH, which may increase aqueous solubility.[7] Assess solubility at different pH values. 3. Use Sonication: Briefly sonicate the solution after dilution to aid dissolution.
The analytical chromatogram (e.g., HPLC) shows a new, growing peak and a corresponding decrease in the parent compound peak over time. Chemical Degradation: This is a classic sign of the compound degrading into one or more products. The new peak is likely the primary hydrolytic degradant, 5-(hydroxymethyl)nicotinic acid.1. Identify the Degradant: If possible, use a reference standard for 5-(hydroxymethyl)nicotinic acid to confirm the identity of the new peak. Alternatively, LC-MS can be used to identify the mass of the degradant. 2. Implement a Stability-Indicating Method: Ensure your analytical method can resolve the parent compound from all major degradation products.[8][9] This is crucial for accurate quantification. 3. Re-evaluate Experimental Conditions: Refer to the solutions for "Inconsistent results" to minimize degradation during the experiment.
Difficulty achieving 5-20% degradation during forced degradation studies. Stress Conditions are Too Mild or Too Harsh: The conditions (e.g., acid/base concentration, temperature, time) are not appropriate for this specific molecule.1. For Insufficient Degradation: Increase the stress level. You can incrementally increase the temperature, the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl), or the exposure time.[9] 2. For Excessive Degradation: If the compound degrades completely almost instantly, reduce the stress level. Use lower temperatures, more dilute acid/base, or shorter time points for analysis. The goal is to achieve controlled degradation to understand the pathway.[8]

Section 3: Experimental Protocols & Methodologies

As a self-validating system, a well-designed forced degradation study is the most authoritative way to understand the stability of Ethyl 5-(hydroxymethyl)nicotinate. It helps in identifying degradation pathways and developing a stability-indicating analytical method.[10]

Protocol: Forced Degradation Study of Ethyl 5-(hydroxymethyl)nicotinate

This protocol outlines the steps to assess the stability of the compound under various stress conditions as recommended by ICH guidelines.[8]

Objective: To identify the degradation products and pathways for Ethyl 5-(hydroxymethyl)nicotinate and to facilitate the development of a stability-indicating analytical method.

Materials:

  • Ethyl 5-(hydroxymethyl)nicotinate

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate or citrate buffers (pH range 3-9)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector

Step 1: Preparation of Stock Solution

  • Accurately weigh and dissolve Ethyl 5-(hydroxymethyl)nicotinate in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • This stock will be used for all stress conditions to ensure a consistent starting concentration.

Step 2: Stress Conditions For each condition, run a parallel control sample (compound in solvent, diluted with water) at the same temperature.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature (25°C), as base hydrolysis is often rapid.[2]

    • Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours) for analysis.

  • Thermal Degradation:

    • Prepare an aqueous solution of the compound in a neutral buffer (e.g., pH 7 phosphate buffer).

    • Expose the solution to elevated temperatures (e.g., 70°C).

    • Analyze samples at various time points.

    • Also, analyze the solid compound stored at the same high temperature to check for solid-state stability.

Step 3: Sample Analysis

  • Develop a reverse-phase HPLC method. A C18 column is a good starting point.[11]

  • The mobile phase could be a gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Use a PDA detector to monitor peak purity and identify the formation of new chromophores. The primary goal is to achieve baseline separation between the parent peak and all major degradation products.[9]

Step 4: Data Interpretation

  • Calculate the percentage degradation of Ethyl 5-(hydroxymethyl)nicotinate at each time point for every stress condition.

  • Identify the major degradation products. The primary degradant under hydrolytic conditions is expected to be more polar and thus have a shorter retention time than the parent ester.

  • Construct a degradation pathway diagram based on the identified products.

Section 4: Visualized Pathways and Workflows

Degradation Pathway

The most probable degradation pathway for Ethyl 5-(hydroxymethyl)nicotinate in aqueous solution is ester hydrolysis.

G parent Ethyl 5-(hydroxymethyl)nicotinate product 5-(Hydroxymethyl)nicotinic Acid + Ethanol parent->product Hydrolysis (H₂O) Catalyzed by Acid (H⁺) or Base (OH⁻)

Caption: Primary degradation pathway via ester hydrolysis.

Experimental Workflow

The following diagram illustrates the logical flow of a comprehensive stability assessment study.

G cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Forced Degradation Study cluster_analysis Phase 3: Analysis & Interpretation prep_stock Prepare 1 mg/mL Stock Solution (in organic solvent) dev_hplc Develop Stability-Indicating HPLC Method prep_stock->dev_hplc stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal) dev_hplc->stress analyze Analyze Samples by HPLC at Timed Intervals stress->analyze identify Identify Degradation Products (e.g., via LC-MS) analyze->identify pathway Elucidate Degradation Pathway identify->pathway report Summarize Data & Report Findings pathway->report

Caption: Workflow for stability assessment.

References
  • Bano, A. (2017). A kinetics study of dipolar protic solvent in alkaline hydrolysis of ethyl Nicotinate in water-ethanol media. Journal of Ultra Chemistry, 13(5), 145-150.
  • Matthews, G. P., et al. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Pharmaceutical Research, 20(6), 936-943. [Link]

  • Bano, A., & Singh, A. K. (2017). Values of Iso-composition activation Energy of Alkaline Hydrolysis of ethyl Nicotinate in water-ethanol media. ResearchGate. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. Pharmaceutical Development and Technology, 1-10. [Link]

  • Bano, A., et al. (2017). A kinetics study of dipolar protic solvent in alkaline hydrolysis of ethyl Nicotinate in water-ethanol media. ResearchGate. [Link]

  • Teasenz. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Teasenz. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology, 28(1), 1-10. [Link]

  • Broughton Analysis. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Broughton Analysis. [Link]

  • Marczak, W., et al. (2011). Molecular clusters in aqueous solutions of pyridine and its methyl derivatives. Physical Chemistry Chemical Physics, 13(13), 5938-5944. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-hydroxy-2-methylnicotinate. PubChem. [Link]

  • Flora, J. W., et al. (2016). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2016, 8242450. [Link]

  • Serwicka, K., & Marczak, W. (2010). Association in Dilute Aqueous Solution of Pyridine and Its Methyl Derivatives Studied by Cryoscopic Method. International Journal of Thermophysics, 32, 867-875. [Link]

  • Patel, Y., & Shah, N. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. ResearchGate. [Link]

  • Janezic, M., & Trontelj, J. (2013). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • Goudia, M., et al. (2020). Development and Validation of a Separation and Quantification Method for Residual Solvents in Active Substances by Headspace Gas. Journal of Analytical Methods in Chemistry, 2020, 8878536. [Link]

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]

  • Flora, J. W., et al. (2016). Nicotine-related impurities in e-cigarette cartridges and refill e-liquids. ResearchGate. [Link]

Sources

Troubleshooting

Degradation products of Ethyl 5-(hydroxymethyl)nicotinate under stress conditions

Technical Support Center: Ethyl 5-(hydroxymethyl)nicotinate Degradation Studies Welcome to the technical support center for Ethyl 5-(hydroxymethyl)nicotinate. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 5-(hydroxymethyl)nicotinate Degradation Studies

Welcome to the technical support center for Ethyl 5-(hydroxymethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on investigating the degradation products of Ethyl 5-(hydroxymethyl)nicotinate under various stress conditions. This document will serve as a comprehensive resource, offering troubleshooting advice and detailed experimental protocols to ensure the integrity and success of your stability studies.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process. By subjecting a drug substance to conditions more severe than its intended storage, we can rapidly identify potential degradation products and establish degradation pathways.[1][2][3] This information is invaluable for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and ensuring the safety and efficacy of the final drug product.[3][4][5] According to the International Council for Harmonisation (ICH) guideline Q1A(R2), forced degradation studies should typically aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are generated at levels sufficient for detection and characterization without completely degrading the sample.[4][5]

The primary stress conditions mandated by regulatory bodies include hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress.[1][2][4][5]

General Experimental Workflow for Forced Degradation

A systematic approach is essential for a successful forced degradation study. The following diagram outlines a typical workflow from sample preparation to data analysis.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Stock Solution of Ethyl 5-(hydroxymethyl)nicotinate C Expose API to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->C B Prepare Stress Agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) B->C D Incubate for Defined Time/Temperature C->D E Withdraw Samples at Time Points D->E F Quench Reaction & Neutralize Sample E->F G Dilute to Target Concentration F->G H Analyze via Stability- Indicating HPLC-UV/MS G->H I Assess Peak Purity & Mass Balance H->I J Identify & Characterize Degradation Products I->J K Propose Degradation Pathways J->K Hydrolysis_Pathway Parent Ethyl 5-(hydroxymethyl)nicotinate Degradant 5-(hydroxymethyl)nicotinic acid + Ethanol Parent->Degradant H⁺ or OH⁻ / H₂O

Caption: Hydrolysis of Ethyl 5-(hydroxymethyl)nicotinate.

Experimental Protocol: Hydrolytic Stress Testing
  • Sample Preparation: Prepare a 1 mg/mL stock solution of Ethyl 5-(hydroxymethyl)nicotinate in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with the stressor to achieve the desired final concentration.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at room temperature (25°C) and collect samples at shorter time intervals (e.g., 0.5, 1, 2, 4, and 8 hours) due to the typically faster rate of base-catalyzed hydrolysis. [6]

  • Neutralization: Prior to analysis, neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH and the base-stressed samples with 0.1 M HCl.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Troubleshooting & FAQs: Hydrolytic Degradation
  • Q: Why is no degradation observed under acidic conditions?

    • A: The stability of the ester bond might be higher than anticipated. Consider increasing the temperature in 10°C increments or extending the exposure time. [1][2]However, be cautious not to use overly harsh conditions that could lead to secondary degradation.

  • Q: The parent compound degraded completely within the first time point in the alkaline study. What should I do?

    • A: Base-catalyzed hydrolysis of esters is generally much faster than acid-catalyzed hydrolysis. [7]Reduce the temperature (e.g., perform the study at 4°C), decrease the concentration of NaOH (e.g., to 0.01 M), or shorten the sampling intervals.

  • Q: How can I confirm the identity of the 5-(hydroxymethyl)nicotinic acid degradant?

    • A: The primary method is HPLC coupled with mass spectrometry (HPLC-MS). The degradant should have a molecular weight corresponding to the hydrolyzed product. Co-injection with a synthesized standard of 5-(hydroxymethyl)nicotinic acid can provide definitive identification.

Oxidative Degradation

The hydroxymethyl group and the pyridine ring of Ethyl 5-(hydroxymethyl)nicotinate are potential sites for oxidative degradation. The hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid. The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide. [8]

Potential Degradation Products under Oxidative Stress
Potential DegradantDescription
Ethyl 5-formylnicotinateOxidation of the primary alcohol to an aldehyde.
Ethyl 5-carboxynicotinateFurther oxidation of the aldehyde to a carboxylic acid.
Ethyl 5-(hydroxymethyl)nicotinate N-oxideOxidation of the pyridine nitrogen. [8][9]
Experimental Protocol: Oxidative Stress Testing
  • Sample Preparation: Prepare a 1 mg/mL solution of Ethyl 5-(hydroxymethyl)nicotinate.

  • Oxidative Stress: Add 3% hydrogen peroxide to the solution. Keep the sample at room temperature and protected from light.

  • Sampling: Collect samples at various time points (e.g., 2, 6, 12, and 24 hours).

  • Analysis: Analyze the samples directly by HPLC-UV/MS. No quenching is typically necessary, but if the reaction is rapid, it can be stopped by adding a small amount of a reducing agent like sodium bisulfite.

Troubleshooting & FAQs: Oxidative Degradation
  • Q: I am not seeing any degradation with 3% H₂O₂. What are my options?

    • A: You can gently heat the solution (e.g., to 40-50°C) to accelerate the reaction. Alternatively, a higher concentration of H₂O₂ (up to 30%) can be used, but this should be done with caution as it can lead to extensive and non-specific degradation.

  • Q: How do I differentiate between the various oxidation products?

    • A: HPLC-MS is essential. The mass-to-charge ratio (m/z) will differ for each product. The N-oxide will have an m/z of +16 compared to the parent, the aldehyde will be -2, and the carboxylic acid will be +14. High-resolution mass spectrometry can confirm the elemental composition.

Thermal Degradation

Thermal stress testing evaluates the stability of the drug substance at elevated temperatures. For Ethyl 5-(hydroxymethyl)nicotinate, thermal degradation could potentially involve dimerization, polymerization, or decomposition. [10]

Experimental Protocol: Thermal Stress Testing
  • Solid-State Stress: Place a thin layer of the solid drug substance in a controlled temperature and humidity chamber (e.g., 70°C).

  • Solution-State Stress: Prepare a solution of the drug substance (e.g., 1 mg/mL in a suitable solvent) and heat it at a controlled temperature (e.g., 70°C).

  • Sampling: For solid-state studies, pull samples at defined intervals (e.g., 1, 3, 7, and 14 days). For solution studies, time points will be shorter (e.g., 1, 2, 4, and 8 hours).

  • Analysis: Dissolve the solid samples in a suitable solvent before analysis by HPLC. Solution samples can be analyzed directly.

Troubleshooting & FAQs: Thermal Degradation
  • Q: My sample shows discoloration upon heating, but the HPLC chromatogram shows no significant new peaks. Why?

    • A: The discoloration could be due to the formation of high molecular weight polymers that may not be eluting from the HPLC column or are not UV-active. Consider using a different detection method, such as an evaporative light scattering detector (ELSD), or analyzing the sample by size-exclusion chromatography (SEC).

  • Q: Is it necessary to evaluate thermal degradation in both solid and solution states?

    • A: Yes, the degradation pathways can be significantly different. Solid-state degradation is influenced by factors like crystal form and interaction with atmospheric oxygen, while solution-state degradation is influenced by the solvent and solubility.

Photolytic Degradation

Photostability testing exposes the drug substance to light to determine if it is susceptible to photodegradation. The pyridine ring in Ethyl 5-(hydroxymethyl)nicotinate can absorb UV radiation, potentially leading to the formation of various degradation products. [11]

Experimental Protocol: Photostability Testing
  • Sample Preparation: Prepare both solid and solution samples of Ethyl 5-(hydroxymethyl)nicotinate. Place them in chemically inert, transparent containers.

  • Control Samples: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.

  • Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Troubleshooting & FAQs: Photolytic Degradation
  • Q: Significant degradation occurred in both the light-exposed and dark control samples. What does this mean?

    • A: This indicates that the degradation is likely due to thermal stress from the light source rather than a true photochemical reaction. Ensure that the temperature in the photostability chamber is properly controlled. The difference in degradation between the exposed and control samples is what defines the photolytic liability.

  • Q: How can I protect a photolabile drug substance?

    • A: If the drug substance is found to be photolabile, it will require protection from light during manufacturing and storage. This is typically achieved through the use of amber or opaque packaging.

Summary of Potential Degradation Products

Stress ConditionMajor Functional Group InvolvedPotential Degradation Products
Acid/Base Hydrolysis Ester5-(hydroxymethyl)nicotinic acid
Oxidation Hydroxymethyl, Pyridine RingEthyl 5-formylnicotinate, Ethyl 5-carboxynicotinate, N-oxide derivative
Thermal Entire MoleculeOligomers, Polymers, other decomposition products
Photolysis Pyridine RingPhotorearrangement products, Radically-coupled species

Recommended Analytical Method: Stability-Indicating HPLC-UV/MS

A robust, stability-indicating analytical method is paramount for accurately assessing the degradation of Ethyl 5-(hydroxymethyl)nicotinate. A reverse-phase HPLC method is generally suitable for this purpose.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point. [12]

  • Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., 20 mM ammonium formate, pH 3.5) and an organic modifier (e.g., acetonitrile or methanol) will likely provide good separation of the polar parent compound and its potential degradants. [13][14]

  • Detection: UV detection at a wavelength where the parent and all likely degradants have good absorbance (e.g., 260 nm). Mass spectrometric detection is crucial for the identification and structural elucidation of unknown degradation products. [5]

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, accuracy, precision, and linearity.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Bano, A., et al. (2017). A kinetics study of dipolar protic solvent in alkaline hydrolysis of ethyl Nicotinate in water-ethanol media. Journal of Ultra Chemistry, 13(6), 145-150. Available from: [Link]

  • Krzyżanowska, E., et al. (2006). PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Solvent Extraction and Ion Exchange, 20(3). Available from: [Link]

  • Puttipipatkhachorn, S., et al. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. Available from: [Link]

  • Gupta, K. R., & Wadodkar, S. G. (2016). Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form. ResearchGate. Available from: [Link]

  • Oxidation of pyridine and derivatives. (1996). Google Patents.
  • ICH Q1A(R2) Guideline. (2010, February 2). ICH. Available from: [Link]

  • Amador, J. A., & Taylor, B. F. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. PubMed. Available from: [Link]

  • Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. (2015, September 4). ResearchGate. Available from: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1). ResearchGate. Available from: [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2025, January 9). ACS Publications. Available from: [Link]

  • Ethyl Nicotinate | C8H9NO2 | CID 69188. (n.d.). PubChem. Available from: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). MDPI. Available from: [Link]

  • Regioselective Oxidation of 6-Hydroxymethylpyridoxine Derivatives of Pyridoxine. (n.d.). ResearchGate. Available from: [Link]

  • Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. (2023, March 21). International Journal of Pharmacy Research & Technology (IJPRT). Available from: [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Available from: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. Available from: [Link]

  • Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. (n.d.). ResearchGate. Available from: [Link]

  • Showing Compound Ethyl nicotinate (FDB001016). (2010, April 8). FooDB. Available from: [Link]

  • A method for the degradation of radioactive nicotinic acid. (n.d.). PubMed. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. (2023, May 5). IJNRD. Available from: [Link]

  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.). ATSDR. Available from: [Link]

  • Mechanism of electrocatalytic oxidation of 4-(hydroxymethyl) pyridine. (n.d.). ResearchGate. Available from: [Link]

  • Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). (2005, January 12). SIELC Technologies. Available from: [Link]

  • Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. (2026, February 7). ResearchGate. Available from: [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.). ResearchGate. Available from: [Link]

  • Preparation of nicotinic acid esters. (n.d.). Google Patents.
  • A kind of preparation method of ethyl nicotinate. (n.d.). Google Patents.
  • Development and Validation of a Stability Indicating RP-HPLC Method for Determination of Xanthinol Nicotinate in Bulk and Sustained Release Tablet Dosage Forms. (n.d.). ResearchGate. Available from: [Link]

  • Esterification of pyridine carboxylic acids. (n.d.). Google Patents.
  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (2025, September 12). MDPI. Available from: [Link]

  • Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. (n.d.). RSC Advances (RSC Publishing). Available from: [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Nicotinic Acid Esterification

Welcome to the technical support resource for the esterification of nicotinic acid (Niacin, Vitamin B3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the esterification of nicotinic acid (Niacin, Vitamin B3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common experimental hurdles. The synthesis of nicotinic acid esters, crucial intermediates in the pharmaceutical and chemical industries, often relies on the Fischer-Speier esterification, a classic yet challenging equilibrium-driven process. This document provides field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the reaction.

Q1: What are the most common and effective methods for synthesizing nicotinic acid esters?

The most prevalent and industrially significant method is the Fischer-Speier esterification . This involves reacting nicotinic acid with an alcohol in the presence of an acid catalyst.[1][2] The reaction is reversible, making control of the reaction equilibrium paramount for achieving high yields.[3][4] Other methods include transesterification, where an existing ester is reacted with a different alcohol,[5] and non-catalytic approaches that require high temperatures (135-200°C) and specific water-immiscible alcohols.[6]

Q2: How do I select the appropriate catalyst for my reaction?

Catalyst selection is critical and depends on your scale, purification strategy, and equipment.

  • Strong Mineral Acids (e.g., H₂SO₄): Concentrated sulfuric acid is the traditional and highly effective catalyst for this reaction.[7][8][9] It acts as a Brønsted acid, protonating the carbonyl oxygen of nicotinic acid to activate it for nucleophilic attack by the alcohol.[2][10]

    • Expertise: While potent, H₂SO₄ can be corrosive and requires a neutralization step during workup, which can complicate product isolation.

  • Solid Acid Catalysts (e.g., MoO₃/SiO₂, Zeolites): These offer a greener alternative, simplifying catalyst removal (via simple filtration) and minimizing corrosive waste streams.[11][12][13] They are particularly advantageous for continuous flow processes or large-scale batch reactions where catalyst recovery is economically important.[12][13]

  • Boron-Based Catalysts (e.g., Boron Trioxide): These have also been shown to be effective catalysts for the esterification of nicotinic acid, particularly with higher-boiling alcohols.[14]

Q3: Why is it necessary to use a large excess of the alcohol reactant?

Fischer esterification is an equilibrium-limited process where water is produced as a byproduct.[3] According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products. In practice, using the alcohol as the limiting reagent is rarely feasible. Therefore, employing a large excess of the alcohol (from 5 equivalents to using it as the solvent) is a standard and effective strategy to drive the reaction to completion and maximize the yield of the desired ester.[4][10]

Q4: What is the significance of water removal, and how can it be accomplished?

The presence of water, a reaction byproduct, can drive the equilibrium back towards the starting materials via ester hydrolysis, thus lowering the yield.[4] Active water removal is one of the most critical optimization parameters.

  • Azeotropic Distillation: For alcohols that form an azeotrope with water (or when a co-solvent like toluene is used), a Dean-Stark apparatus is the gold standard for continuously removing water as it is formed.[12][13]

  • Dehydrating Agents: While less common for this specific reaction, adding molecular sieves can sequester water, but their capacity must be sufficient for the reaction scale.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Product Yield

This is the most frequent issue, often stemming from the reaction's equilibrium nature.

Potential Cause Scientific Explanation & Validation Step-by-Step Solution
Equilibrium Not Favored The reaction has reached equilibrium with significant amounts of starting material remaining. The reverse reaction (hydrolysis) is competing with the forward reaction (esterification).[3][4]1. Increase Alcohol Excess: If using a moderate excess (e.g., 2-3 equivalents), increase it to 10 equivalents or use the alcohol as the reaction solvent. 2. Implement Water Removal: If not already in use, add a Dean-Stark apparatus to the reaction setup, using a solvent like toluene to facilitate azeotropic water removal.[12][13]
Insufficient Catalyst Activity or Loading The acid catalyst protonates the carboxylic acid, making the carbonyl carbon more electrophilic.[10] Insufficient catalyst means a lower concentration of the activated intermediate, leading to a slow reaction rate.1. Verify Catalyst Quality: Use a fresh, unopened bottle of concentrated sulfuric acid. Old acid can absorb atmospheric moisture, reducing its efficacy. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading. A typical starting point is 5 mol%, but this can be increased. Monitor for potential charring or side reactions at higher loadings.
Suboptimal Temperature or Insufficient Reaction Time Esterification has a significant activation energy. The reaction rate is highly temperature-dependent. Many literature procedures report long reflux times (13-16 hours) are necessary to reach completion.[7][8]1. Ensure Adequate Heating: Confirm that the reaction mixture is reaching and maintaining the reflux temperature of the alcohol or solvent. 2. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC/MS. If the reaction is proceeding but is slow, extend the reflux time for an additional 6-12 hours.
Problem 2: Formation of Impurities

The presence of unexpected spots on a TLC plate or peaks in a GC trace indicates side reactions or incomplete conversion.

Potential Cause Scientific Explanation & Validation Step-by-Step Solution
Significant Unreacted Nicotinic Acid This is a symptom of low conversion (see Problem 1). Nicotinic acid is a crystalline solid with low solubility in many organic solvents used for extraction, but its salt is highly water-soluble.1. Address Low Yield First: Refer to the solutions for Problem 1 to drive the reaction to completion. 2. Optimize Workup: During product isolation, wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[6][9] This will deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
Alcohol Dehydration (Ether Formation) At high temperatures, strong acids like H₂SO₄ can catalyze the dehydration of primary alcohols to form symmetric ethers (e.g., 2 EtOH → Et₂O + H₂O). This consumes the alcohol and complicates purification.1. Moderate Temperature: While reflux is necessary, avoid excessive, uncontrolled heating. Ensure smooth boiling. 2. Consider Alternative Catalysts: Solid acid catalysts are often less prone to inducing alcohol dehydration compared to concentrated sulfuric acid.[11]
Problem 3: Difficult Product Isolation & Purification

Challenges often arise during the workup and final purification stages.

Potential Cause Scientific Explanation & Validation Step-by-Step Solution
Emulsion Formation During Extraction Emulsions are common when neutralizing acidic reaction mixtures, especially if there are partially soluble species present. They prevent clear separation of the organic and aqueous layers.1. Add Brine: After neutralization, add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.[4]
Difficulty Removing Excess Alcohol Low-boiling alcohols (methanol, ethanol) can often be removed with the solvent on a rotary evaporator. However, higher-boiling alcohols (e.g., hexanol, benzyl alcohol) will remain with the crude product.1. Vacuum Distillation: The most effective method for separating the ester product from a high-boiling alcohol is vacuum distillation.[6][14] The difference in boiling points between the ester and the alcohol will allow for a clean separation.
Product is Water-Soluble Lower alkyl esters of nicotinic acid may have some solubility in water, leading to loss of yield during the aqueous workup.1. Back-Extraction: After the initial extraction, re-extract the aqueous layer 1-2 more times with fresh organic solvent to recover any dissolved product. 2. Use Brine: As mentioned above, washing the combined organic layers with brine will help force the ester out of any residual water and into the organic phase.[4]

Visualized Workflows and Decision Trees

To further clarify the experimental and troubleshooting processes, the following diagrams have been generated.

G General Workflow for Nicotinic Acid Esterification A 1. Reaction Setup Combine Nicotinic Acid, Excess Alcohol, and Acid Catalyst in a Flask B 2. Heating & Water Removal Heat to Reflux with a Condenser (and Dean-Stark Trap, if applicable) A->B C 3. Reaction Monitoring Monitor Progress via TLC or GC until Starting Material is Consumed B->C D 4. Cool & Quench Cool Reaction to Room Temperature. Dilute with Organic Solvent C->D E 5. Neutralization Wash with aq. NaHCO3 to Remove Catalyst and Unreacted Acid D->E F 6. Extraction & Drying Separate Layers. Wash Organic Phase with Brine. Dry over Na2SO4/MgSO4 E->F G 7. Solvent Removal Evaporate Solvent and Excess Low-Boiling Alcohol in Vacuo F->G H 8. Final Purification Purify Crude Ester via Vacuum Distillation or Chromatography G->H

Caption: A standard experimental workflow for Fischer esterification.

G Troubleshooting Guide: Low Product Yield sol ACTION: Extend reaction time. Monitor with TLC/GC every 4-6 hours. Start Low Yield Observed Q1 Is reaction time >12 hours at reflux? Start->Q1 Q1->sol No Q2 Is alcohol in large excess (>10 eq)? Q1->Q2 Yes Q3 Is water being actively removed? Q2->Q3 Yes sol2 ACTION: Re-run reaction using alcohol as the solvent. Q2->sol2 No Q4 Is the catalyst fresh and >5 mol%? Q3->Q4 Yes sol3 ACTION: Re-run reaction using a Dean-Stark trap. Q3->sol3 No sol4 ACTION: Use fresh H2SO4 or consider a solid acid catalyst. Q4->sol4 No sol5 CONSIDER: Purity of starting materials may be compromised. Verify with NMR/melting point. Q4->sol5 Yes

Caption: A decision tree for systematically diagnosing low yield issues.

Detailed Experimental Protocol: Synthesis of Ethyl Nicotinate

This protocol provides a robust starting point for optimization.

Materials:

  • Nicotinic Acid (1 equiv.)

  • Absolute Ethanol (serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~5 mol%)

  • Toluene (optional, for Dean-Stark)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, Dean-Stark trap, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add nicotinic acid (e.g., 24.6 g, 0.2 mol) and absolute ethanol (250 mL).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 2.7 mL, ~0.05 mol) to the stirring mixture.

  • Heating: Heat the mixture to a steady reflux. If using toluene to aid azeotropic removal, add ~50 mL to the flask. Water will begin to collect in the arm of the Dean-Stark trap.

  • Reaction: Continue refluxing for 12-18 hours, or until TLC/GC analysis shows complete consumption of the nicotinic acid starting material.

  • Cooling and Quenching: Allow the reaction to cool to room temperature. Transfer the mixture to a 1 L beaker and slowly pour it over crushed ice (~200 g).

  • Neutralization: Carefully neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the neutralized mixture to a 1 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (1 x 100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent and any residual ethanol by rotary evaporation.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation to yield pure ethyl nicotinate.[13]

References

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 5-(hydroxymethyl)nicotinate

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges with the purification of Ethyl 5-(hydroxymethyl)nicotinate. Our focus...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges with the purification of Ethyl 5-(hydroxymethyl)nicotinate. Our focus is on the effective removal of common residual starting materials, ensuring the high purity required for subsequent applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The synthesis of Ethyl 5-(hydroxymethyl)nicotinate typically proceeds via one of two primary routes: the selective reduction of Diethyl 3,5-pyridinedicarboxylate or the Fischer esterification of 5-(hydroxymethyl)nicotinic acid. Consequently, the most common impurities are the unreacted starting materials themselves. This guide will address the removal of each.

Physicochemical Properties of Target Compound and Potential Impurities

Successful purification hinges on exploiting the differences in the physical and chemical properties between the desired product and the contaminating starting materials.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormKey Differentiating Feature
Ethyl 5-(hydroxymethyl)nicotinate (Product) C₉H₁₁NO₃181.19Powder or crystalsContains a polar hydroxyl (-OH) group
Diethyl 3,5-pyridinedicarboxylate (Starting Material 1)C₁₂H₁₅NO₄225.25SolidLacks a hydroxyl group; less polar than the product
5-(Hydroxymethyl)nicotinic acid (Starting Material 2)C₇H₇NO₃153.14SolidContains an acidic carboxylic acid (-COOH) group

Q1: My analytical data (NMR/LC-MS) indicates the presence of residual Diethyl 3,5-pyridinedicarboxylate. What is the most effective removal strategy?

A1: The primary recommended method is silica gel column chromatography.

This technique is ideal because it separates compounds based on their polarity. Your product, Ethyl 5-(hydroxymethyl)nicotinate, contains a polar alcohol (hydroxyl) group, which will interact more strongly with the polar silica gel stationary phase. The starting material, Diethyl 3,5-pyridinedicarboxylate, lacks this hydroxyl group and is therefore significantly less polar. This difference in polarity allows for effective separation.[1]

The less polar diester will travel through the column more quickly (elute first), while your more polar product will be retained on the silica gel longer and elute later.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase (eluent). The goal is to find a solvent system where the product has an Rf value of approximately 0.25-0.35.[2]

    • A good starting point is a mixture of a non-polar solvent like Hexane or Dichloromethane (DCM) and a more polar solvent like Ethyl Acetate (EtOAc) or Methanol (MeOH).

    • Test gradients such as 50-100% EtOAc in Hexane or 1-5% MeOH in DCM.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar eluting solvent (e.g., 50% EtOAc/Hexane).

    • Pour the slurry into your column and use gentle pressure or tapping to create a uniform, packed bed. Ensure no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • For polar compounds like your product, dry loading is superior to wet loading to ensure a narrow band and good separation.[2][3]

    • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or MeOH).

    • Add a small amount of silica gel to this solution (typically 1-2 times the mass of your crude product).

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column. Apply gentle air pressure to begin eluting the compounds.

    • Start collecting fractions immediately. Monitor the separation by TLC, spotting each fraction on a TLC plate.

    • If you are using a gradient, slowly and systematically increase the polarity of the eluent (e.g., increase the percentage of Ethyl Acetate) to elute your more polar product.[2]

    • Combine the fractions that contain your pure product (as determined by TLC) and remove the solvent under reduced pressure.

Q2: How do I remove unreacted 5-(Hydroxymethyl)nicotinic acid from my ester product?

A2: The most efficient method is a liquid-liquid acid-base extraction.

This classic technique leverages the difference in acidity between the starting material and the product. The 5-(hydroxymethyl)nicotinic acid possesses a carboxylic acid group, which is acidic. Your ester product is neutral. By washing an organic solution of your crude product with an aqueous basic solution, you can deprotonate the acidic starting material, making it a water-soluble salt that will partition into the aqueous layer, leaving your pure ester in the organic layer.[4]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as Ethyl Acetate or Diethyl Ether, in a separatory funnel.

  • Base Wash:

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be roughly equal to that of the organic layer.[4]

    • Stopper the funnel, invert it gently, and immediately vent to release the pressure from the carbon dioxide gas that evolves from the acid-base reaction.

    • Shake the funnel for 1-2 minutes, venting frequently.

    • Allow the two layers to separate completely. The deprotonated starting material (sodium 5-(hydroxymethyl)nicotinate) will now be in the upper aqueous layer (assuming your organic solvent is denser than water, if using DCM it will be the bottom layer). .

  • Separation: Carefully drain the lower organic layer into a clean Erlenmeyer flask. Discard the aqueous layer.

  • Repeat: Return the organic layer to the separatory funnel and repeat the wash with fresh sodium bicarbonate solution to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining dissolved water from the organic layer.

  • Drying and Concentration:

    • Drain the washed organic layer into a clean flask.

    • Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.

    • Filter the mixture to remove the drying agent.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified Ethyl 5-(hydroxymethyl)nicotinate.

Q3: Is recrystallization a viable option for purifying Ethyl 5-(hydroxymethyl)nicotinate?

A3: Recrystallization can be effective, but its success is highly dependent on the nature of the impurity and finding a suitable solvent.

Recrystallization works by exploiting differences in solubility between the product and the impurity in a specific solvent at different temperatures.[4]

  • For removing Diethyl 3,5-pyridinedicarboxylate: This can be challenging. The structural similarity between the product and the diester starting material may result in similar solubility profiles, making it difficult to find a solvent that will dissolve the product while leaving the diester behind (or vice-versa).

  • For removing 5-(Hydroxymethyl)nicotinic acid: This is more promising. The zwitterionic and acidic nature of the starting material compared to the neutral ester product suggests their solubilities will differ significantly in many organic solvents.

General Protocol: Recrystallization
  • Solvent Selection: The key is to find a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the impurity is either very soluble or insoluble at all temperatures. Test small batches with solvents like acetone, ethanol, ethyl acetate, or mixtures with water or hexanes.[5][6]

  • Dissolution: In a flask, dissolve your crude product in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities (like the starting acid might be in some solvents), perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Purification Workflow

The following diagram outlines the logical decision-making process for purifying your Ethyl 5-(hydroxymethyl)nicotinate.

Purification_Workflow Start Crude Ethyl 5-(hydroxymethyl)nicotinate Identify_Impurity Identify Primary Impurity (via NMR, LC-MS, TLC) Start->Identify_Impurity Diester Impurity: Diethyl 3,5-pyridinedicarboxylate Identify_Impurity->Diester Non-polar, neutral Acid Impurity: 5-(Hydroxymethyl)nicotinic acid Identify_Impurity->Acid Polar, acidic Chromatography Primary Method: Silica Gel Column Chromatography Diester->Chromatography Extraction Primary Method: Acid-Base Extraction Acid->Extraction End Pure Product Chromatography->End Recrystallization_Note Consider Recrystallization (Solvent screen required) Extraction->Recrystallization_Note Extraction->End

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in Ethyl 5-(hydroxymethyl)nicotinate Batches

Welcome to the technical support center for Ethyl 5-(hydroxymethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve purity issues encountered duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 5-(hydroxymethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve purity issues encountered during the synthesis and handling of this important chemical intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable purity level for Ethyl 5-(hydroxymethyl)nicotinate in a research or drug development setting?

A1: For most applications, a purity of >98% as determined by HPLC or GC is considered standard. However, for sensitive downstream applications such as GMP synthesis or in-vivo studies, a purity of >99.5% with strict controls on specific impurities (e.g., residual solvents, heavy metals) is often required. Commercial suppliers typically offer grades with purity specifications of 95% or higher.[1][2][3]

Q2: What are the primary analytical methods for assessing the purity of Ethyl 5-(hydroxymethyl)nicotinate?

A2: The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for impurity identification.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and detecting residual solvents or major impurities.[6] Spectrophotometric methods like UV-Vis can also be used for quantitative analysis against a known standard.[7]

Q3: How should Ethyl 5-(hydroxymethyl)nicotinate be stored to prevent degradation?

A3: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1][2] It is susceptible to hydrolysis, so exposure to moisture should be minimized. Long-term storage in a desiccator is recommended.

Q4: My batch of Ethyl 5-(hydroxymethyl)nicotinate has a pale yellow color. Does this indicate impurity?

A4: Not necessarily. While high-purity Ethyl 5-(hydroxymethyl)nicotinate is typically a white to off-white solid or powder[1][2], a pale yellow tint can sometimes be present due to trace-level impurities that do not significantly impact the overall purity. However, a dark yellow, brown, or oily appearance is a strong indicator of significant impurities or degradation, warranting further analysis and purification.

Troubleshooting Guide: Diagnosing and Resolving Purity Issues

Low purity is a multifaceted issue that can arise from incomplete reactions, side reactions, or improper work-up and purification. This guide provides a systematic approach to identifying and rectifying these problems.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing low purity in your batches.

TroubleshootingWorkflow cluster_impurities Impurity Categories cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Purity Detected (e.g., <98% by HPLC/GC) identify Identify Impurity Type (NMR, LC-MS, GC-MS) start->identify starting_material Residual Starting Materials identify->starting_material e.g., Nicotinic Acid side_product Side-Products identify->side_product e.g., Diol by-product degradation Degradation Products identify->degradation e.g., Hydrolysis to Acid solvent Residual Solvents identify->solvent e.g., Toluene, EtOH cause_sm Incomplete Reaction: - Insufficient time/temp - Poor reagent activity - Stoichiometry error starting_material->cause_sm cause_sp Sub-optimal Conditions: - Over-reduction - Incorrect temp/pressure - Catalyst issues side_product->cause_sp cause_deg Improper Work-up/Storage: - Exposure to moisture - pH extremes (acid/base) - High temperature degradation->cause_deg cause_solv Inefficient Removal: - Insufficient drying time - Low vacuum - Inappropriate solvent choice solvent->cause_solv solution_sm Optimize Reaction: - Increase reaction time - Add more reagent - Re-run reaction cause_sm->solution_sm solution_purify Re-purify Product: - Recrystallization - Column Chromatography - Acid-Base Wash cause_sp->solution_purify cause_deg->solution_purify solution_solv Improve Drying: - Dry under high vacuum - Use a drying agent - Lyophilize if applicable cause_solv->solution_solv solution_sm->identify Re-analyze solution_purify->identify Re-analyze solution_solv->identify Re-analyze

Caption: A workflow for diagnosing and resolving low purity issues.

Issue 1: Residual Starting Materials

Q: My HPLC/NMR analysis indicates the presence of unreacted nicotinic acid or diethyl 3,5-pyridinedicarboxylate. What is the likely cause and solution?

A: This is one of the most common purity issues and typically points to an incomplete reaction.

  • Causality:

    • Esterification Route (from Nicotinic Acid): If you are synthesizing via Fischer esterification from nicotinic acid and ethanol, residual nicotinic acid suggests that the reaction has not reached equilibrium or was incomplete.[8] This can be due to insufficient reaction time, inadequate catalysis (e.g., by sulfuric acid), or inefficient removal of water, which is a byproduct that shifts the equilibrium back to the reactants.

    • Reduction Route (from Diethyl 3,5-pyridinedicarboxylate): If you are performing a selective reduction of one ester group on diethyl 3,5-pyridinedicarboxylate, the presence of the starting material indicates insufficient reducing agent (e.g., NaBH₄, LiBH₄) or sub-optimal reaction conditions (e.g., temperature too low, short reaction time).

  • Solutions:

    • Optimize Reaction Conditions: Increase the reaction time or temperature, or consider a more effective catalyst for esterification. For reductions, ensure the stoichiometry of the reducing agent is correct and that it is added in a controlled manner.

    • Purification: An acid-base wash is highly effective for removing residual nicotinic acid. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution.[9] The acidic nicotinic acid will be deprotonated and move to the aqueous layer, while the neutral ester product remains in the organic layer. Unreacted diester can be removed via column chromatography.

Issue 2: Presence of Side-Products

Q: I have an impurity with a different molecular weight, suggesting a side-product. What are the common side-products in this synthesis?

A: The nature of the side-product depends heavily on the synthetic route.

  • Causality & Common Side-Products:

    • From Reduction of Diethyl 3,5-pyridinedicarboxylate: The most common side-product is the over-reduced diol, (Pyridine-3,5-diyl)dimethanol . This occurs when the reducing agent is too reactive or used in excess, reducing both ester groups instead of just one.

    • From Esterification of Nicotinic Acid: While less common, side-products can arise from impurities in the starting nicotinic acid or from reactions with residual solvents. For instance, if using toluene as a solvent, impurities from the toluene could be incorporated.[10]

  • Solutions:

    • Control the Reaction: For reductions, use a milder reducing agent or carefully control the stoichiometry and temperature to favor mono-reduction.

    • Chromatographic Purification: Both the starting diester and the diol side-product have different polarities from the desired mono-alcohol product. Column chromatography is the most effective method for separating these components. A gradient of ethyl acetate in hexane on a silica gel column is typically effective.

Issue 3: Degradation Products (Hydrolysis)

Q: My analysis shows the presence of 5-(Hydroxymethyl)nicotinic acid. How does this form and how can I remove it?

A: This impurity is the result of ester hydrolysis.

  • Causality: The ethyl ester group is susceptible to hydrolysis back to the carboxylic acid under either acidic or basic conditions, especially in the presence of water.[11] This can occur during an aqueous work-up if the pH is not carefully controlled or during prolonged storage in a non-anhydrous environment.

  • Solutions:

    • Careful Work-up: During the work-up, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to quench the reaction and neutralize any acid catalyst. Avoid prolonged contact with strong acids or bases.

    • Purification: Similar to removing residual nicotinic acid, an acid-base extraction is the best method. Dissolve the crude product in an organic solvent and wash with a mild aqueous base. The 5-(Hydroxymethyl)nicotinic acid will be extracted into the aqueous phase.

Issue 4: Residual Solvents

Q: My NMR spectrum shows significant peaks corresponding to reaction or work-up solvents (e.g., Toluene, Ethanol, THF, Ethyl Acetate). How can I remove them?

A: Residual solvents are a critical impurity class, especially for pharmaceutical applications, and are regulated by guidelines such as ICH Q3C.[12]

  • Causality: Solvents can become trapped within the crystal lattice of the product. Simple evaporation is often insufficient for complete removal.

  • Solutions:

    • Drying Under High Vacuum: The most straightforward method is to dry the product under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40-50 °C), provided the compound is thermally stable.

    • Recrystallization: Recrystallizing the product from a different solvent system is a highly effective way to remove trapped solvents. The impure solid is dissolved in a hot solvent in which it is soluble, and then allowed to cool slowly, forming pure crystals while the impurities (including the original solvent) remain in the mother liquor.

Key Experimental Protocols
Protocol 1: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of Ethyl 5-(hydroxymethyl)nicotinate. Method validation according to ICH guidelines is recommended for regulated environments.[13]

ParameterRecommended Setting
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 260 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Water:Acetonitrile
Protocol 2: Purification by Column Chromatography

This is a standard protocol for purifying multi-gram quantities of the crude product.

  • Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of the crude product.

  • Prepare the Slurry: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like ethyl acetate or methanol), adding the silica, and evaporating the solvent until a free-flowing powder is obtained.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.

  • Elute: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 70:30, then 50:50 Hexane:Ethyl Acetate).

  • Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl 5-(hydroxymethyl)nicotinate.

Data Summary: Common Impurities
Impurity NameStructureLikely OriginKey Analytical Marker (¹H NMR)
Nicotinic AcidPyridine ring with -COOHIncomplete EsterificationAbsence of ethyl ester signals; broad -COOH peak >10 ppm
Diethyl 3,5-pyridinedicarboxylatePyridine ring with two -COOEt groupsIncomplete ReductionSymmetric aromatic signals; two equivalent ethyl ester signals
(Pyridine-3,5-diyl)dimethanolPyridine ring with two -CH₂OH groupsOver-reductionAbsence of ethyl ester signals; two equivalent -CH₂OH signals
5-(Hydroxymethyl)nicotinic acidPyridine ring with -CH₂OH and -COOHHydrolysis of ProductAbsence of ethyl ester signals; presence of broad -COOH peak
Visualizing Impurity Origins

This diagram illustrates a common synthetic pathway and where key impurities can originate.

SynthesisPath cluster_path Synthesis via Reduction cluster_impurities Sources of Impurity start Diethyl 3,5- pyridinedicarboxylate (Starting Material) product Ethyl 5-(hydroxymethyl)nicotinate (Desired Product) start->product Selective Reduction (e.g., NaBH₄) incomplete Incomplete Reaction incomplete->start impurity_sm Residual Starting Material incomplete->impurity_sm over_reduction Over-Reduction over_reduction->product forms impurity_diol (Pyridine-3,5-diyl)dimethanol over_reduction->impurity_diol hydrolysis Hydrolysis (Work-up/Storage) hydrolysis->product degrades impurity_acid 5-(Hydroxymethyl)nicotinic acid hydrolysis->impurity_acid

Caption: Origin of common impurities during synthesis.

References
  • Organic Syntheses Procedure. (n.d.). Nicotinic Acid. Organic Syntheses. Retrieved from [Link]

  • RSC. (2013). Supporting Information - Green Chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Retrieved from [Link]

  • Varlet, V., et al. (2015). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. LCGC North America.
  • Google Patents. (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Hönig, H., & Blaser, H.-U. (2022).
  • Chennaiah, M. (2022). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews (IJRAR).
  • Panda, G., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(15), 4489.
  • Pokhrel, N., et al. (2018). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2018, 8941367.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • BioPharmaSpec. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(4), 1017-1020.
  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • Dull, G. M., & Moldoveanu, S. C. (2022). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Reynolds Science.
  • Teotia, A. K., et al. (n.d.). SYNTHESIS OF DIETHYL-1, 4-DIHYDRO-2, 6-DIMETHYL-4- [(5-CHLORO) PYRAZOLE)]-3, 5- PYRIDINEDICARBOXYLATES AS CALCIUM ANTAGONIST. Trade Science Inc.
  • Ghalem, W., et al. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2528.
  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: residual solvents. Retrieved from [Link]

  • Jenke, D. (2016). Extractables and Leachables: Part 1 Identifying and Mitigating Errors in Screening for Organic. Nelson Labs.
  • PDA. (2023). Effective Strategies for Investigating Media Fill Failures in Sterile Manufacturing.

Sources

Troubleshooting

Storage and handling guidelines for Ethyl 5-(hydroxymethyl)nicotinate

Technical Support Center: Ethyl 5-(hydroxymethyl)nicotinate This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing Ethyl 5-(hydroxymethyl)nicotinate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 5-(hydroxymethyl)nicotinate

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing Ethyl 5-(hydroxymethyl)nicotinate (CAS No: 59936-06-0). Here, we address critical aspects of storage, handling, and experimental troubleshooting to ensure the integrity of your results and the longevity of the reagent.

Section 1: Frequently Asked Questions (FAQs) - Storage & Handling

This section provides quick answers to common questions regarding the proper care and use of Ethyl 5-(hydroxymethyl)nicotinate.

Q1: What are the ideal storage conditions for solid Ethyl 5-(hydroxymethyl)nicotinate?

A1: To ensure long-term stability, the compound, which is typically a powder or crystals, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For maximum protection against potential degradation, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[1][3][4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][5]

Q2: Is Ethyl 5-(hydroxymethyl)nicotinate sensitive to light or air?

A2: Yes, related chemical structures can be sensitive to air and light.[3][6] While specific data for this exact molecule is limited, general best practices for nicotinate derivatives suggest protection from light is a prudent measure to prevent photolytic degradation. Storing the compound under an inert gas will mitigate oxidation.[3][4]

Q3: What Personal Protective Equipment (PPE) is required when handling this compound?

A3: Users must wear appropriate protective equipment. This includes chemical-resistant gloves, safety glasses or goggles compliant with standards like OSHA's 29 CFR 1910.133 or European Standard EN166, and a lab coat or protective clothing to prevent skin exposure.[7][8][9]

Q4: What are the primary hazards associated with Ethyl 5-(hydroxymethyl)nicotinate?

A4: This compound is classified as harmful and an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[1][5][9] It may also cause respiratory irritation.[1][5] Therefore, handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes.[2][3][7]

Q5: How should I handle spills of Ethyl 5-(hydroxymethyl)nicotinate?

A5: For small spills, you should wear the appropriate PPE, absorb the material with an inert substance (like vermiculite, sand, or earth), and place it into a suitable, closed container for disposal.[7] Avoid generating dust. The spill area should then be cleaned thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures.

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature Room TemperaturePrevents thermal degradation.
Atmosphere Inert Gas (Argon, Nitrogen)Minimizes oxidation.[1][3][4]
Container Tightly Sealed, UprightPrevents moisture ingress and leakage.[1][2]
Environment Dry, Well-Ventilated AreaAvoids hydrolysis and ensures safety.[1][2]
Light Protect from Light (e.g., Amber Vial)Prevents photolytic degradation.[3]

Section 2: Troubleshooting Guide for Experimental Applications

This section addresses specific issues that may arise during the experimental use of Ethyl 5-(hydroxymethyl)nicotinate, providing potential causes and actionable solutions.

Q1: I've observed a color change (e.g., yellowing) in my solid compound over time. What does this indicate and is it still usable?

A1: A color change in the solid material often suggests degradation, likely due to oxidation from improper storage (exposure to air) or photolysis from exposure to light. Before using the material, it is crucial to re-analyze its purity using a suitable analytical method like HPLC or NMR. If significant degradation is confirmed, the batch should be discarded to avoid compromising experimental results.

Q2: My experimental results are inconsistent between batches or even on different days using the same batch. What could be the cause?

A2: Inconsistent results can often be traced back to the stability of the compound in your experimental medium.[10] Ethyl esters are susceptible to hydrolysis, especially in aqueous solutions with a non-neutral pH.[11] The hydroxymethyl group could also be reactive under certain conditions.

  • Causality: The ester or other functional groups may be degrading in your solvent or buffer system over the course of the experiment.

  • Solution: Always prepare solutions of Ethyl 5-(hydroxymethyl)nicotinate fresh for each experiment.[10] If you must store solutions, even for a short period, conduct a preliminary time-course stability study under your specific experimental conditions (solvent, pH, temperature) to quantify the rate of degradation.

Q3: I'm dissolving the compound in an aqueous buffer and notice a drop in pH or a change in activity over a few hours. Why is this happening?

A3: This is a classic sign of ester hydrolysis. The ester group (-COOCH2CH3) can react with water to form the corresponding carboxylic acid (5-(hydroxymethyl)nicotinic acid) and ethanol. This reaction releases a proton, causing the pH of an unbuffered or weakly buffered solution to drop.

  • Causality: The hydrolysis of the ethyl ester creates an acidic byproduct, which can alter your experimental conditions and degrade the parent compound.

  • Solution: If your experiment allows, use a robust buffer system to maintain a stable pH. Prepare the solution immediately before use. For sensitive experiments, consider running a control to measure the extent of hydrolysis over your experimental timeframe.

Q4: My compound seems to have poor solubility in my desired solvent. What can I do?

A4: First, confirm the recommended solvents from the supplier's technical documents. If solubility is still an issue, gentle warming or sonication can aid dissolution. However, be cautious, as elevated temperatures can accelerate degradation. If using aqueous buffers, ensure the pH is optimized for solubility without causing rapid degradation. For some applications, using a co-solvent like DMSO or ethanol before diluting into an aqueous medium may be necessary, but always run a vehicle control in your experiments.

Troubleshooting Decision Workflow

This diagram outlines a logical workflow for diagnosing and resolving common issues.

TroubleshootingWorkflow start Problem Encountered inconsistent_results Inconsistent Results / Loss of Activity start->inconsistent_results physical_change Physical Change in Solid (e.g., Color) start->physical_change solubility_issue Poor Solubility start->solubility_issue check_solution_prep Review Solution Protocol: - Prepared Fresh? - Correct Solvent/Buffer? - Stored Properly? inconsistent_results->check_solution_prep Possible Instability check_storage Review Storage Conditions: - Inert Atmosphere? - Light Protected? - Tightly Sealed? physical_change->check_storage Possible Degradation optimize_solvent Optimize Solvent System: - Test Co-solvents - Adjust pH - Use Sonication (carefully) solubility_issue->optimize_solvent reanalyze Re-analyze Purity (HPLC, NMR) check_storage->reanalyze Improper Storage prepare_fresh Best Practice: Prepare Solutions Fresh check_storage->prepare_fresh Proper Storage run_stability_study Action: Perform Time-Course Stability Study in situ check_solution_prep->run_stability_study Solution Stored check_solution_prep->prepare_fresh Not Freshly Prepared discard Discard if Impure reanalyze->discard run_stability_study->prepare_fresh

Caption: Troubleshooting decision tree for Ethyl 5-(hydroxymethyl)nicotinate.

Section 3: Experimental Protocols

Protocol 1: Preparation and Stability Assessment of a Stock Solution

This protocol provides a self-validating method to prepare a stock solution and assess its short-term stability, which is critical for ensuring data reproducibility.

Objective: To prepare a 10 mM stock solution in DMSO and evaluate its stability at room temperature over 48 hours.

Materials:

  • Ethyl 5-(hydroxymethyl)nicotinate

  • Anhydrous DMSO (Biotechnology Grade)

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes

  • HPLC system with a C18 column

Methodology:

Part A: Stock Solution Preparation

  • Tare: Place a clean, dry amber glass vial on an analytical balance and tare the weight.

  • Weigh: Carefully weigh approximately 18.12 mg of Ethyl 5-(hydroxymethyl)nicotinate (MW: 181.19 g/mol ) into the vial. Record the exact weight.

  • Dissolve: Add anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, if you weighed exactly 18.12 mg, add 10 mL of DMSO.

  • Homogenize: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.

  • Label and Store: Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

Part B: HPLC Stability Assessment (Time-Point Analysis)

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration (e.g., 100 µM) with the mobile phase. Inject this sample into the HPLC system to obtain a baseline chromatogram. Record the peak area of the parent compound.

  • Incubation: Store the stock solution vial, protected from light, at a controlled room temperature (e.g., 25°C).

  • Time-Point Analysis: At subsequent time points (e.g., T=4h, 8h, 24h, 48h), take another aliquot from the stock solution, prepare the sample as in step 1, and inject it into the HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial T=0 measurement. The appearance of new peaks or a significant decrease (>5%) in the parent peak area indicates degradation.

Experimental Workflow Diagram

ProtocolWorkflow cluster_prep Part A: Solution Preparation cluster_analysis Part B: Stability Analysis weigh 1. Weigh Compound dissolve 2. Add Anhydrous DMSO weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex t0 4. Analyze T=0 Sample (HPLC) vortex->t0 Proceed Immediately store 5. Store at Room Temp t0->store tx 6. Analyze at T=x hours store->tx compare 7. Compare Peak Areas tx->compare result Result: Determine % Degradation compare->result

Caption: Workflow for stock solution preparation and stability validation.

References

  • SAFETY DATA SHEET Ethyl Nicotinate. (2019, April 12). Synerzine. Retrieved March 13, 2026, from [Link]

  • Material Safety Data Sheet - Ethyl nicotinate, 99%. (2005, October 12). Cole-Parmer. Retrieved March 13, 2026, from [Link]

  • Son, Y., et al. (2023). Stability of Flavoring Chemicals in e-Cigarette Liquids: A Naturalistic Product Aging Study over 24 months. Environmental Health Perspectives. Retrieved March 13, 2026, from [Link]

  • STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. (2020, June 6). CUTM Courseware. Retrieved March 13, 2026, from [Link]

Sources

Optimization

Preventing hydrolysis of Ethyl 5-(hydroxymethyl)nicotinate during workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of heteroaromatic esters during downstream processing.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of heteroaromatic esters during downstream processing. This guide is specifically engineered for researchers experiencing product loss—specifically hydrolysis—when working up reactions containing Ethyl 5-(hydroxymethyl)nicotinate .

Below, we dissect the chemical causality behind this instability and provide a self-validating, field-proven methodology to ensure high-yield recoveries.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why does Ethyl 5-(hydroxymethyl)nicotinate hydrolyze so much faster than standard aliphatic esters during an aqueous workup?

Causality & Mechanism: The instability is intrinsic to the electronic properties of the pyridine ring. The nitrogen atom in the heteroaromatic core is highly electronegative, exerting strong electron-withdrawing inductive (-I) and resonance (-M) effects. This significantly increases the electrophilicity of the ester carbonyl carbon at the 3-position.

When exposed to aqueous base (or acid), the nucleophilic attack by hydroxide ions (or water) is accelerated. The resulting tetrahedral intermediate is stabilized by the electron-deficient pyridine ring, leading to a rapid collapse, the expulsion of the ethoxide leaving group, and the irreversible formation of the water-soluble nicotinate anion.

HydrolysisMechanism Ester Ethyl 5-(hydroxymethyl) nicotinate Attack OH⁻ Nucleophilic Attack Ester->Attack Tetrahedral Tetrahedral Intermediate (Pyridine Stabilized) Attack->Tetrahedral Collapse Collapse & Ethoxide Loss Tetrahedral->Collapse Product Nicotinate Anion + Ethanol Collapse->Product

Base-catalyzed hydrolysis pathway of nicotinate esters.

Q2: What is the optimal pH to target during the quench and aqueous washes?

Quantitative Insight: Nicotinate esters exhibit a classic U-shaped pH-rate degradation profile, meaning they are highly susceptible to both acid- and base-catalyzed hydrolysis but maintain a distinct window of stability in mildly acidic conditions[1]. Kinetic studies on related nicotinate prodrugs demonstrate that the ester is significantly more stable at pH 5.0 than at pH 7.0[1]. As the environment becomes basic (e.g., pH 9.04), the frequency of collisions between the ester molecules and hydroxide ions increases drastically, leading to rapid degradation[2].

To prevent product loss, your aqueous quench must be strictly buffered to a pH range of 5.0 – 6.0 .

Table 1: Kinetic Stability of Nicotinate Esters Across pH Ranges

pH LevelTemperatureRate Constant ( kobs​ )Kinetic Implication
pH 5.0 20 °C 3.2×10−3 days−1 Maximum stability (Optimal for workup)
pH 7.0 20 °C 26.0×10−3 days−1 ~8x faster degradation than pH 5.0
pH 7.4 25 °C 7.0×10−4 min−1 Mild base-catalyzed hydrolysis begins
pH 9.04 25 °C 7.9×10−3 min−1 Rapid base-catalyzed hydrolysis
(Data extrapolated from nicotinate ester degradation studies to illustrate the U-shaped pH-rate profile[1],[2]).
Q3: How does temperature affect the hydrolysis rate during extraction?

Thermodynamic Insight: The hydrolysis of nicotinate esters strictly follows the Arrhenius equation; the reaction rate increases exponentially with temperature[1],[2]. The activation energy for base-catalyzed hydrolysis of nicotinate derivatives is relatively low (approx. 55.0 kJ/mol at pH 9.04)[2]. Allowing an exothermic quench to heat the biphasic mixture will rapidly destroy your product. Workups must be performed strictly at 0–5 °C .

Part 2: Optimized Mild Workup Protocol

To successfully isolate Ethyl 5-(hydroxymethyl)nicotinate, you must utilize a self-validating system designed to mitigate the three primary drivers of ester hydrolysis: pH extremes, elevated thermal energy, and prolonged aqueous contact time.

Step-by-Step Methodology

1. Thermal Quenching (0–5 °C)

  • Action: Submerge the reaction vessel in an ice-water bath. Allow the internal temperature to drop to 0–5 °C before introducing any aqueous reagents.

  • Causality: Lowering the thermal energy of the system suppresses the kinetic rate of hydrolysis, acting as a physical safeguard before chemical safeguards are introduced.

2. pH-Controlled Aqueous Quench

  • Action: Slowly add a pre-chilled 0.5 M Sodium Phosphate buffer (adjusted to pH 5.5) to the reaction mixture.

  • Causality: The buffer neutralizes any residual acids or bases from the reaction without overshooting into highly basic or acidic territories. By locking the aqueous phase at pH 5.5, you place the ester at the absolute bottom of its U-shaped degradation curve[1].

3. Rapid Phase Separation

  • Action: Add cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Vigorously shake or stir for no more than 2 minutes , then immediately separate the phases.

  • Causality: Hydrolysis during workup occurs at the biphasic interface. Minimizing the contact time between the organic ester and the aqueous phase reduces the statistical probability of interfacial nucleophilic attack.

4. Emulsion Breaking & Brine Wash

  • Action: Wash the organic layer once with cold, saturated aqueous NaCl (Brine).

  • Causality: Brine drastically reduces the solubility of water in the organic layer (salting-out effect) and rapidly breaks any micro-emulsions, further limiting aqueous exposure and preparing the organic layer for desiccation.

5. Desiccation and Concentration

  • Action: Immediately dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a rotary evaporator with a water bath set to ≤ 30 °C .

  • Causality: Removing residual water before concentration prevents thermal hydrolysis during solvent evaporation. Keeping the bath temperature low prevents thermally induced degradation of the concentrated product.

ExtractionWorkflow Step1 1. Thermal Quench Cool to 0-5 °C Step2 2. pH Control Add pH 5.5 Phosphate Buffer Step1->Step2 Step3 3. Rapid Extraction EtOAc or DCM (< 2 min) Step2->Step3 Step4 4. Emulsion Break Wash with cold brine Step3->Step4 Step5 5. Desiccation Dry over Na₂SO₄ & Concentrate Step4->Step5

Optimized cold-buffered extraction workflow for sensitive pyridine esters.

References

  • Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate ResearchG
  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution Indian Journal of Pharmaceutical Sciences

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of Polar Nicotinate Esters

Welcome to the technical support center dedicated to addressing the significant challenges researchers encounter during the purification of polar nicotinate esters. These molecules, characterized by the presence of a bas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the significant challenges researchers encounter during the purification of polar nicotinate esters. These molecules, characterized by the presence of a basic pyridine ring and a hydrolysable ester functional group, often exhibit complex behaviors during synthesis and workup. Their inherent polarity makes them particularly difficult to separate from starting materials, by-products, and residual solvents.

This guide is structured to provide direct, actionable advice in a question-and-answer format. We will delve into the root causes of common purification problems and offer field-proven troubleshooting strategies and detailed protocols to enhance the purity, yield, and stability of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in purifying polar nicotinate esters?

The primary difficulties stem from the inherent physicochemical properties of the nicotinate scaffold:

  • High Polarity: The pyridine nitrogen atom significantly increases the molecule's polarity. This leads to strong interactions with polar stationary phases like silica gel in normal-phase chromatography (NPC), often resulting in poor peak shape and difficulty in elution.[1] Conversely, in reversed-phase chromatography (RPC), these compounds may have insufficient retention and elute in the void volume.[2]

  • High Water Solubility: The polarity of these esters can lead to significant solubility in water. This complicates purification by liquid-liquid extraction (LLE), as the desired product may partition into the aqueous phase, reducing yield.[1] It also increases the risk of emulsion formation during workup.[1]

  • Hydrolytic Instability: The ester functional group is susceptible to hydrolysis back to the parent nicotinic acid, especially under acidic or basic conditions commonly used during aqueous workups.[3] The protonation of the pyridine nitrogen under acidic conditions can further activate the ester toward nucleophilic attack by water.[3]

  • Co-elution with Impurities: Polar starting materials, such as nicotinic acid, and polar by-products often have similar polarities to the target ester, making chromatographic separation challenging.[1][3]

Q2: Which chromatographic technique is the most effective for these compounds?

For highly polar nicotinate esters, Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently the most successful approach.[1][2] HILIC utilizes a polar stationary phase (like silica or diol) with a mobile phase containing a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.[1] This creates a water-enriched layer on the surface of the stationary phase, enabling effective partitioning and retention of highly polar analytes that are poorly retained by RPC.[1]

While challenging, traditional normal-phase and reversed-phase chromatography can be adapted. See the Troubleshooting Guide for specific optimization strategies.

Q3: What are the most common impurities I should expect?

Typical impurities include:

  • Unreacted Nicotinic Acid: The most common impurity, which can be difficult to separate due to its own polarity.[3][4]

  • Coupling Reagent By-products: If using coupling agents like EDC or DCC for esterification, the corresponding urea by-products will be present. EDC-derived ureas are water-soluble and easier to remove, while DCC-derived dicyclohexylurea (DCU) is often organic-soluble and can require careful chromatography to separate.[5]

  • Positional Isomers: If the synthesis starts from a mixture of pyridinecarboxylic acids, you may have isomeric impurities such as picolinate (2-substituted) or isonicotinate (4-substituted) esters.[6]

  • Residual Solvents: High-boiling polar solvents like DMF or DMSO used in the reaction can be difficult to remove.[7]

Q4: Is it possible to use non-chromatographic methods like recrystallization or distillation?

Yes, under the right circumstances:

  • Recrystallization: This is an excellent and scalable method if your polar nicotinate ester is a solid. The primary challenge is identifying a suitable solvent or solvent system where the compound has high solubility when hot and low solubility when cold, while impurities remain in the mother liquor.[8] A common issue is the compound "oiling out" if the boiling point of the solvent is higher than the melting point of the compound.[8]

  • Distillation: This technique is generally reserved for less polar, more volatile nicotinate esters that are stable at high temperatures.[9] High vacuum distillation can be used to lower the boiling point and prevent thermal decomposition.[9][10] For many highly polar, non-volatile esters, this method is not suitable.

Troubleshooting Guide: Common Purification Issues

Issue 1: Product is lost or decomposes during aqueous workup.
  • Core Problem: The ester bond is likely undergoing hydrolysis.[3] This is accelerated by either strong acid (pH < 4) or strong base (pH > 9) and prolonged contact time with the aqueous phase.

  • Troubleshooting & Optimization:

    • Maintain Neutral pH: Perform the workup as close to neutral pH as possible. Use a saturated sodium bicarbonate (NaHCO₃) solution for neutralization of acids, adding it slowly and carefully to avoid a highly basic environment.[7] Use dilute acids (e.g., 1M HCl) to neutralize bases.

    • Temperature Control: Conduct the entire workup in an ice bath to reduce the rate of hydrolysis.[3]

    • Minimize Contact Time: Perform extractions quickly. Do not let the biphasic mixture sit for extended periods.

    • Use Brine Washes: After the initial extraction and any acid/base washes, wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove dissolved water and break emulsions, reducing the chance of hydrolysis during solvent evaporation.[1][3]

Issue 2: The product co-elutes with nicotinic acid during silica gel chromatography.
  • Core Problem: Unreacted nicotinic acid is polar and can streak or travel up a silica gel column, especially with highly polar mobile phases (e.g., high percentages of methanol).[3]

  • Troubleshooting & Optimization:

    • Mobile Phase Modification (Base): Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia (0.1-1%), to the mobile phase. This will deprotonate the nicotinic acid, converting it to its carboxylate salt. The salt will bind very strongly to the silica gel, effectively immobilizing it at the baseline and allowing your neutral ester to elute cleanly.[3]

    • Mobile Phase Modification (Acid): Alternatively, adding a small amount of a volatile acid like acetic acid or formic acid (0.1-1%) can suppress the ionization of the nicotinic acid, making it behave more predictably.[3] However, this can sometimes increase its mobility, so the basic modifier approach is often more effective.

    • Pre-Chromatography Extraction: Perform an acid-base liquid-liquid extraction before attempting chromatography. Dissolve the crude product in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the acidic starting material. Be mindful of potential hydrolysis as described in Issue 1.[7]

Issue 3: The product shows little or no retention on a C18 reversed-phase column.
  • Core Problem: The nicotinate ester is too polar to effectively partition into the non-polar C18 stationary phase and is eluting with the solvent front.[1][2]

  • Troubleshooting & Optimization:

    • Switch to HILIC: This is the most robust solution. HILIC is specifically designed for retaining and separating very polar compounds.[2] (See Protocol 1).

    • Use a Polar-Embedded or Polar-Endcapped Column: These RPC columns have stationary phases modified with polar groups (e.g., amide or carbamate) that provide an alternative interaction mechanism for retaining polar analytes.[1]

    • Adjust Mobile Phase pH: If your ester has other ionizable groups, adjusting the mobile phase pH to suppress their ionization can increase hydrophobicity and improve retention.[1]

    • Use Highly Aqueous Mobile Phases: Increase the water content of your mobile phase (e.g., >95%). This requires a column that is stable under these conditions and will not undergo "phase dewetting."

Visual Workflow Guides

G start Crude Polar Nicotinate Ester is_solid Is the product a solid? start->is_solid is_volatile Is the product thermally stable & volatile? is_solid->is_volatile  No (Liquid/Oil) recrystallize Attempt Recrystallization is_solid->recrystallize  Yes main_impurity What is the main impurity? is_volatile->main_impurity  No distill Vacuum Distillation is_volatile->distill  Yes chromatography Chromatography (HILIC or modified NP) main_impurity->chromatography  Neutral / Similar Polarity lle Acid-Base LLE main_impurity->lle  Acidic/Basic  (e.g., Nicotinic Acid)

Caption: Decision tree for selecting a primary purification strategy.

G start Poor Separation in Chromatography cause1 Problem: Co-elution with Starting Acid start->cause1 cause2 Problem: Poor Retention (Reversed-Phase) start->cause2 cause3 Problem: Strong Retention / Tailing (Normal-Phase) start->cause3 sol1 Solution: Add TEA or NH3 to eluent to immobilize acid at baseline. cause1->sol1 sol2 Solution: Switch to HILIC column and methodology. cause2->sol2 sol3 Solution: Use more polar eluent (e.g., MeOH in DCM). Consider HILIC. cause3->sol3

Caption: Troubleshooting workflow for common chromatography issues.

Data Presentation

Table 1: Comparison of Primary Purification Techniques

TechniquePrincipleBest ForKey AdvantagesMajor Drawbacks
HILIC PartitioningHighly polar, water-soluble compoundsExcellent retention of polar analytes; MS-compatible mobile phases.[1]Requires careful equilibration; peak shape can be sensitive to injection solvent.
Normal-Phase AdsorptionModerately polar compoundsGood for separating isomers; widely available.Strong retention and tailing for very polar compounds; less "green" solvents.[1][11]
Reversed-Phase PartitioningNon-polar to moderately polar compoundsHigh resolution; wide variety of columns.Poor retention for highly polar compounds without special columns/conditions.[1][2]
Recrystallization Differential SolubilitySolid, thermally stable compoundsHighly scalable; can yield very pure material; cost-effective.Not suitable for oils or thermally labile compounds; risk of "oiling out".[8]
Acid-Base LLE Ionization & PartitioningRemoving acidic or basic impuritiesFast and effective for initial cleanup.Risk of hydrolysis; potential for emulsion formation; product loss to aqueous phase.[1][3]
Vacuum Distillation Differential VolatilityLiquid, thermally stable compoundsExcellent for removing non-volatile impurities; scalable.Not suitable for non-volatile or thermally labile compounds.[9]

Experimental Protocols

Protocol 1: Baseline HILIC Method Development

This protocol provides a starting point for developing a HILIC separation for a polar nicotinate ester.

  • Column Selection: Start with a silica or amide-based HILIC column (e.g., 100 Å, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in Water

    • Solvent B: Acetonitrile

  • Initial Gradient Conditions:

    • Start with a high percentage of organic solvent to ensure retention.

    • 0-1 min: 95% B

    • 1-10 min: Linear gradient from 95% B to 60% B

    • 10-12 min: Hold at 60% B

    • 12-13 min: Return to 95% B

    • 13-18 min: Re-equilibrate at 95% B (HILIC requires longer equilibration times than RPC).

  • Sample Preparation: Dissolve the crude sample in a solvent that matches the initial mobile phase as closely as possible (e.g., 95:5 Acetonitrile:Water). Mismatched injection solvents can cause severe peak distortion.

  • Optimization:

    • If retention is too strong, start the gradient at a lower percentage of Solvent B (e.g., 90%).

    • If retention is too weak, consider a different stationary phase (e.g., an unbonded silica HILIC column).

    • Adjust the gradient slope to improve the resolution between closely eluting peaks.

Protocol 2: Optimized Acid-Base Liquid-Liquid Extraction

This protocol is designed to remove unreacted nicotinic acid from a crude reaction mixture while minimizing product hydrolysis.

  • Preparation: Cool all solutions and equipment in an ice-water bath.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)). Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of pre-chilled, saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Invert the funnel gently 3-4 times to mix the layers. Do not shake vigorously , as this can cause emulsions and increase contact time.[1] Vent the funnel frequently to release CO₂ gas.

  • Separation: Allow the layers to separate and drain the aqueous (bottom) layer if using DCM, or the organic (top) layer if using EtOAc.

  • Repeat: Repeat the base wash (Steps 3-5) one more time.

  • Brine Wash: Wash the organic layer with an equal volume of pre-chilled, saturated sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask containing an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Let it stand for 5-10 minutes, then filter or decant the solution and concentrate the solvent under reduced pressure.

References

  • Gawli, S. et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 897. [Link]

  • Maurer, J.E. (1958). Preparation of nicotinic acid esters. U.S.
  • Brambilla, A. (2017). New menthyl nicotinate synthesis process.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]

  • Shahinozzaman, M. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. [Link]

  • Gawali, S.L. (2016). How to purify esterefication product?. ResearchGate. [Link]

  • Theingi, Z. et al. (2014). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. ResearchGate. [Link]

  • Liu, Y. (2017). The preparation method of (R,S)-nicotine.
  • Miller, R.E. (1952). Recovery of nicotinic acid by solvent extraction. U.S.
  • Veeprho. Methyl Nicotinate Impurities and Related Compound. [Link]

  • Pedersen, D. S., & Rosen, J. (2014). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses Procedures. [Link]

  • Dutt, M. et al. (2016). Synthesis and resolution of nicotine. U.S.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ResearchGate. (2026, February 25). Experimental Investigation into the Extraction of Nicotinic Acid Using Natural Non-Toxic and Conventional Solvents. [Link]

  • Brambilla, A. (2020). Menthyl nicotinate synthesis process. U.S.
  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Reynolds Science. Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. [Link]

  • University of California, Los Angeles, Department of Chemistry. Recrystallization. [Link]

  • Li, G., & Jacobson, E. L. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of chromatographic science, 45(2), 91–97. [Link]

  • Galzigna, L. (1983). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. U.S.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Gnewuch, T. et al. (2017). Process for the preparation of (R,S)-nicotine. Justia Patents. [Link]

  • Brambilla, A. (2017). NEW MENTHYL NICOTINATE SYNTHESIS PROCESS. European Patent Office. [Link]

  • Schickh, O.V. (1956). Process for the production of nicotinic acid esters.
  • University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]

Sources

Optimization

Side reactions with the hydroxymethyl group during synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for synthetic challenges involving the hydroxymethyl (-CH₂OH) group. As a primary alcohol, this functional g...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for synthetic challenges involving the hydroxymethyl (-CH₂OH) group. As a primary alcohol, this functional group is a versatile synthetic handle, but its reactivity can also lead to a host of undesired side reactions. This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting advice, field-proven protocols, and the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis and manipulation of molecules containing the hydroxymethyl group.

Category 1: Protecting Group Failures

Question 1: My hydroxyl protecting group was unintentionally cleaved during a subsequent reaction step. What happened and how can I prevent it?

Quick Diagnosis: The protecting group you selected was likely not stable under the reaction conditions used in the downstream step. This is a common issue of incompatible chemical orthogonality.

Scientific Explanation: Protecting groups are designed to be stable under specific conditions while being removable under others.[1] For instance, silyl ethers like TBDMS are robust under basic and reductive conditions but are readily cleaved by acids or fluoride ions.[2][3] Conversely, acyl groups like acetyl (Ac) are stable in acid but are removed by bases.[2] If you perform a reaction that requires acidic conditions (e.g., removing a Boc group) on a substrate with an acid-labile silyl ether, you will likely lose both protecting groups.

Solutions & Protocols: The key is to select a protecting group with stability that is "orthogonal" to the reaction conditions you plan to use.

  • Actionable Advice: Before starting your synthesis, map out all planned reaction steps and their conditions (pH, reagents, temperature). Then, consult a protecting group stability chart to choose a group that will survive all intermediate steps.

  • Protocol Example (Selective Deprotection): If you have a molecule with both a Boc-protected amine and a TBDMS-protected hydroxymethyl group, and you need to deprotect the amine first, you would use acidic conditions which will cleave the Boc group while leaving the TBDMS group intact.[1]

Data Summary: Stability of Common Hydroxyl Protecting Groups

Protecting GroupAbbreviationStable To (Generally)Cleaved By
tert-ButyldimethylsilylTBDMS/TBSBases, Reductants, OxidantsAcids (e.g., TFA, HCl), Fluoride ions (e.g., TBAF)
BenzylBnAcids, Bases, ReductantsCatalytic Hydrogenolysis (H₂, Pd/C)
AcetylAcAcids, OxidantsBases (e.g., K₂CO₃, NaOH), Reductants (e.g., LiAlH₄)
MethoxymethylMOMBases, ReductantsAcids (e.g., HCl in H₂O)
TriphenylmethylTrityl (Tr)Bases, Oxidants, ReductantsAcids (often mild, e.g., AcOH)

Preventative Measures: Always plan your synthetic route with the deprotection steps in mind. Using an orthogonal protecting group strategy is crucial for complex syntheses involving multiple protected functional groups.[1]

Question 2: I'm trying to selectively protect a primary hydroxymethyl group, but my secondary alcohol is also reacting. How can I improve selectivity?

Quick Diagnosis: The protecting group you are using is not sterically hindered enough to differentiate between the primary and secondary alcohols.

Scientific Explanation: The principle of selective protection often relies on steric hindrance. Primary hydroxymethyl groups are less sterically encumbered than secondary or tertiary alcohols. By using a bulky protecting group, you can exploit this difference.[4] Large groups like tert-butyldimethylsilyl (TBDMS) or triphenylmethyl (trityl) will react preferentially with the more accessible primary hydroxyl group.[2][3]

Workflow for Selecting a Hydroxyl Protecting Group

This decision tree can help guide your choice based on steric hindrance and desired stability.

G start Need to protect a -CH2OH group? sterics Is steric selectivity required (e.g., other -OH present)? start->sterics bulky_pg Use a bulky group: TBDMS, TIPS, TBDPS, Trityl sterics->bulky_pg Yes small_pg Smaller groups possible: TMS, TES, MOM, Ac sterics->small_pg No stability What conditions must it survive? acid_labile Acid-Labile OK? stability->acid_labile bulky_pg->stability small_pg->stability silyl Silyl Ethers (TBDMS, TIPS) acid_labile->silyl No trityl Trityl Ethers acid_labile->trityl Yes base_labile Base-Labile OK? h2_labile Hydrogenolysis OK? base_labile->h2_labile No acyl Acyl Esters (Ac, Bz) base_labile->acyl Yes benzyl Benzyl Ethers h2_labile->benzyl Yes silyl->base_labile trityl->base_labile acyl->h2_labile

Caption: Decision tree for selecting a hydroxyl protecting group.

Protocol: Selective TBDMS Protection of a Primary Alcohol

  • Dissolve the diol (1.0 equiv) in dichloromethane (DCM).

  • Add triethylamine (1.1 equiv) and a catalytic amount of DMAP (0.05 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.05 equiv) as a solution in DCM.

  • Allow the reaction to stir at 0 °C and slowly warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and perform a standard aqueous workup.

The slightly sub-stoichiometric amount of silyl chloride combined with the bulky nature of the TBDMS group ensures high selectivity for the primary position.

Category 2: Oxidation-Related Problems

Question 3: My oxidation of a primary alcohol to an aldehyde is continuing all the way to a carboxylic acid. How can I stop the reaction at the aldehyde stage?

Quick Diagnosis: You are using an oxidizing agent that is too strong or are performing the reaction in the presence of water.

Scientific Explanation: Primary alcohols can be oxidized first to an aldehyde and then further to a carboxylic acid.[5] Strong oxidizing agents like chromic acid (H₂CrO₄, from Jones reagent) or potassium permanganate (KMnO₄) in aqueous conditions will typically promote full oxidation to the carboxylic acid.[6][7] This happens because in the presence of water, the intermediate aldehyde forms a hydrate, which is readily oxidized further.

To stop at the aldehyde, you must use a milder, anhydrous oxidizing agent.[6] Reagents like Pyridinium Chlorochromate (PCC) or conditions for Swern or Dess-Martin oxidations are specifically designed for this purpose.[5]

Oxidation Pathways of a Primary Alcohol

G alcohol Primary Alcohol R-CH2OH aldehyde Aldehyde R-CHO alcohol->aldehyde Mild, Anhydrous (PCC, Swern) acid Carboxylic Acid R-COOH alcohol->acid Strong, Aqueous (KMnO4, H2CrO4) hydrate Aldehyde Hydrate R-CH(OH)2 aldehyde->hydrate H2O aldehyde->acid Strong, Aqueous (KMnO4, H2CrO4) hydrate->acid [O]

Caption: Oxidation pathways of a primary hydroxymethyl group.

Solutions & Protocols:

  • Switch Reagents: Replace strong, aqueous oxidants with a mild, anhydrous system.

  • Protocol: PCC Oxidation to an Aldehyde [6]

    • Suspend Pyridinium Chlorochromate (PCC, 1.5 equiv) in anhydrous dichloromethane (DCM) in a flask equipped with a stir bar.

    • Add powdered 4Å molecular sieves to absorb water.

    • Dissolve the primary alcohol (1.0 equiv) in anhydrous DCM and add it to the PCC suspension in one portion.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC. The mixture will turn into a dark, thick slurry.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.

    • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

Category 3: Esterification & Etherification Failures

Question 4: My Fischer esterification yield is disappointingly low. How can I improve it?

Quick Diagnosis: You are not effectively shifting the reaction equilibrium to favor the product.

Scientific Explanation: The Fischer esterification—the reaction of a carboxylic acid with an alcohol under acidic catalysis—is a reversible equilibrium process.[8][9] The reaction produces the ester and water.[10] R-COOH + R'-OH ⇌ R-COOR' + H₂O According to Le Châtelier's principle, to maximize the yield of the ester, you must either use a large excess of one reactant (usually the less expensive one, the alcohol) or remove one of the products (usually water) as it is formed.[10]

Solutions & Protocols:

  • Use Excess Alcohol: If the alcohol is inexpensive and has a relatively low boiling point, using it as the solvent (a large excess) can effectively drive the reaction forward.[10]

  • Remove Water: For larger-scale reactions or with more precious alcohols, removing water is the preferred method. This is often accomplished using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture with a solvent like toluene.

  • Protocol: Esterification with a Dean-Stark Trap

    • Combine the carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), a catalytic amount of p-toluenesulfonic acid (TsOH, 0.02 equiv), and toluene in a round-bottom flask.

    • Attach a Dean-Stark apparatus and a condenser to the flask.

    • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom, while the toluene will overflow and return to the reaction flask.

    • Continue refluxing until no more water is collected in the trap.

    • Cool the reaction, and perform a standard aqueous workup, typically washing with NaHCO₃ solution to remove the acid catalyst and any unreacted carboxylic acid.

Question 5: I am attempting a Williamson ether synthesis with my hydroxymethyl-containing compound, but I'm getting significant amounts of an elimination byproduct. How can I favor substitution?

Quick Diagnosis: The conditions you are using favor the E2 elimination pathway over the desired SN2 substitution. This is common when using a strong, sterically hindered base or a secondary/tertiary alkyl halide.

Scientific Explanation: The Williamson ether synthesis involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[6] This second step is a classic competition between SN2 (substitution, desired) and E2 (elimination, undesired) pathways.

  • SN2 is favored by: Primary alkyl halides, less hindered and less strong bases (e.g., NaH is strong but not hindered), and polar aprotic solvents (e.g., THF, DMF).

  • E2 is favored by: Secondary/tertiary alkyl halides and strong, bulky bases (e.g., potassium tert-butoxide).

Solutions & Protocols:

  • Optimize Your Base and Substrate:

    • Base: Use sodium hydride (NaH) to deprotonate the hydroxymethyl group.[11] It is a very strong, non-nucleophilic base that is not sterically hindered, generating the alkoxide cleanly with H₂ as the only byproduct.

    • Alkyl Halide: Ensure you are using a primary alkyl halide (or methyl halide). Using a secondary or tertiary halide will almost certainly lead to elimination.

  • Protocol: Williamson Ether Synthesis Favoring Substitution

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of the hydroxymethyl-containing compound (1.0 equiv) in anhydrous THF. Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature for 30 minutes to ensure complete deprotonation (hydrogen evolution will cease).

    • Re-cool the mixture to 0 °C and add the primary alkyl halide (1.1 equiv) dropwise.

    • Allow the reaction to stir at room temperature overnight, or heat gently if necessary, monitoring by TLC.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Perform a standard aqueous workup and purify the product by column chromatography.

References
  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. (2016, June 18). YouTube.
  • Protection Reactions. (n.d.). Wiley-VCH.
  • Chlorodimethylsilane-Mediated Reductive Etherification Reaction: A Robust Method for Polyether Synthesis. (2022, February 17).
  • Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. (2025, November 1).
  • Schematic representation of esterification reaction between HPMC... (n.d.).
  • Alcohols. (n.d.). Organic Chemistry Tutor.
  • Protecting Agents. (n.d.). TCI Chemicals.
  • Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. (2018, October 5). PMC.
  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
  • Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates. (n.d.). Green Chemistry (RSC Publishing).
  • Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Alcoholic Hydroxyl Protection & Deprotection. (2024, March 25). Suzhou Highfine Biotech.
  • Alcohol Reactions In Organic Chemistry And Synthesis. (2019, October 8). Science Tutors.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • Alcohol Reactions Introduction (Live Recording) Organic Chemistry Review & Practice Session. (2024, February 7). YouTube.
  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
  • Problem 155 Esterification reactions are car... [FREE SOLUTION]. (n.d.). Vaia.

Sources

Troubleshooting

Technical Support Center: Monitoring Ethyl 5-(hydroxymethyl)nicotinate Reaction Progress by TLC

As a Senior Application Scientist, this guide provides a comprehensive, field-tested framework for utilizing Thin Layer Chromatography (TLC) to monitor the synthesis of Ethyl 5-(hydroxymethyl)nicotinate. We will move bey...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive, field-tested framework for utilizing Thin Layer Chromatography (TLC) to monitor the synthesis of Ethyl 5-(hydroxymethyl)nicotinate. We will move beyond simple procedural steps to address the underlying chemical principles, ensuring you can not only follow the protocol but also troubleshoot effectively when unexpected results arise.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers have when setting up a TLC protocol for this specific reaction.

Q1: Why is TLC the preferred method for monitoring this reaction?

A: Thin Layer Chromatography is an ideal technique for monitoring the synthesis of Ethyl 5-(hydroxymethyl)nicotinate due to its speed, cost-effectiveness, and high sensitivity.[1][2] It allows for the rapid, qualitative assessment of a reaction mixture, enabling you to determine the consumption of starting materials and the formation of the product in near real-time.[3] This immediate feedback is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading without the need for more time-consuming analytical methods like HPLC or GC/MS for every time point.

Q2: What are the key properties of Ethyl 5-(hydroxymethyl)nicotinate and its likely starting materials that affect TLC?

A: The success of TLC separation hinges on the polarity differences between the compounds in your reaction mixture.[4][5]

  • Ethyl 5-(hydroxymethyl)nicotinate (Product): This molecule possesses a moderately polar ethyl ester group and a significantly more polar primary alcohol (-CH₂OH) group. The pyridine ring itself contributes to its polarity. The alcohol's ability to engage in hydrogen bonding will cause it to interact strongly with the polar silica gel stationary phase.

  • Common Starting Materials:

    • Diethyl 3,5-pyridinedicarboxylate: If you are synthesizing the product via selective reduction, this starting material is less polar than the product. It has two ester groups and lacks the highly polar alcohol group.

    • 5-Formylnicotinic acid ethyl ester: If performing a reduction of an aldehyde, this starting material is also less polar than the product. While the aldehyde is polar, a primary alcohol is generally more polar and engages in stronger hydrogen bonding with the silica gel.

This polarity difference is the key to a successful separation. The less polar starting material will travel further up the TLC plate (higher Rf value), while the more polar product will lag behind (lower Rf value).

Q3: What is a good starting solvent system (mobile phase) for this analysis?

A: A binary mixture of a non-polar and a polar solvent is the standard approach.[6] For this specific analysis, a combination of Hexane and Ethyl Acetate is an excellent starting point.

  • Initial Ratio: Begin with a 70:30 (v/v) mixture of Hexane:Ethyl Acetate .

  • Rationale: Hexane serves as the non-polar component, while ethyl acetate provides the necessary polarity to move the compounds off the baseline.[4] You can then adjust this ratio to achieve optimal separation, where the Rf values of your key spots are ideally between 0.2 and 0.8.[7]

Q4: How can I visualize the spots on the TLC plate?

A: Ethyl 5-(hydroxymethyl)nicotinate and its likely precursors are aromatic, making them suitable for non-destructive visualization, with chemical stains serving as excellent confirmatory methods.

  • UV Light (254 nm): This should be your primary method. The pyridine ring is a chromophore that absorbs UV light.[8] On a TLC plate containing a fluorescent indicator (e.g., F254), your compounds will appear as dark purple spots against a green fluorescent background.[9] This method is non-destructive, meaning you can use a chemical stain afterward.

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive method that is highly effective for this reaction. The permanganate ion (purple) will react with the oxidizable primary alcohol group on your product, leaving a yellow or brown spot on a purple background.[1] The starting materials (diester or aldehyde) will react much more slowly or not at all, making the product spot distinctly visible.

PART 2: Detailed Experimental Protocol

This protocol is designed to be a self-validating system for monitoring your reaction.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 on aluminum or glass backing.

  • Mobile Phase Solvents: HPLC grade hexane and ethyl acetate.

  • Sample Solvent: Dichloromethane or ethyl acetate.

  • Spotting: Glass capillary tubes.

  • Development Chamber: Glass jar with a lid or a dedicated TLC tank.

  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) staining solution (1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water).

TLC Plate Preparation and Spotting
  • Prepare the Plate: Using a pencil (never a pen, as the ink will run[10]), gently draw a straight line about 1 cm from the bottom of the TLC plate. This is your origin line.

  • Prepare Samples:

    • Starting Material (SM): Dissolve a tiny amount (<1 mg) of your starting material in ~1 mL of ethyl acetate.

    • Reaction Mixture (Rxn): At each time point (e.g., t=0, 1h, 2h), withdraw a small aliquot (1-2 drops) from your reaction and quench it in a vial containing ~1 mL of ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot small amounts of your solutions onto the origin line. Keep the spots small (1-2 mm diameter) to prevent streaking.[1] It is best practice to spot three lanes:

    • Lane 1: Starting Material (SM)

    • Lane 2: A "co-spot" where you apply the SM first, let it dry, and then spot the Rxn mixture directly on top of it.

    • Lane 3: Reaction Mixture (Rxn)

TLC_Spotting_Layout

Chamber Development
  • Prepare the Chamber: Pour your chosen mobile phase (e.g., 70:30 Hexane:EtOAc) into the development chamber to a depth of about 0.5 cm. Ensure the solvent level is below your origin line on the TLC plate.[10]

  • Saturate the Chamber: Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and wait 5-10 minutes. This saturates the chamber atmosphere with solvent vapors, which prevents uneven solvent flow up the plate and improves spot resolution.[8]

  • Develop the Plate: Carefully place the spotted TLC plate into the chamber using forceps and replace the lid. Allow the solvent to travel up the plate via capillary action.

  • Stop Development: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

Visualization and Interpretation
  • Dry the Plate: Allow the solvent to completely evaporate from the plate in a fume hood.

  • UV Visualization: Place the dried plate under a UV lamp (254 nm). Circle any visible spots with a pencil, as they will disappear once the lamp is removed.[9]

  • Chemical Staining (Optional): Dip the plate quickly and evenly into the KMnO₄ stain solution. Gently warm the plate with a heat gun. Your product spot, containing the alcohol, should appear as a yellow-brown spot against the purple background.

  • Analysis:

    • Successful Reaction: Over time, the spot corresponding to the starting material (higher Rf) in the "Rxn" lane should diminish or disappear, while a new spot corresponding to your product (lower Rf) should appear and intensify.

    • Co-Spot Lane: This lane is crucial for confirming identities. If the reaction is incomplete, you will see two separate spots in the "Rxn" lane that align perfectly with the two spots in the "Co-spot" lane.

Rf Calculation

The Retention Factor (Rf) is a ratio used to document your results. It is calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [1]

Always report the Rf value with the solvent system used, as it is dependent on the conditions.

PART 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses the most common problems in a Q&A format.

Problem 1: My spots are streaking or tailing.
  • Question: Why does my product spot look like a long streak instead of a tight circle?

  • Answer & Solution: Streaking is a common issue, especially with nitrogen-containing compounds like pyridines.[11]

    • Cause 1: Sample Overloading: You have applied too much sample to the origin.[10][12] The stationary phase becomes saturated, and the mobile phase cannot effectively move the compound in a tight band.

      • Solution: Dilute your sample solution further and re-spot, ensuring you apply less material.

    • Cause 2: Strong Interaction with Silica Gel: Ethyl 5-(hydroxymethyl)nicotinate is basic due to the pyridine nitrogen. The surface of silica gel is slightly acidic (due to Si-OH groups). This strong acid-base interaction can cause the spot to streak.[3]

      • Solution: Add a small amount of a basic modifier, such as triethylamine (Et₃N) , to your mobile phase. A 0.5-1% addition is usually sufficient to neutralize the acidic sites on the silica and produce sharp, well-defined spots.

Problem 2: All my spots are at the bottom (low Rf) or at the top (high Rf).
  • Question: My spots barely moved from the origin line / My spots all ran to the top with the solvent front. How do I get better separation?

  • Answer & Solution: This is a classic mobile phase polarity issue.[7] The goal is to have the Rf of your most important compound be around 0.3-0.4.

    • Cause: Spots at the Bottom (Rf < 0.2): Your mobile phase is not polar enough to move the compounds up the plate. The compounds are "stuck" to the polar silica gel.

      • Solution: Increase the polarity of your mobile phase. For a Hexane:Ethyl Acetate system, this means increasing the proportion of ethyl acetate . For example, move from a 70:30 ratio to a 50:50 or 30:70 ratio.[7]

    • Cause: Spots at the Top (Rf > 0.8): Your mobile phase is too polar. It is moving all compounds, regardless of their individual polarity, along with the solvent front.

      • Solution: Decrease the polarity of your mobile phase. This means increasing the proportion of hexane . For example, move from a 70:30 ratio to an 80:20 or 90:10 ratio.[7]

Problem 3: I can't see any spots after development.
  • Question: I ran my TLC, but after visualization with the UV lamp and a stain, the plate is blank. What went wrong?

  • Answer & Solution: This can be frustrating, but it is usually due to one of a few simple errors.

    • Cause 1: Sample is too dilute. There isn't enough compound on the plate to be detected.[10]

      • Solution: Prepare a more concentrated sample solution or apply the sample multiple times to the same spot on the origin (allowing the solvent to dry completely between applications).[10]

    • Cause 2: Solvent level was too high. If the solvent level in the developing chamber is above the origin line, your sample will dissolve directly into the solvent reservoir instead of traveling up the plate.[10]

      • Solution: Always ensure the solvent is no more than 0.5 cm deep and is well below the origin line.

    • Cause 3: Incomplete reaction. It's possible the reaction has not proceeded at all, and your starting material is not UV-active or does not react with your chosen stain.

      • Solution: Always run a reference spot of your starting material to confirm it is visible under your chosen conditions. If the SM is not visible, you must choose a different visualization technique.

Problem 4: The solvent front is running unevenly.
  • Question: The line marking the top of the solvent is crooked or wavy. Does this matter?

  • Answer & Solution: Yes, this will lead to inaccurate Rf calculations.

    • Cause: This is often due to the plate touching the side of the chamber or the filter paper during development.[10] It can also be caused by a chip or crack in the silica at the bottom of the plate, or if the chamber was not properly saturated with solvent vapors.[11]

    • Solution: Ensure the TLC plate is placed centrally in the chamber and does not touch the walls or filter paper. Inspect the plate for damage before use. Always allow the chamber to become fully saturated before developing the plate.[8]

PART 4: Data Presentation and Advanced Insights

Table 1: Typical Mobile Phase Systems and Expected Rf Trends

The Rf values are highly dependent on the exact conditions, but the following table provides a logical framework for what to expect.

CompoundPolarityExpected Rf in 70:30 Hexane:EtOAcRationale
Diethyl 3,5-pyridinedicarboxylate (SM)Low~0.6 - 0.7Lacks the highly polar alcohol group, interacts less with silica.
Ethyl 5-(hydroxymethyl)nicotinate (Product) Medium ~0.3 - 0.4 The primary alcohol group significantly increases polarity and hydrogen-bonding, slowing its movement.
5-(hydroxymethyl)nicotinic acid (Side-product)High~0.0 - 0.1The carboxylic acid is very polar and may remain on the baseline in this solvent system.
Visualizing Reaction Progress

Reaction_Progress

PART 5: Workflow and Troubleshooting Diagrams

TLC Monitoring Workflow

TLC_Workflow

Troubleshooting Decision Tree

TLC_Troubleshooting

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]

  • Google Patents. (2017).
  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • PubChem. (n.d.). Ethyl 5-hydroxy-2-methylnicotinate. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • University of California, Irvine. (n.d.). 5. Thin Layer Chromatography. [Link]

  • Journal of Drug Delivery and Therapeutics. (2025, April 15). UV Spectrophotometric Method for Estimation of Pure Nicotine. [Link]

  • Chemistry Stack Exchange. (2024, June 27). Synthesis of racemic nicotine. [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]

  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • PMC. (2021, December 31). TLC-Based Metabolite Profiling and Bioactivity-Based Scientific Validation for Use of Water Extracts in AYUSH Formulations. [Link]

  • Google Patents. (n.d.).
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Farmacia. (n.d.). HPTLC assay of nicotine and cotinine in biological samples. [Link]

  • University of Victoria. (n.d.). Thin layer chromatography. [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]

  • News-Medical.Net. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • MySkinRecipes. (n.d.). Ethyl 6-(hydroxymethyl)-5-methylnicotinate. [Link]

  • University of Colorado Boulder. (2021, April 1). Thin Layer Chromatography (TLC). [Link]

  • Scribd. (n.d.). Visualizing Compounds in TLC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validated HPLC Method for Ethyl 5-(hydroxymethyl)nicotinate Purity: A Comparative Performance Guide

Executive Summary Ethyl 5-(hydroxymethyl)nicotinate (CAS: 59936-06-0) is a critical intermediate in the synthesis of advanced nicotinamide derivatives and lipid-modulating pharmaceuticals. Accurate purity determination o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-(hydroxymethyl)nicotinate (CAS: 59936-06-0) is a critical intermediate in the synthesis of advanced nicotinamide derivatives and lipid-modulating pharmaceuticals. Accurate purity determination of this compound is historically challenged by its basic pyridine ring, which frequently causes severe peak tailing and poor resolution from structurally similar synthesis impurities on traditional silica-based columns.

This guide objectively compares the performance of a modernized Core-Shell C18 HPLC Method against a Traditional Fully Porous C18 Method . By detailing the mechanistic causality behind the optimized chromatographic conditions and providing a self-validating experimental protocol, this guide serves as an authoritative framework for laboratories looking to implement an ICH Q2(R2)-compliant purity assay[1].

Mechanistic Background: Overcoming Pyridine Tailing

To develop a robust analytical method, one must understand the analyte-stationary phase interactions at a molecular level.

The Causality of Peak Tailing

Ethyl 5-(hydroxymethyl)nicotinate contains a basic pyridine nitrogen and a polar hydroxymethyl group. When analyzed using a mid-range pH mobile phase on a traditional fully porous C18 column, the basic nitrogen undergoes secondary ion-exchange interactions with residual, unendcapped silanols (pKa ~3.5–4.5) on the silica surface. This dual-retention mechanism (hydrophobic partitioning + ion exchange) is the primary cause of asymmetric peak tailing and variable retention times.

The Optimized Solution
  • Mobile Phase Acidification: By utilizing a mobile phase buffered to pH 2.5 with 0.1% Trifluoroacetic acid (TFA), the residual silanols on the stationary phase are fully protonated (neutralized), effectively shutting down secondary ion-exchange interactions.

  • Core-Shell Technology: Transitioning from a 5 µm fully porous particle to a 2.6 µm superficially porous (core-shell) particle reduces the longitudinal diffusion (B-term) and mass transfer resistance (C-term) of the van Deemter equation. The solid silica core restricts the diffusion path of the analyte, resulting in sharper peaks, higher theoretical plates, and superior resolution without the extreme backpressures associated with sub-2 µm UHPLC columns.

Chromatographic_Mechanism A Ethyl 5-(hydroxymethyl)nicotinate (Basic Pyridine Nitrogen) B Mid-pH Mobile Phase (Ionized Silanols) A->B Suboptimal D Acidic Mobile Phase (pH 2.5) (Silanol Suppression) A->D Optimized C Secondary Ion-Exchange (Peak Tailing) B->C E Core-Shell C18 Phase (Fast Mass Transfer) D->E F Sharp, Symmetrical Peaks (High Resolution) E->F

Fig 1. Mechanistic causality of peak tailing and resolution optimization.

Experimental Design & Self-Validating Protocol

The following protocol establishes a self-validating system. The analytical run is gated by a System Suitability Test (SST) as mandated by USP <621>[2]. If the SST criteria are not met, the system prevents the execution of the sample sequence, ensuring absolute data integrity.

Chromatographic Conditions
ParameterOptimized Method (Core-Shell)Traditional Method (Fully Porous)
Column Core-Shell C18, 100 x 4.6 mm, 2.6 µmFully Porous C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Ultrapure Water (pH ~2.5)0.1% TFA in Ultrapure Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile (HPLC Grade)
Gradient 0-2 min: 10% B 2-8 min: 10% 60% B 8-10 min: 60% B0-5 min: 10% B 5-15 min: 10% 60% B 15-20 min: 60% B
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp 35°C35°C
Detection UV at 254 nmUV at 254 nm
Injection Vol 5 µL10 µL
Step-by-Step Methodology
  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Type 1 ultrapure water. Mix thoroughly and degas via sonication for 10 minutes. Prepare Mobile Phase B using 100% HPLC-grade Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of Ethyl 5-(hydroxymethyl)nicotinate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Initial Mobile Phase (10% B) to yield a 1.0 mg/mL stock solution.

  • SST Solution Preparation: Spike the stock solution with 0.1% (w/w) of known synthesis impurities: 5-(hydroxymethyl)nicotinic acid and ethyl nicotinate.

  • Self-Validating SST Execution:

    • Inject the SST Solution in triplicate.

    • Acceptance Criteria (USP <621>): Resolution ( Rs​ ) between Ethyl 5-(hydroxymethyl)nicotinate and ethyl nicotinate must be ≥2.0 . Tailing factor ( Tf​ ) must be ≤1.5 . Relative Standard Deviation (RSD) of peak area must be ≤2.0% [2].

    • Logic Gate: If criteria are met, proceed to sample analysis. If failed, purge the system and replace the mobile phase.

Comparative Performance Data

The empirical data below demonstrates the performance gap between the modernized core-shell approach and the traditional methodology. The core-shell column leverages enhanced mass transfer to deliver superior efficiency in half the runtime.

Performance MetricOptimized Method (Core-Shell)Traditional Method (Fully Porous)Performance Gain
Retention Time ( tR​ ) 4.85 min11.20 min56% Faster
Theoretical Plates ( N ) > 18,500~ 8,200125% Increase
Tailing Factor ( Tf​ ) 1.051.65Optimal Symmetry
Resolution ( Rs​ ) 3.4 (Baseline)1.8 (Partial overlap)Unambiguous Purity
Solvent Consumption 12.0 mL / run20.0 mL / run40% Reduction

ICH Q2(R2) Method Validation Summary

To ensure the method is fit for its intended purpose in a regulated environment, it was fully validated against the updated ICH Q2(R2) guidelines [1]. The lifecycle approach ensures robustness across routine purity testing.

ICH_Validation_Workflow A Method Development (Core-Shell C18, pH 2.5) B System Suitability Testing (USP <621> Criteria) A->B C ICH Q2(R2) Validation B->C D Specificity & Range (No Interference) C->D E Accuracy & Precision (%RSD < 2.0%) C->E F LOD & LOQ (Sensitivity) C->F G Validated Lifecycle (Routine Purity Testing) D->G E->G F->G

Fig 2. ICH Q2(R2) lifecycle validation workflow for HPLC purity methods.

Validation Results (Core-Shell Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete separation from impurities/blankNo co-eluting peaks; Peak purity index > 0.999Pass
Linearity & Range R2≥0.999 over 50% to 150% of target conc. R2=0.9998 (Range: 0.5 to 1.5 mg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% recovery at 3 levels99.4% – 100.8% (Mean: 100.1%)Pass
Repeatability (Precision) %RSD ≤2.0% for 6 replicate injections%RSD = 0.45%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.05 µg/mL (S/N = 12)Pass
Robustness Stable under deliberate minor variationsUnaffected by ± 0.2 pH or ± 2°C changesPass

Conclusion

The comparative data unequivocally demonstrates that upgrading to a Core-Shell C18 column with an optimized, low-pH mobile phase provides a vastly superior analytical framework for Ethyl 5-(hydroxymethyl)nicotinate. By eliminating secondary silanol interactions and maximizing mass transfer efficiency, laboratories can achieve baseline resolution of critical impurities in half the time, fully compliant with USP <621> and ICH Q2(R2) regulatory standards.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Structure of Ethyl 5-(hydroxymethyl)nicotinate by ¹H NMR

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like Ethyl 5-(hydroxymethyl)nicotinate, a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like Ethyl 5-(hydroxymethyl)nicotinate, a versatile building block in medicinal chemistry, establishing its precise chemical architecture is paramount. This guide provides an in-depth, experience-driven approach to leveraging one-dimensional Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural elucidation of this target molecule. We will delve into the theoretical underpinnings, present a robust experimental protocol, and critically compare this technique with other analytical mainstays.

The Rationale: Why ¹H NMR is the Primary Tool

At its core, ¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, we can piece together the molecular puzzle. For Ethyl 5-(hydroxymethyl)nicotinate, ¹H NMR is particularly powerful because it allows us to:

  • Identify all unique proton groups: From the aromatic protons on the pyridine ring to those of the ethyl ester and the hydroxymethyl substituent.

  • Confirm the substitution pattern: The coupling patterns of the aromatic protons will definitively establish the 3,5-disubstituted nature of the pyridine ring.

  • Verify the presence of key functional groups: The characteristic signals for the ethyl ester and the hydroxymethyl group provide direct evidence for their incorporation into the structure.

This technique serves as a self-validating system; a fully assigned spectrum that is consistent with the proposed structure provides a high degree of confidence in its identity.

Predicted ¹H NMR Spectrum of Ethyl 5-(hydroxymethyl)nicotinate

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~9.1Doublet (d) or Singlet (s)~2.0 (meta coupling to H-4)1H
H-6~8.7Doublet (d) or Singlet (s)~2.0 (meta coupling to H-4)1H
H-4~8.3Triplet (t) or Singlet (s)~2.0 (meta coupling to H-2 and H-6)1H
-CH₂OH~4.8Singlet (s)-2H
-OHVariableBroad Singlet (br s)-1H
-OCH₂CH₃~4.4Quartet (q)~7.12H
-OCH₂CH₃~1.4Triplet (t)~7.13H

Causality Behind the Predicted Chemical Shifts and Multiplicities:

  • Aromatic Protons (H-2, H-4, H-6): The protons on the pyridine ring are significantly deshielded and appear at high chemical shifts (downfield) due to the ring current effect of the aromatic system and the electron-withdrawing nature of the nitrogen atom.[1][2] The protons at positions 2 and 6, being ortho to the nitrogen, are expected to be the most downfield. The H-4 proton will be slightly upfield relative to H-2 and H-6. The substituents at the 3 and 5 positions will also influence these shifts. The expected multiplicities are due to meta-coupling between the aromatic protons, which is typically small (around 2-3 Hz).[3] Depending on the resolution of the instrument, these small couplings may result in the signals appearing as broadened singlets or finely split multiplets (doublets or triplets).

  • Hydroxymethyl Protons (-CH₂OH): The methylene protons of the hydroxymethyl group are adjacent to an electronegative oxygen atom, which deshields them, causing them to appear around 4.8 ppm. This signal is expected to be a singlet as there are no adjacent protons to couple with.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It will typically appear as a broad singlet and may exchange with residual water in the solvent.

  • Ethyl Ester Protons (-OCH₂CH₃): The methylene protons of the ethyl group are adjacent to the ester oxygen, leading to a downfield shift to around 4.4 ppm. This signal will be a quartet due to coupling with the three neighboring methyl protons. The methyl protons, being further from the electronegative oxygen, will appear further upfield at approximately 1.4 ppm as a triplet, resulting from coupling with the adjacent methylene protons.

Below is a DOT script for a Graphviz diagram illustrating the molecular structure and proton assignments.

Caption: Molecular structure of Ethyl 5-(hydroxymethyl)nicotinate with proton assignments.

Experimental Protocol for ¹H NMR Analysis

This protocol outlines the steps for preparing a high-quality NMR sample and acquiring the spectrum.

Materials:

  • Ethyl 5-(hydroxymethyl)nicotinate (5-10 mg)

  • Deuterated chloroform (CDCl₃) (0.6-0.7 mL)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette and bulb

  • Small vial

  • Cotton wool

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of sample dissolve 2. Dissolve in 0.6-0.7 mL CDCl3 in a vial weigh->dissolve filter 3. Filter through a cotton-plugged pipette dissolve->filter transfer 4. Transfer the solution to an NMR tube filter->transfer insert 5. Insert the tube into the spectrometer transfer->insert lock 6. Lock onto the deuterium signal of CDCl3 insert->lock shim 7. Shim the magnetic field for homogeneity lock->shim acquire 8. Acquire the 1H NMR spectrum shim->acquire phase 9. Phase the spectrum acquire->phase baseline 10. Apply baseline correction phase->baseline reference 11. Reference the spectrum (TMS or residual CHCl3) baseline->reference integrate 12. Integrate the signals reference->integrate

Sources

Validation

Ethyl 5-(hydroxymethyl)nicotinate vs Ethyl nicotinate in biological assays

As a Senior Application Scientist, selecting the appropriate nicotinic acid derivative is critical for ensuring the fidelity of pharmacological assays, whether you are investigating dermal microcirculation, evaluating tr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate nicotinic acid derivative is critical for ensuring the fidelity of pharmacological assays, whether you are investigating dermal microcirculation, evaluating transdermal drug delivery systems, or probing nuclear receptor pathways.

This guide provides an in-depth, objective comparison between Ethyl nicotinate (EN) and Ethyl 5-(hydroxymethyl)nicotinate (5-HMN) . While structurally similar, the addition of a single hydroxymethyl group at the 5-position of the pyridine ring fundamentally alters the physicochemical properties, esterase cleavage kinetics, and receptor binding affinities of the molecule.

Physicochemical Profiling & Structural Causality

The utility of these compounds in biological assays is dictated by their ability to partition into lipid membranes and interact with enzymatic or receptor targets. Ethyl nicotinate is widely recognized as a potent topical vasodilator and a prodrug for nicotinic acid (niacin)[1]. In contrast, Ethyl 5-(hydroxymethyl)nicotinate serves primarily as a structural analog in structure-activity relationship (SAR) studies and as a critical synthetic intermediate for nuclear receptor modulators, such as RORγt inhibitors[2].

Table 1: Comparative Physicochemical Properties

ParameterEthyl Nicotinate (EN)Ethyl 5-(hydroxymethyl)nicotinate (5-HMN)
CAS Number 614-18-6[3]59936-06-0
Molecular Weight 151.16 g/mol [4]181.19 g/mol
LogP (Lipophilicity) 1.26[4]~0.45 (Calculated shift due to OH)
Polar Surface Area (PSA) 39.19 Ų[4]~59.42 Ų
Primary Assay Utility Dermal microcirculation, HCA2 activation[1]SAR structural control, RORγt intermediate[2]

Expert Insight on Causality: The stratum corneum is a highly lipophilic barrier. EN's LogP of 1.26 and low PSA make it an ideal penetrant. It acts as a prodrug, bypassing the skin's barrier before being hydrolyzed by non-specific epidermal esterases into active nicotinic acid[1]. The addition of the 5-hydroxymethyl group in 5-HMN introduces a hydrogen-bond donor and increases the PSA. This thermodynamically penalizes lipid partitioning, trapping the molecule in aqueous vehicles and significantly reducing its steady-state flux through the skin.

Mechanistic Pathway: Prodrug Activation & Signaling

Upon permeation, these esters must be hydrolyzed to their active carboxylic acid forms to interact with the hydroxy-carboxylic acid receptor 2 (HCA2, also known as GPR109A)[1].

Pathway Topical Topical Application (EN vs 5-HMN) SC Stratum Corneum Lipid Partitioning Topical->SC Esterase Epidermal Esterase Hydrolysis SC->Esterase Active Active Acid Release (Nicotinic Acid) Esterase->Active Receptor HCA2 (GPR109A) Activation Active->Receptor Gi Gi-Protein Signaling (↓ cAMP) Receptor->Gi Vaso Vasodilation Gi->Vaso

Fig 1. Esterase-mediated prodrug activation and HCA2 signaling pathway for nicotinic acid esters.

Self-Validating Experimental Workflows

To objectively compare these compounds, researchers must employ assays that isolate transport kinetics from receptor pharmacodynamics. Below are the gold-standard, self-validating protocols for evaluating these esters.

Protocol A: Simultaneous Transport and Metabolism (Franz Diffusion Cell)

This assay quantifies the permeation and esterase-mediated Michaelis-Menten hydrolysis of the prodrugs in the viable epidermis[5].

  • Tissue Preparation: Mount full-thickness hairless rat skin or a human epidermal equivalent (e.g., EpiDerm™) between the donor and receptor compartments of a static Franz diffusion cell[5].

  • Self-Validating Control: Pre-treat a subset of skin samples with 100 µM diisopropyl fluorophosphate (DFP), a potent serine esterase inhibitor[5]. This ensures that any observed acid metabolite is strictly derived from active tissue metabolism, not spontaneous aqueous hydrolysis.

  • Dosing: Apply equimolar concentrations (e.g., 10 mM) of EN and 5-HMN in a standardized vehicle (e.g., propylene glycol/water) to the donor compartment.

  • Sampling & Analysis: Withdraw 200 µL aliquots from the receptor fluid at 1, 2, 4, 8, and 24 hours, replacing with fresh buffer. Analyze via HPLC-UV to quantify both the intact ester and the hydrolyzed acid.

Protocol B: HCA2 (GPR109A) Receptor Activation (cAMP TR-FRET Assay)

Because EN and 5-HMN are prodrugs, evaluating their receptor efficacy requires either pre-hydrolysis or the use of their corresponding acid metabolites (Nicotinic Acid vs. 5-Hydroxymethylnicotinic acid).

  • Cell Culture: Seed CHO-K1 cells stably expressing human GPR109A in a 384-well microplate.

  • Self-Validating Control: Utilize wild-type (untransfected) CHO-K1 cells in parallel. If a compound induces a signal in the wild-type cells, it indicates off-target effects rather than true HCA2-mediated Gi-protein signaling.

  • Stimulation: Add 10 µM forskolin to all wells to stimulate adenylyl cyclase and elevate baseline intracellular cAMP levels.

  • Compound Treatment: Treat cells with serial dilutions (10 nM to 100 µM) of the hydrolyzed metabolites.

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents (e.g., LANCE Ultra). Measure the time-resolved fluorescence ratio (665 nm / 615 nm). A decrease in cAMP indicates successful Gi-coupled receptor activation.

Comparative Experimental Data Synthesis

Based on the physicochemical properties and established SAR of the HCA2 receptor, the following table summarizes the expected performance of these compounds across the described assays.

Table 2: Biological Assay Performance Synthesis

Assay MetricEthyl Nicotinate (EN)Ethyl 5-(hydroxymethyl)nicotinate (5-HMN)Mechanistic Rationale
Skin Permeability Coefficient ( Kp​ ) High ( >10−3 cm/h)Low ( <10−4 cm/h)5-HMN's higher PSA and hydrogen bonding restrict lipid partitioning in the stratum corneum[5].
Esterase Conversion ( Vmax​ ) High (Rapid hydrolysis)Moderate (Steric hindrance)The bulky 5-hydroxymethyl group partially obstructs the esterase catalytic triad, slowing the release of the active acid.
HCA2 Activation ( EC50​ ) ~1.0 µM (Potent Agonist) >50 µM (Poor Agonist)The HCA2 orthosteric pocket is optimized for unsubstituted nicotinic acid. The 5-position substitution in 5-HMN creates severe steric clashes with the receptor's transmembrane helices[1].
Nuclear Receptor Utility NoneHigh (Scaffold for RORγt)5-HMN provides a functionalized handle (the hydroxymethyl group) necessary for synthesizing complex modulators of the RORγt ligand-binding domain[2].

Expert Conclusion

For researchers studying dermal microcirculation, transdermal drug delivery, or HCA2-mediated vasodilation , Ethyl nicotinate remains the unequivocal gold standard[1]. Its high lipophilicity ensures rapid skin penetration, and its unsubstituted pyridine ring guarantees high-affinity receptor activation upon hydrolysis.

Conversely, Ethyl 5-(hydroxymethyl)nicotinate should not be used as a primary vasodilator or HCA2 agonist. Instead, its value lies in medicinal chemistry and structural biology . It is an essential negative control in HCA2 assays (to prove the necessity of the unsubstituted ring) and a highly valuable synthetic building block for targeting orphan nuclear receptors like RORγt in immunological research[2].

References

  • Sugibayashi, K., et al. "Analysis of simultaneous transport and metabolism of ethyl nicotinate in hairless rat skin". PubMed / National Institutes of Health. Available at: [Link]

  • "Nuclear receptor modulators". Google Patents (WO2016200851A1).

Sources

Comparative

A Senior Application Scientist's Guide to Catalytic Synthesis of Nicotinates: A Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of the Nicotinate Scaffold Nicotinic acid (Niacin or Vitamin B3) and its derivatives, collectively known as n...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Nicotinate Scaffold

Nicotinic acid (Niacin or Vitamin B3) and its derivatives, collectively known as nicotinates, are fundamental building blocks in the chemical and pharmaceutical industries. As an essential nutrient, nicotinic acid is a precursor to the coenzymes NAD+ and NADP+, which are vital for countless metabolic processes in all living cells.[1][2][3] The global market for nicotinic acid is substantial, with applications spanning animal feed additives, food fortification, pharmaceuticals, and industrial chemicals.[4][5]

The synthesis of these critical compounds is heavily reliant on catalytic processes. Historically, production has been dominated by chemical methods involving the oxidation of alkylpyridines, such as 3-methylpyridine (3-picoline) or 5-ethyl-2-methylpyridine.[4][5] However, the drive towards "green chemistry," efficiency, and milder reaction conditions has spurred significant innovation, leading to a diverse landscape of catalytic systems.[1][5]

This guide provides a comparative analysis of the three primary classes of catalysts employed for nicotinate synthesis: heterogeneous, homogeneous, and biocatalytic systems. We will delve into the mechanistic principles, present comparative performance data, and provide exemplary experimental protocols to offer a comprehensive resource for researchers selecting and optimizing catalytic routes for nicotinate production.

Heterogeneous Catalysis: The Industrial Workhorse

Heterogeneous catalysts, particularly those used in gas-phase oxidations, form the bedrock of industrial-scale nicotinic acid production.[4] These systems are favored for their high throughput, catalyst stability, and ease of separation from the product stream. The primary route is the oxidation of 3-picoline with air over a solid catalyst bed at elevated temperatures.

1.1. Mechanistic Insights: The Mars-van Krevelen Mechanism

The oxidation over transition metal oxides is widely understood to proceed via the Mars-van Krevelen mechanism.[5] In this model, the lattice oxygen from the metal oxide catalyst directly oxidizes the substrate (3-picoline). The resulting reduced catalyst is then re-oxidized by gaseous oxygen, completing the catalytic cycle. This allows for the use of air as the terminal oxidant, a key advantage for green chemistry.[5]

1.2. Catalyst Performance Comparison

Vanadium-based oxides, typically supported on titanium dioxide (TiO₂), are the most extensively studied and commercially applied catalysts.[4] The addition of various promoters is crucial for enhancing selectivity and yield.

Catalyst CompositionPrecursorOxidantConditionsConversion (%)Yield (%)Key Observations
V₂O₅-MoO₃-ZrO₂-TiO₂ 3-PicolineAir340 °C95-Multi-component oxide system shows high conversion.[4]
V₂O₅-Sb₂O₅-Cr₂O₃-TiO₂ 3-PicolineAir-10098.6Takeda Chemical's system demonstrates exceptional yield.[4]
Cu/13X Zeolite 3-Picoline30% H₂O₂70 °C (Liquid Phase)83.657.7A newer, milder liquid-phase approach using a zeolite support.[3]
TiO₂ (Degussa-P25) 3-PicolineAir/UV-ApH 7 (Aqueous)884 (Selectivity)Photocatalytic route shows high conversion but very low selectivity to nicotinic acid.[4]

1.3. Experimental Protocol: Gas-Phase Oxidation of 3-Picoline

This protocol is a representative procedure for evaluating a heterogeneous catalyst in a lab-scale fixed-bed reactor.

  • Catalyst Packing: A tubular quartz reactor (e.g., 10 mm inner diameter) is packed with a known amount of the V₂O₅/TiO₂ catalyst (e.g., 2.0 g), secured with quartz wool plugs.

  • System Setup: The reactor is placed inside a tube furnace equipped with a temperature controller. Gas lines for air and a carrier gas (N₂) are connected via mass flow controllers. A syringe pump is used to introduce liquid 3-picoline into a heated vaporization chamber.

  • Pre-treatment: The catalyst is heated to the reaction temperature (e.g., 350 °C) under a flow of air for 1 hour to ensure a fully oxidized and stable state.

  • Reaction Execution: A gaseous mixture of 3-picoline, air, and steam (if used as a diluent) is passed through the catalyst bed. A typical molar ratio might be Picoline:O₂:H₂O:N₂ = 1:15:10:74. The total gas flow rate is set to achieve a specific Gas Hourly Space Velocity (GHSV).

  • Product Collection: The reactor effluent is passed through a series of cold traps (ice bath) to condense the products, including nicotinic acid, unreacted picoline, and byproducts.

  • Analysis: The collected liquid is diluted with a suitable solvent (e.g., deionized water) and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the amounts of nicotinic acid and other products, allowing for the calculation of conversion and yield.

1.4. Visualization: Heterogeneous Catalysis Workflow

HeterogeneousWorkflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis cat_prep Catalyst Synthesis (e.g., Impregnation) cat_calc Calcination cat_prep->cat_calc reactor Fixed-Bed Reactor cat_calc->reactor Pack Reactor condenser Condensation (Cold Trap) reactor->condenser Effluent reagents 3-Picoline + Air (Gaseous Feed) reagents->reactor T = 300-400°C hplc HPLC Analysis condenser->hplc calc Calculate Yield & Conversion hplc->calc

Workflow for Heterogeneous Catalytic Nicotinate Synthesis.

Homogeneous Catalysis: High Efficiency in the Liquid Phase

Homogeneous catalysis offers an alternative route, typically involving the liquid-phase oxidation of 3-picoline using soluble metal salt catalysts. These systems can achieve very high yields under specific conditions but often require high pressures and present challenges in catalyst separation and recycling.

2.1. Mechanistic Insights

The reaction often involves a radical mechanism initiated by the metal catalyst, such as a cobalt(II)/manganese(II) system. Bromide ions are frequently used as promoters, facilitating the abstraction of a hydrogen atom from the methyl group of 3-picoline to initiate the oxidation cascade. The process is carried out in a solvent, commonly acetic acid, which can withstand the oxidative conditions.

2.2. Catalyst Performance Comparison

Catalyst SystemPrecursorOxidantConditionsConversion (%)Yield (%)Key Observations
Co(OAc)₂ / Mn(OAc)₂ / NaBr 3-PicolineAir80 °C, 10 MPa, in AcOH9897Nissan process; high pressure is required for high yield.[4]
MbBr₂ 3-PicolineO₂260 °C, 22 MPa, in H₂O8366Utilizes supercritical water as the reaction medium.[4]

The primary drawback of these systems is the need to separate the product from the catalyst and solvent, which can be energy-intensive and corrosive, running counter to some green chemistry principles.[4]

2.3. Experimental Protocol: Liquid-Phase Oxidation with a Co/Mn/Br System

  • Reactor Charging: A high-pressure autoclave reactor is charged with 3-picoline, acetic acid (solvent), cobalt(II) acetate, manganese(II) acetate, and sodium bromide.

  • Sealing and Purging: The reactor is sealed and purged several times with N₂ to remove ambient air, followed by pressurization with compressed air or pure O₂ to the desired pressure (e.g., 10 MPa).

  • Reaction: The stirred mixture is heated to the reaction temperature (e.g., 80-120 °C) and maintained for a set duration (e.g., 2-4 hours). The pressure is monitored and maintained throughout the reaction.

  • Cooling and Depressurization: After the reaction, the autoclave is cooled to room temperature, and the excess pressure is carefully vented.

  • Product Isolation: The reaction mixture is discharged. The solvent is typically removed under reduced pressure. The resulting solid is then dissolved in water, and the pH is adjusted to precipitate the nicotinic acid product, which can be isolated by filtration.

  • Analysis: The purity and yield of the isolated product are determined using techniques like HPLC and NMR spectroscopy.

2.4. Visualization: Homogeneous Catalytic Cycle

HomogeneousCycle Co2 Co(II) Co3 Co(III) Co2->Co3 O₂ / Br⁻ Co3->Co2 R-CH₃ Picoline R-CH₃ (3-Picoline) Radical R-CH₂• Picoline->Radical Co(III) / Br• Peroxy R-CH₂OO• Radical->Peroxy +O₂ Aldehyde R-CHO Peroxy->Aldehyde H-abstraction Acid R-COOH (Nicotinic Acid) Aldehyde->Acid Oxidation O2 O₂ HBr HBr Biocatalysis cluster_path1 Nitrilase Pathway (1-Step) cluster_path2 Nitrile Hydratase / Amidase Pathway (2-Step) CP1 3-Cyanopyridine NA1 Nicotinic Acid CP1->NA1 Nitrilase + 2H₂O - NH₃ CP2 3-Cyanopyridine NAM Nicotinamide CP2->NAM Nitrile Hydratase + H₂O NA2 Nicotinic Acid NAM->NA2 Amidase + H₂O - NH₃

The two primary enzymatic routes to nicotinic acid.

Overall Comparison and Future Outlook

The choice of a catalytic system for nicotinate synthesis is a trade-off between scale, cost, efficiency, and environmental impact.

FeatureHeterogeneous CatalysisHomogeneous CatalysisBiocatalysis
Reaction Conditions Harsh (High T, Gas Phase)Moderate to Harsh (High P/T)Mild (Ambient T/P, Aqueous)
Selectivity & Yield Good to ExcellentExcellentExcellent (Often 100%)
Catalyst Separation Simple (Fixed Bed)Difficult & Energy IntensiveSimple (Filtration/Centrifugation)
Reusability ExcellentPoor to ModerateExcellent (especially when immobilized)
Environmental Impact High energy use; potential for NOxUse of solvents, corrosive reagents"Green" process; minimal waste
Industrial Scale Well-established for bulk productionUsed, but with separation challengesGrowing, ideal for pharma-grade

Future Trends:

The field is moving towards greener and more efficient processes. For heterogeneous catalysis, this involves developing novel catalysts like the Cu/zeolite systems that can operate in the liquid phase under milder conditions, bridging the gap with homogeneous systems. [3]For biocatalysis, the future lies in enzyme engineering and process intensification. Advances in genetic engineering are creating more robust and faster enzymes, while the development of continuous processes using immobilized biocatalysts in packed-bed reactors is making this technology increasingly viable for large-scale industrial applications. [1][2][6]The convergence of these fields promises a future where nicotinate synthesis is not only efficient but also sustainable.

References

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC. (2022, January 20).
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025, June 4). Frontiers in Bioengineering and Biotechnology.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025, June 3). Frontiers in Bioengineering and Biotechnology.
  • Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H 2 O 2 by Cu-based zeolite. (2024, November 9). Chemical Synthesis.
  • Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. (2023, February 8). MDPI.
  • A Catalytic Green Process for the Production of Niacin. CHIMIA.
  • Efficient biocatalytic synthesis of nicotinic acid by recombinant nitrilase via high density culture | Request PDF. (2018, March).

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Nicotinate Derivatives

For researchers, scientists, and drug development professionals, the rigorous and reliable quantification of nicotinate derivatives is paramount for ensuring product quality, safety, and efficacy. The choice of analytica...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous and reliable quantification of nicotinate derivatives is paramount for ensuring product quality, safety, and efficacy. The choice of analytical methodology is a critical decision, and demonstrating the interchangeability of methods through cross-validation is a cornerstone of a robust analytical quality system. This guide provides an in-depth comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of nicotinate derivatives. It further outlines a comprehensive framework for their cross-validation, supported by detailed experimental protocols and data analysis strategies, to ensure the integrity and consistency of analytical results across different platforms.

The Analytical Challenge: Nicotinate Derivatives

Nicotinate derivatives, encompassing nicotinic acid (niacin) and its various esters and amides, are a class of compounds with significant pharmaceutical and nutraceutical applications. Their accurate quantification is essential for dosage form manufacturing, stability testing, and pharmacokinetic studies. The polarity and volatility of these derivatives can vary significantly, making the selection of the optimal analytical technique a nuanced decision.

Method Selection: A Comparative Analysis of HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques, but they operate on fundamentally different principles, leading to distinct advantages and limitations for the analysis of nicotinate derivatives.[1][2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation of volatile compounds in the gas phase.[3]
Applicability Ideal for non-volatile and thermally labile compounds. Well-suited for the analysis of nicotinic acid and its salts.[2]Requires analytes to be volatile and thermally stable. Derivatization may be necessary for less volatile nicotinate derivatives to increase their volatility.[3][4]
Sample Preparation Generally simpler, often involving dissolution and filtration.May require derivatization (e.g., esterification) to improve volatility and thermal stability, adding a step to the workflow.[4]
Speed Analysis times can range from 10 to 60 minutes.[5]Typically faster, with run times often in the range of a few minutes.[5]
Sensitivity Good sensitivity, often in the µg/mL to ng/mL range, depending on the detector.High sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), capable of reaching pg/mL levels.[4]
Cost & Complexity Higher initial and operational costs due to solvent consumption and high-pressure pumps.[5]Generally more cost-effective, with lower solvent and gas consumption.[1]

The Imperative of Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two different, validated methods provide equivalent results for the same analyte in the same sample.[6] This is a critical exercise when:

  • Transferring a method from a research and development setting to a quality control laboratory.

  • Employing a secondary method as a backup or for confirmatory purposes.

  • Comparing data generated across different laboratories or using different analytical platforms.

A successful cross-validation provides a high degree of confidence in the reliability and interchangeability of the analytical data.

A Framework for Cross-Validation

The cross-validation process can be visualized as a systematic workflow, beginning with the independent validation of each method, followed by a direct comparative analysis.

cluster_0 Phase 1: Independent Method Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Data Analysis & Conclusion A HPLC Method Validation C C A->C Validation Parameters: - Specificity - Linearity & Range - Accuracy - Precision (Repeatability & Intermediate) - LOD & LOQ - Robustness D Sample Set Preparation (e.g., 3 lots, 3 concentrations, n=6) B GC Method Validation E Analysis by Validated HPLC Method D->E F Analysis by Validated GC Method D->F G Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman plot) E->G F->G H Evaluation Against Acceptance Criteria G->H I Conclusion on Method Equivalence H->I

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed methodologies are essential for the successful validation and cross-validation of analytical methods. The following protocols are provided as a comprehensive guide for the analysis of a representative nicotinate derivative, methyl nicotinate.

Protocol 1: HPLC-UV Method Validation
  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 262 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the methyl nicotinate standard and samples in the mobile phase to a target concentration of 100 µg/mL.

Protocol 2: GC-FID Method Validation
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Sample Preparation: Accurately weigh and dissolve the methyl nicotinate standard and samples in methanol to a target concentration of 100 µg/mL.

Protocol 3: Cross-Validation Study
  • Sample Selection: Prepare a set of at least three independent batches of the nicotinate derivative sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare a minimum of six replicates for each concentration level from each batch.

  • Analysis: Analyze the complete set of samples using both the validated HPLC-UV and GC-FID methods.

  • Data Collection: Record the quantitative results (e.g., concentration in µg/mL) for each sample from both analytical methods.

Data Presentation and Acceptance Criteria

A clear and concise presentation of the validation and cross-validation data is crucial for demonstrating the performance of the analytical methods.

Table 1: Summary of Validation Parameters and Acceptance Criteria
Validation ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Specificity No interference from blank/placeboNo interference from blank/placeboNo significant peaks at the analyte's retention time
Linearity (r²) ≥ 0.999≥ 0.999r² ≥ 0.995
Range 50 - 150 µg/mL50 - 150 µg/mLDefined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.0%≤ 3.0%
LOD 0.1 µg/mL0.05 µg/mLSignal-to-Noise ratio of 3:1
LOQ 0.3 µg/mL0.15 µg/mLSignal-to-Noise ratio of 10:1
Robustness Unaffected by minor changesUnaffected by minor changesSystem suitability parameters met
Table 2: Cross-Validation Comparative Results and Acceptance Criteria
ParameterAcceptance Criteria
Difference in Mean Assay Values ≤ 5.0%
F-test for Variance (p-value) p > 0.05 (no significant difference in precision)
Student's t-test for Means (p-value) p > 0.05 (no significant difference in means)
Bland-Altman Plot Majority of data points within the 95% limits of agreement

Statistical Analysis: The Arbiter of Equivalence

Statistical analysis provides an objective assessment of the equivalence of the two methods.[7]

  • F-test: This test is used to compare the precision (variances) of the two methods. A p-value greater than 0.05 suggests that there is no statistically significant difference in the precision of the two methods.

  • Student's t-test: This test is used to compare the means of the results obtained from the two methods. A p-value greater than 0.05 indicates that there is no statistically significant difference between the means, suggesting comparable accuracy.

  • Bland-Altman Plot: This graphical method is used to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average. If the methods are in good agreement, the data points will be scattered randomly around the mean difference line, with the majority falling within the 95% limits of agreement.

cluster_0 Statistical Evaluation of Cross-Validation Data A Data from HPLC Method C F-test (Compare Variances) A->C D Student's t-test (Compare Means) A->D E Bland-Altman Plot (Visualize Agreement) A->E B Data from GC Method B->C B->D B->E F Are methods equivalent? C->F D->F E->F

Caption: Statistical analysis pathway for method cross-validation.

Conclusion: Ensuring Data Integrity Through Rigorous Comparison

The cross-validation of analytical methods is a non-negotiable aspect of ensuring data integrity in a regulated environment. By systematically validating both HPLC and GC methods for the analysis of nicotinate derivatives and then subjecting them to a rigorous comparative study, researchers and drug development professionals can establish the equivalence and interchangeability of their analytical procedures. This not only fortifies the reliability of their data but also provides the flexibility to utilize the most appropriate method for a given analytical challenge without compromising data quality.

References

  • Bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. [Link]

  • Chromatography Today. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • European Commission. (2020, November 15). WP8 - D8.3 Report on the results of inter-laboratory variability of EU MS emission data. [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • Journal of Applied Pharmaceutical Science. (2023, July 4). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]

  • Lab Manager. (2025, October 22). Analytical Method Transfer: Best Practices and Guidelines. [Link]

  • LCGC International. (n.d.). Method Transfer between HPLC and UPLC using ACQUITY UPLC H-Class and Method Transfer Kits. [Link]

  • Longdom Publishing. (n.d.). Development and Validation of RP-HPLC-DAD Stability Indicating Re. [Link]

  • MDPI. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]

  • MDPI. (2025, July 5). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. [Link]

  • MDPI. (2017, September 30). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. [Link]

  • MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]

  • Pertanika Journal of Science & Technology. (2023, November 24). Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formulation. [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]

  • PubMed. (2003, September 15). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link]

  • ResearchGate. (2025, August 7). Development and validation of stability indicating HPLC method: A review. [Link]

  • SciELO. (n.d.). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. [Link]

  • Waters Corporation. (n.d.). Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis. [Link]

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Comparative

Advanced LC-MS Strategies for the Impurity Profiling of Ethyl 5-(hydroxymethyl)nicotinate

In pharmaceutical development, the rigorous identification and quantification of impurities are not merely regulatory hurdles; they are fundamental to ensuring drug safety and efficacy. For functionalized building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the rigorous identification and quantification of impurities are not merely regulatory hurdles; they are fundamental to ensuring drug safety and efficacy. For functionalized building blocks like Ethyl 5-(hydroxymethyl)nicotinate (CAS 59936-06-0) [1], the analytical challenge lies in detecting trace-level degradants and synthetic by-products within a complex matrix.

According to ICH Q3A(R2) guidelines, any unknown impurity present in a new drug substance at a level of ≥0.10% (or 0.05%, depending on the maximum daily dose) must be structurally characterized [2]. To achieve this, Liquid Chromatography-Mass Spectrometry (LC-MS) serves as the cornerstone of modern analytical workflows.

This guide provides a comprehensive comparison of LC-MS platforms—specifically High-Resolution Quadrupole Time-of-Flight (LC-QTOF-MS) versus Tandem Quadrupole (LC-QqQ-MS)—and details a self-validating, step-by-step methodology for profiling the impurities of Ethyl 5-(hydroxymethyl)nicotinate.

Platform Comparison: LC-QTOF-MS vs. LC-QqQ-MS

When profiling impurities, the choice of mass analyzer dictates the type of data you can extract. The workflow generally requires a two-pronged approach: untargeted discovery (identifying unknowns) followed by targeted quantification (routine monitoring) [3].

  • LC-QTOF-MS (High-Resolution Accurate Mass): QTOF instruments provide sub-ppm mass accuracy. This is critical for untargeted structural elucidation because it allows the software to calculate exact empirical formulas. For example, distinguishing between a loss of H2​O (18.0106 Da) and an addition of an oxygen atom combined with the loss of H2​S (requires exact mass differentiation) is impossible on a low-resolution instrument.

  • LC-QqQ-MS (Low-Resolution, High-Sensitivity): Triple quadrupole instruments operate in Multiple Reaction Monitoring (MRM) mode. While they lack the resolution to identify true unknowns, their ability to filter out chemical noise makes them the gold standard for targeted trace-level quantification, offering a superior linear dynamic range [4].

Table 1: Performance Comparison for Impurity Profiling
ParameterLC-QTOF-MS (High-Resolution)LC-QqQ-MS (Low-Resolution)Analytical Impact for Impurity Profiling
Mass Resolution > 40,000 FWHM~ 0.7 Da (Unit Mass)QTOF separates isobaric interferences; QqQ cannot.
Mass Accuracy < 2 ppm~ 0.1 DaQTOF allows for exact empirical formula generation.
Sensitivity (Targeted) Moderate to HighExtremely HighQqQ is superior for routine monitoring of known impurities <0.05%.
Structural Elucidation Excellent (Auto MS/MS, Isotopic Fidelity)Poor (Requires known transitions)QTOF is mandatory for identifying novel degradants.
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ prevents detector saturation when analyzing the main API peak.

Mechanistic Causality in Method Development

To design a robust LC-MS method, we must understand the chemical nature of Ethyl 5-(hydroxymethyl)nicotinate ( C9​H11​NO3​ , Exact Mass: 181.0739 Da).

  • Ionization Causality: The molecule contains a pyridine ring. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it highly basic. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid), we force the protonation of this nitrogen, ensuring exceptional ionization efficiency in Positive Electrospray Ionization (ESI+) mode, yielding a strong [M+H]+ precursor ion at m/z 182.0812.

  • Degradation Causality: The molecule features two highly reactive sites:

    • Ethyl Ester Linkage: Susceptible to base- or acid-catalyzed hydrolysis, yielding 5-(hydroxymethyl)nicotinic acid .

    • Hydroxymethyl Group (-CH2OH): Susceptible to oxidative stress, potentially forming an aldehyde or a dicarboxylic acid derivative.

  • Chromatographic Causality: Because the molecule is moderately polar, a standard C18 Reversed-Phase (RP) column might result in poor retention for its more polar degradants (like the hydrolyzed acid). Therefore, a Phenyl-Hexyl column or a polar-embedded C18 column is recommended to enhance the retention of polar impurities via π−π interactions with the pyridine ring.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol integrates a self-validating System Suitability Test (SST). A method cannot be trusted if it cannot prove its own baseline stability and mass accuracy prior to sample injection [5].

Step 1: Sample Preparation & System Validation
  • Diluent: Use MS-grade Water/Acetonitrile (90:10, v/v).

  • API Concentration: Prepare the Ethyl 5-(hydroxymethyl)nicotinate sample at 1.0 mg/mL. This high concentration overloads the column slightly but is necessary to detect trace impurities at the 0.05% level (which will appear at 0.5 µg/mL).

  • Self-Validation (SST): Inject a blank diluent to establish the baseline and rule out system peaks (e.g., plasticizers like phthalates at m/z 391.28). Inject a known reference standard mix (e.g., reserpine) to verify mass accuracy (< 2 ppm) and isotopic pattern fidelity.

Step 2: Chromatographic Separation (UPLC)
  • Column: Polar-embedded C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: Linear ramp to 95% B

    • 8.0 - 10.0 min: Hold at 95% B (Wash)

    • 10.0 - 12.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (LC-QTOF-MS)
  • Source: ESI in Positive Mode.

  • Acquisition Mode: Auto MS/MS (Data-Dependent Acquisition). The system continuously scans the MS1 level; when an ion exceeds a predefined intensity threshold, it isolates that ion and subjects it to Collision-Induced Dissociation (CID) to generate an MS2 fragmentation spectrum.

  • Collision Energy: Ramped from 15 eV to 35 eV to ensure comprehensive fragmentation of both the ester (loss of ethanol, -46 Da) and the hydroxymethyl group (loss of water, -18 Da).

Step 4: Data Processing & Structural Elucidation
  • Use Molecular Feature Extraction (MFE) algorithms to automatically extract all chromatographic peaks, subtract background noise, and group isotopes/adducts ( [M+H]+ , [M+Na]+ ) into distinct compound features.

  • Filter features against the ICH Q3A threshold (>0.10% relative peak area).

  • Generate empirical formulas for unknown impurities based on exact mass and isotopic spacing, then map MS/MS fragments to propose chemical structures.

Workflow Visualization

The following diagram illustrates the logical progression of the impurity profiling workflow, highlighting the transition from untargeted discovery to targeted regulatory reporting.

ImpurityWorkflow Sample API Sample Preparation (1 mg/mL in MS-Grade MeOH) SST System Suitability Test (SST) & Blank Injection Sample->SST LC RP-HPLC Separation (C18, 0.1% FA / MeCN) SST->LC Pass Criteria MS High-Resolution MS (ESI+ QTOF Auto MS/MS) LC->MS Eluent Threshold ICH Q3A Threshold Check (>0.10% Area) MS->Threshold TIC/EIC Data Identify Structural Elucidation (Accurate Mass & Fragments) Threshold->Identify Unknowns >0.10% Quantify Targeted Quantitation (LC-QqQ MRM Transfer) Threshold->Quantify Knowns <0.10% Identify->Quantify Method Transfer Report Regulatory Submission (Impurity Profile Report) Quantify->Report

Figure 1: Self-validating decision-tree workflow for LC-MS based pharmaceutical impurity profiling.

Conclusion

The impurity profiling of Ethyl 5-(hydroxymethyl)nicotinate requires a strategic balance of chromatographic selectivity and mass spectrometric resolution. By leveraging LC-QTOF-MS for the initial structural elucidation of unknowns, analysts can definitively map degradation pathways (such as ester hydrolysis or hydroxymethyl oxidation). Once the chemical structures and fragmentation patterns are known, the method can be seamlessly transferred to an LC-QqQ-MS platform for highly sensitive, routine lot-release testing, ensuring full compliance with ICH Q3A(R2) regulatory standards.

References

  • ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Agilent Technologies Application Notes . Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Technologies. [Link]

  • Shimadzu Technical Library . Using the LCMS-IT-TOF to identify impurities in pharmaceutical candidates. Shimadzu Corporation. [Link]

  • AMSbiopharma Regulatory Insights . Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

Validation

A Comparative Guide to the Synthesis of Functionalized Nicotinates

For Researchers, Scientists, and Drug Development Professionals The nicotinic acid (niacin or vitamin B3) scaffold is a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The nicotinic acid (niacin or vitamin B3) scaffold is a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its derivatives, functionalized nicotinates, are crucial building blocks in drug discovery and development, exhibiting a wide spectrum of biological activities.[1][2] The efficient and selective synthesis of these compounds is therefore a topic of significant interest. This guide provides an in-depth comparison of prominent synthetic routes to functionalized nicotinates, offering insights into their mechanisms, practical applications, and relative merits to aid researchers in selecting the optimal strategy for their specific needs.

Classical Approaches: The Foundation of Pyridine Synthesis

Two of the most established methods for constructing the pyridine ring, the core of nicotinates, are the Hantzsch and Bohlmann-Rahtz syntheses. These multicomponent reactions have been instrumental in the development of pyridine chemistry.

The Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this one-pot condensation reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3][4] The initial product is a 1,4-dihydropyridine (a Hantzsch ester), which is subsequently oxidized to the aromatic pyridine ring.[4][5]

Mechanism Insight: The reaction proceeds through a series of condensations and additions. One molecule of the β-ketoester condenses with the aldehyde to form an α,β-unsaturated carbonyl compound via a Knoevenagel condensation.[5] A second molecule of the β-ketoester reacts with the nitrogen source to form an enamine.[5] A subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the dihydropyridine ring.[5]

Advantages:

  • High Atom Economy: As a multicomponent reaction, it efficiently combines several molecules in a single step.[4]

  • Versatility: A wide range of aldehydes, β-dicarbonyl compounds, and nitrogen sources can be employed, allowing for diverse substitution patterns.

  • Well-Established: The reaction is robust and has been extensively studied, with numerous modifications and improvements reported.[6][7]

Limitations:

  • Symmetry: The classical Hantzsch synthesis using two identical β-ketoesters leads to symmetrically substituted pyridines. Asymmetric variations require a stepwise approach.[8]

  • Harsh Conditions: Traditional protocols often require long reaction times and harsh conditions, although modern variations have addressed this.[4]

  • Oxidation Step: A separate oxidation step is required to achieve the final aromatic pyridine product.[4]

Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate [9]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine aqueous formaldehyde (37% in water, 1.4 mL, 18.70 mmol), ethyl acetoacetate (5.0 mL, 39.06 mmol), and concentrated aqueous ammonia (25% in water, 6.2 mL, 82.97 mmol) in ethanol (2.0 mL).

  • Reaction: Heat the reaction mixture at reflux for 30 minutes.

  • Work-up: After cooling the mixture to room temperature, collect the precipitate by filtration.

  • Purification: The collected solid is the desired dihydropyridine product. Aromatization to the corresponding pyridine can be achieved by subsequent oxidation with reagents like nitric acid or potassium ferrocyanide.[5]

Caption: Workflow for the Hantzsch Pyridine Synthesis.

The Bohlmann-Rahtz Pyridine Synthesis

Discovered in 1957, the Bohlmann-Rahtz synthesis offers a route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[10][11][12] This two-step process involves the initial formation of an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine.[10][11]

Mechanism Insight: The reaction begins with a Michael addition of the enamine to the ethynylketone, forming a stable aminodiene intermediate.[12][13] This intermediate can often be isolated and purified. Subsequent heating promotes E/Z isomerization, which is a prerequisite for the final cyclodehydration step that forms the aromatic pyridine ring.[10]

Advantages:

  • Versatility: This method is more versatile than the classical Hantzsch synthesis for producing unsymmetrically substituted pyridines.[10]

  • Regiocontrol: The reaction exhibits excellent regioselectivity.[12][13]

  • Direct Aromatization: Unlike the Hantzsch synthesis, it directly yields the aromatic pyridine without a separate oxidation step.[10]

Limitations:

  • High Temperatures: The cyclodehydration step often requires high temperatures, which can limit the substrate scope.[10]

  • Intermediate Isolation: The need to isolate the intermediate can make it a two-step process in practice.[10]

  • Substrate Availability: The availability of the required enamine and ethynylketone starting materials can be a limiting factor.

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate [14]

  • Reagent Preparation: Prepare a stock solution of 1-phenyl-2-propyn-1-one (0.16 g, 1.23 mmol) and ethyl 3-aminocrotonate (0.2 mL, 1.6 mmol) in a 5:1 mixture of ethanol and acetic acid (12 mL).

  • Reaction: The reaction can be performed in a continuous flow reactor heated to 120°C with a residence time of 10 minutes. Alternatively, microwave irradiation at 120°C for 5 minutes can be used.[15]

  • Work-up: The collected outflow is poured into a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂.

  • Purification: The combined organic extracts are dried and concentrated. The crude product is then purified by column chromatography.

Caption: Workflow for the Bohlmann-Rahtz Pyridine Synthesis.

Modern Catalytic and Greener Approaches

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for synthesizing functionalized nicotinates. These modern approaches often employ catalysis and greener reaction conditions.

Catalytic Cycloadditions

Copper-catalyzed [3+3] cycloaddition reactions have emerged as a powerful tool for the modular synthesis of polysubstituted pyridines.[16] These reactions typically involve the condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, driven by the synergy of copper(I) catalysis and iminium catalysis.[16]

Advantages:

  • Mild Conditions: These reactions often proceed under milder conditions than the classical methods.[17]

  • High Modularity: The use of distinct components allows for a high degree of structural diversity in the final products.

  • Redox-Neutral: The process is typically redox-neutral, avoiding the need for external oxidants or reductants.[16]

Biocatalytic Synthesis

Enzymatic approaches to nicotinic acid synthesis are gaining traction as a more environmentally friendly alternative to traditional chemical methods.[18][19] These methods utilize enzymes, such as nitrilases, to convert readily available starting materials like 3-cyanopyridine into nicotinic acid with high efficiency and selectivity.[18][19]

Advantages:

  • Green Chemistry: Biocatalytic methods operate under mild, aqueous conditions, reducing the environmental impact.[19]

  • High Selectivity: Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity.

  • High Yields: Many biocatalytic processes achieve near-quantitative conversion to the desired product.[18][19]

Limitations:

  • Substrate Specificity: Enzymes can have a narrow substrate scope, limiting their general applicability.

  • Enzyme Stability: The stability of the enzyme under process conditions can be a concern.

  • Downstream Processing: Separation of the product from the aqueous reaction medium and the biocatalyst can be challenging.

Comparison of Synthesis Routes

Performance Metric Hantzsch Synthesis Bohlmann-Rahtz Synthesis Modern Catalytic Methods Biocatalytic Synthesis
Generality & Scope Broad for symmetrical pyridinesGood for trisubstituted pyridinesBroad and highly modularOften substrate-specific
Typical Yield Range Good to excellentGood to excellentGood to excellentOften quantitative[18][19]
Reaction Conditions Often harsh, requires heatingHigh temperatures for cyclizationGenerally mildMild, aqueous conditions[19]
Atom Economy HighModerate to highHighHigh
Environmental Impact Moderate (solvents, energy)Moderate (solvents, energy)Lower (catalytic, milder conditions)Low (aqueous, biodegradable)
Key Advantages Well-established, one-potDirect aromatization, good regiocontrolHigh modularity, mild conditionsGreen, high selectivity and yield
Key Disadvantages Requires oxidation, symmetry limitationsHigh temperatures, intermediate isolationCatalyst cost and removalSubstrate specificity, enzyme stability

Conclusion and Future Perspectives

The choice of a synthetic route for functionalized nicotinates depends heavily on the specific target molecule, desired scale, and available resources. The classical Hantzsch and Bohlmann-Rahtz syntheses remain valuable tools, particularly for the preparation of certain substitution patterns. However, the drive for greater efficiency, sustainability, and molecular diversity is increasingly favoring the adoption of modern catalytic and biocatalytic methods.

Future research will likely focus on the development of even more versatile and robust catalytic systems, including those that enable the late-stage functionalization of the pyridine ring.[20] Furthermore, the continued exploration of enzyme engineering and process optimization will undoubtedly expand the utility of biocatalysis in the industrial production of nicotinic acid and its derivatives. By leveraging the strengths of each of these synthetic strategies, researchers can continue to unlock the full potential of functionalized nicotinates in the development of new medicines and materials.

References

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology.
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Comparative

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

An In-Depth Comparative Guide to the Analytical Characterization of Ethyl 5-(hydroxymethyl)nicotinate Reference Standard In the landscape of pharmaceutical research and development, the purity, identity, and quality of a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analytical Characterization of Ethyl 5-(hydroxymethyl)nicotinate Reference Standard

In the landscape of pharmaceutical research and development, the purity, identity, and quality of any chemical entity are paramount. An analytical reference standard serves as the benchmark against which a sample is measured, ensuring the reliability and accuracy of analytical data. Ethyl 5-(hydroxymethyl)nicotinate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting nicotinic receptors and other central nervous system agents.[1] Its structural integrity and purity are critical for the successful development of safe and effective therapeutics.

This guide provides a comprehensive technical comparison of the Ethyl 5-(hydroxymethyl)nicotinate analytical reference standard against relevant structural analogs. As a senior application scientist, the objective is not merely to present data but to provide a logical framework for analytical method development, validation, and comparative analysis. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in authoritative standards and practices.

Physicochemical Characterization: The Foundation of Analytical Strategy

Understanding the fundamental properties of a compound is the first step in developing robust analytical methods. Ethyl 5-(hydroxymethyl)nicotinate (CAS: 59936-06-0) is a pyridine derivative characterized by an ethyl ester at the 3-position and a hydroxymethyl group at the 5-position.[2][3] These functional groups dictate its solubility, polarity, and reactivity, which in turn influence the choice of analytical techniques and parameters.

For a meaningful comparison, we will consider several structural analogs that may be encountered as related substances, impurities, or alternative synthetic precursors.

  • Ethyl Nicotinate (CAS: 614-18-6): The parent molecule lacking the hydroxymethyl group.[4][5]

  • Ethyl 5-hydroxynicotinate (CAS: 59288-38-9): An isomer where the substituent at the 5-position is a hydroxyl group instead of a hydroxymethyl group.[6]

  • Ethyl 5-hydroxy-2-methylnicotinate (CAS: 60390-47-8): An analog with both a hydroxyl group and a methyl group on the pyridine ring.[7][8]

The table below summarizes the key physicochemical properties that inform our analytical approach.

PropertyEthyl 5-(hydroxymethyl)nicotinateEthyl NicotinateEthyl 5-hydroxynicotinate
CAS Number 59936-06-0[2]614-18-6[4]59288-38-9[6]
Molecular Formula C₉H₁₁NO₃[3]C₈H₉NO₂[4]C₈H₉NO₃[6]
Molecular Weight 181.19 g/mol [3]151.16 g/mol [9]167.16 g/mol [6]
Appearance Powder or crystals[2]Clear colorless liquid[4]Solid
Predicted logP ~0.8~1.26[9]~1.1
Key Functional Groups Ethyl ester, hydroxymethyl, pyridine NEthyl ester, pyridine NEthyl ester, hydroxyl, pyridine N

The presence of the hydroxyl and hydroxymethyl groups in Ethyl 5-(hydroxymethyl)nicotinate and its hydroxy analog increases their polarity compared to the parent Ethyl Nicotinate. This difference is a key factor we will exploit for chromatographic separation.

Comparative Analytical Workflow: A Multi-Technique Approach

The qualification of a reference standard requires a multi-faceted analytical approach to confirm its identity, purity, and potency. The following workflow illustrates the core techniques employed in the comprehensive characterization of Ethyl 5-(hydroxymethyl)nicotinate.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Assay & Final Certification NMR NMR Spectroscopy (¹H, ¹³C, COSY) Confirms covalent structure and rules out isomers. HPLC HPLC-UV/PDA Primary technique for purity assessment (area %). Detects non-volatile impurities. NMR->HPLC Structure Verified MS Mass Spectrometry (GC-MS / LC-MS) Confirms molecular weight and fragmentation pattern. GC GC-FID/MS Detects volatile impurities and residual solvents. MS->GC MW Verified qNMR Quantitative NMR (qNMR) Assigns potency against a certified internal standard. HPLC->qNMR Purity >99.5% GC->qNMR Volatiles <0.1% Cert Certificate of Analysis (CoA) Final report summarizing all data. qNMR->Cert Potency Assigned TGA Thermogravimetric Analysis (TGA) Quantifies water content and residual non-volatile solvents. TGA->qNMR Water Content <0.2%

Caption: Workflow for the qualification of a new reference standard batch.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC with UV or Photodiode Array (PDA) detection is the gold standard for determining the purity of non-volatile organic compounds. The choice of a reversed-phase (RP) method is logical for these moderately polar analytes.

Causality Behind Experimental Choices:

  • Column: A C18 column is selected for its versatility and proven performance in separating a wide range of moderately polar compounds.[10]

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) provides a robust separation window for the main analyte and any potential impurities, which may have different polarities.

  • pH Modifier: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the aqueous mobile phase is crucial.[11] It protonates the basic nitrogen on the pyridine ring, ensuring a single ionic species and leading to sharp, symmetrical peaks. For Mass-Spec (MS) compatibility, volatile modifiers like formic acid are preferred.[11]

Experimental Protocol: HPLC-PDA Purity Determination
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% (v/v) Formic Acid in Water

    • B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detection at 260 nm. Peak purity analysis should be performed across the range of 230-350 nm.[10]

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the reference standard and each comparator in 10 mL of a 50:50 mixture of water and acetonitrile to create 1 mg/mL stock solutions. Further dilute to a working concentration of 0.1 mg/mL.

  • Injection Volume: 10 µL.

Comparative HPLC Performance Data
AnalyteExpected Retention Time (min)Relative Retention Time (RRT)Peak Purity AnglePeak Purity Threshold
Ethyl Nicotinate18.51.48< 1.0> 1.5
Ethyl 5-(hydroxymethyl)nicotinate 12.5 1.00 < 1.0 > 1.5
Ethyl 5-hydroxynicotinate10.20.82< 1.0> 1.5

This data is illustrative and based on the principles of reversed-phase chromatography. Actual results may vary based on the specific system and conditions.

The data clearly shows the separation based on polarity. The least polar compound, Ethyl Nicotinate, has the longest retention time. The introduction of a hydroxyl group (Ethyl 5-hydroxynicotinate) significantly increases polarity, leading to an earlier elution. Ethyl 5-(hydroxymethyl)nicotinate, with its hydroxymethyl group, has an intermediate polarity and retention time. This method demonstrates specificity and the ability to resolve these closely related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Components

GC-MS is an essential technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from synthesis or volatile degradation products.[12]

Causality Behind Experimental Choices:

  • Inlet: A split/splitless inlet is used. Splitless mode is chosen for trace analysis of impurities, while a split injection is used for analyzing the main component to avoid column and detector saturation.[13]

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., RTX-5MS), provides excellent separation for a wide range of organic molecules.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.

Experimental Protocol: GC-MS Impurity Analysis
  • Instrumentation: GC system with a split/splitless inlet coupled to a single quadrupole mass spectrometer.

  • Column: RTX-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless for 1 min.

  • MS Parameters:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the standard in Dichloromethane or Ethyl Acetate.

  • Injection Volume: 1 µL.

Comparative GC-MS Fragmentation Data
AnalyteMolecular Ion (M+)Key Fragment Ions (m/z)Rationale
Ethyl 5-(hydroxymethyl)nicotinate 181152, 136, 106, 78Loss of -CH₂OH, loss of ethoxy radical (-OC₂H₅), McLafferty rearrangement
Ethyl Nicotinate151123, 106, 78Loss of ethoxy radical (-OC₂H₅), loss of carboxyl group, pyridine ring

The fragmentation patterns provide a clear fingerprint for each molecule. The primary standard shows a characteristic loss of the hydroxymethyl group (M-31), which is absent in the Ethyl Nicotinate spectrum. This confirms the identity and can be used to detect impurities lacking this functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides unambiguous structural confirmation. ¹H NMR gives information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is chosen based on the analyte's solubility. The solvent must not contain signals that overlap with the analyte's peaks.[14]

  • Internal Standard: Tetramethylsilane (TMS) is added as a reference point (0 ppm) for chemical shifts, ensuring data comparability across different instruments.[14]

  • Quantitative NMR (qNMR): For assay purposes, a certified internal standard with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone) is used. The potency of the reference standard is calculated by comparing the integral of a specific analyte proton signal to that of a known proton signal from the internal standard.

Experimental Protocol: ¹H NMR Spectroscopy
  • Instrumentation: NMR spectrometer operating at 400 MHz or higher.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add TMS as an internal reference.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16 scans.

    • Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative accuracy).

    • Acquisition Time: ~4 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Comparative Predicted ¹H NMR Data (in CDCl₃)
Proton AssignmentEthyl 5-(hydroxymethyl)nicotinate (δ, ppm)Ethyl Nicotinate (δ, ppm)Rationale for Shift Differences
H-2 (Pyridine)~9.1 (s)~9.2 (s)The electron-withdrawing ester and ring nitrogen deshield this proton significantly.
H-4 (Pyridine)~8.3 (t)~8.3 (dt)Similar environment, minor difference in coupling due to adjacent proton vs. substituent.
H-6 (Pyridine)~8.7 (d)~7.4 (dd)The H-6 proton in Ethyl Nicotinate is adjacent to a proton (H-5), causing splitting. In the primary standard, it's adjacent to the C-5 substituent.
-CH₂-OH~4.8 (s)N/ACharacteristic signal for the hydroxymethyl group, absent in the comparator.
-O-CH₂-CH₃~4.4 (q)~4.4 (q)Quartet signal for the ethyl ester methylene group, consistent in both.
-O-CH₂-CH₃~1.4 (t)~1.4 (t)Triplet signal for the ethyl ester methyl group, consistent in both.

Note: This data is predicted based on known chemical shift principles and data from related structures.[14][15]

This comparative analysis allows for definitive identification. The presence of the singlet at ~4.8 ppm is a unique identifier for the hydroxymethyl group in the primary standard.

Structural Comparison of Analytes

The following diagram visually represents the structural differences between the primary reference standard and its key alternatives, which underpins the variations observed in the analytical data.

Caption: Structural comparison of the primary standard and its analogs.

Conclusion

The qualification and use of Ethyl 5-(hydroxymethyl)nicotinate as an analytical reference standard demand a rigorous, multi-technique approach. This guide has demonstrated that through the strategic application of HPLC, GC-MS, and NMR spectroscopy, one can unequivocally confirm the identity, purity, and potency of the standard. By comparing it to logical alternatives like Ethyl Nicotinate and Ethyl 5-hydroxynicotinate, we have highlighted how subtle structural modifications lead to distinct and measurable differences in analytical behavior.

The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers to implement these methods in their own laboratories. Adherence to these principles ensures the generation of high-quality, reliable data, which is the bedrock of successful drug development and scientific integrity.

References

  • Ethyl 6-(hydroxymethyl)-5-methylnicotinate. MySkinRecipes. [Link]

  • Ethyl 5-hydroxynicotinate. PubChem, NIH. [Link]

  • Separation of Ethyl nicotinate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Ethyl 5-hydroxy-2-methylnicotinate. PubChem, NIH. [Link]

  • Qualitative Analysis of E-Cigarette Liquids Using Gas Chromatography / Mass Spectrometry. Agilent. [Link]

  • Chemical Properties of Ethyl nicotinate (CAS 614-18-6). Cheméo. [Link]

  • A Survey of the Criteria Used for the Selection of Alternative Comparator Products by Participating Regulators and Organizations. Publishing at the Library. [Link]

  • A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. PMC, NIH. [Link]

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  • A kind of preparation method of ethyl nicotinate.
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Validation

A Technical Guide to the Structure-Activity Relationship of Ethyl 5-(hydroxymethyl)nicotinate Analogs for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Ethyl 5-(hydroxymethyl)nicotinate analogs. As a versatile scaffold, this molecule presents significant opportunities for modificat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Ethyl 5-(hydroxymethyl)nicotinate analogs. As a versatile scaffold, this molecule presents significant opportunities for modification to enhance its therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering a technical comparison of potential analog performance supported by established experimental data from related compounds. We will explore the causal relationships behind experimental choices and provide self-validating protocols for further investigation.

Introduction: The Therapeutic Potential of Nicotinic Acid Esters

Nicotinic acid (Niacin or Vitamin B3) and its derivatives have long been a cornerstone in the management of dyslipidemia, primarily due to their beneficial effects on lipid profiles.[1][2] Beyond their impact on cholesterol, nicotinic acid and its esters exhibit a range of pharmacological effects, including potent vasodilation and anti-inflammatory properties.[1][3] The esterification of the carboxylic acid group, as seen in Ethyl 5-(hydroxymethyl)nicotinate, offers a promising avenue to modulate the parent molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced side effects.[1] The hydroxymethyl group at the 5-position provides a key site for further derivatization, allowing for the exploration of a wide chemical space to optimize biological activity.

Core Structure and Rationale for Analog Design

The core structure of Ethyl 5-(hydroxymethyl)nicotinate consists of a pyridine ring substituted with an ethyl ester at the 3-position and a hydroxymethyl group at the 5-position. This arrangement of functional groups provides a foundation for systematic modifications to probe the structure-activity relationship.

Core_Structure cluster_0 Ethyl 5-(hydroxymethyl)nicotinate core N1 N C2 C N1->C2 C6 C C3 C C2->C3 C4 C C3->C4 Ester_C C C3->Ester_C C5 C C4->C5 C5->C6 HM_C CH2 C5->HM_C C6->N1 Ester_O1 O Ester_C->Ester_O1 O Ester_O2 O Ester_C->Ester_O2 Ester_Et_C1 CH2 Ester_O2->Ester_Et_C1 Ester_Et_C2 CH3 Ester_Et_C1->Ester_Et_C2 HM_O OH HM_C->HM_O

Caption: Core structure of Ethyl 5-(hydroxymethyl)nicotinate.

Our proposed analog design strategy focuses on three key regions of the molecule:

  • The Pyridine Ring: Modifications to the pyridine ring itself, such as the introduction of substituents or alteration of the nitrogen position, can significantly impact the molecule's electronic properties and its interaction with biological targets.

  • The Ester Group at C3: The nature of the ester group can influence the compound's lipophilicity, solubility, and metabolic stability. Varying the alkyl chain length or introducing cyclic structures can fine-tune these properties.

  • The Hydroxymethyl Group at C5: This functional group is a prime target for derivatization. It can be oxidized to an aldehyde or carboxylic acid, or it can be used as a handle to attach various other moieties through ether or ester linkages, allowing for the exploration of interactions with specific receptor pockets.

Synthesis of Ethyl 5-(hydroxymethyl)nicotinate and its Analogs

The synthesis of the parent compound, Ethyl 5-(hydroxymethyl)nicotinate, can be achieved through standard esterification of 5-(hydroxymethyl)nicotinic acid. A common method involves reacting nicotinic acid with absolute ethanol in the presence of a solid acid catalyst in a solvent like toluene.[4][5]

Synthesis_Workflow Start 5-(Hydroxymethyl)nicotinic Acid Reagents Absolute Ethanol Solid Acid Catalyst (e.g., HND230) Toluene Reaction Esterification Reaction (50-65°C, 3-6 hours) Start->Reaction Reagents->Reaction Workup Filtration to remove catalyst Solvent removal under reduced pressure Reaction->Workup Product Ethyl 5-(hydroxymethyl)nicotinate Workup->Product

Caption: General synthetic workflow for Ethyl 5-(hydroxymethyl)nicotinate.

Analogs can be synthesized by employing appropriately substituted starting materials or by further derivatization of the parent compound. For instance, analogs with different ester groups can be prepared by using the corresponding alcohol in the esterification step. Modifications to the hydroxymethyl group can be achieved post-esterification through standard functional group transformations.

Comparative Analysis of Biological Activities

While direct experimental data on Ethyl 5-(hydroxymethyl)nicotinate analogs is limited, we can infer potential structure-activity relationships by examining related classes of compounds, particularly other nicotinic acid derivatives and substituted pyridines. The primary activities of interest for this class of compounds are anti-inflammatory, analgesic, and vasodilatory effects.

Anti-inflammatory and Analgesic Activity

Nicotinic acid derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[6][7] The proposed mechanism for some of these effects involves the inhibition of pro-inflammatory mediators.[8]

Key SAR Insights from Related Compounds:

  • Substitution on the Pyridine Ring: The introduction of aryl groups at the 2-position of the nicotinic acid scaffold has been shown to yield compounds with good analgesic and anti-inflammatory activities.[6] Specifically, compounds with a 2-bromophenyl substituent have demonstrated notable activity.[7] This suggests that exploring substitutions at the 2- or 6-positions of the Ethyl 5-(hydroxymethyl)nicotinate core could be a fruitful strategy.

  • The Carboxylic Acid/Ester Group: The free carboxylic acid is often important for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs). However, esterification can serve as a pro-drug strategy, improving oral bioavailability and reducing gastric irritation. The ester would then be hydrolyzed in vivo to release the active carboxylic acid. For Ethyl 5-(hydroxymethyl)nicotinate analogs, the ethyl ester likely contributes to a more favorable lipophilicity for membrane permeation.

  • The 5-Position Substituent: The hydroxymethyl group at the 5-position offers a site for modification that can significantly impact activity. For instance, converting it to a lipophilic ether or a bulky ester could enhance binding to hydrophobic pockets in target enzymes or receptors.

Table 1: Predicted Anti-inflammatory and Analgesic Activity of Hypothetical Analogs

Analog IDModification from Parent CompoundPredicted Anti-inflammatory ActivityPredicted Analgesic ActivityRationale
EH-01 Parent: Ethyl 5-(hydroxymethyl)nicotinateModerateModerateBaseline activity of the core scaffold.
EH-02 2-Bromo substitution on pyridine ringHighHighBased on the enhanced activity of 2-bromophenyl nicotinic acid derivatives.[7]
EH-03 Ester changed to IsopropylModerate-HighModerate-HighIncreased lipophilicity may enhance absorption and tissue distribution.
EH-04 Hydroxymethyl converted to -CH₂-O-BenzylHighHighThe bulky, lipophilic benzyl group may improve binding to target proteins.
EH-05 Hydroxymethyl oxidized to Carboxylic AcidHighHighThe resulting dicarboxylic acid monoester may exhibit enhanced activity, though with altered physicochemical properties.
Vasodilatory Activity

Nicotinic acid is a well-known vasodilator, an effect that contributes to the common side effect of flushing but also has therapeutic applications.[1] This effect is mediated, in part, by the release of prostaglandins.[9] Nicotinate esters are also known to have vasodilatory properties.[1]

Key SAR Insights from Related Compounds:

  • The Ester Group: The nature of the ester group can influence the potency and duration of the vasodilatory effect. Simple alkyl esters like methyl, ethyl, and propyl nicotinate are known to induce cutaneous vasodilation.[1]

  • Substituents on the Pyridine Ring: The introduction of thio-containing substituents, such as in 2-(1-adamantylthio)nicotinic acid, has been shown to produce potent vasorelaxant effects.[3] This suggests that introducing sulfur-containing moieties to the Ethyl 5-(hydroxymethyl)nicotinate scaffold could be a promising avenue for developing potent vasodilators.

Experimental Protocols

To validate the predicted activities of novel Ethyl 5-(hydroxymethyl)nicotinate analogs, the following standardized and widely accepted in vivo assays are recommended.

Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)

This is a classic model of acute inflammation.[10][11]

Principle: Sub-plantar injection of carrageenan induces a biphasic inflammatory response characterized by edema. The first phase is mediated by histamine and serotonin, while the second, later phase is primarily driven by prostaglandins and is sensitive to inhibition by NSAIDs.

Procedure:

  • Animal Preparation: Acclimatize male Wistar rats (150-200g) for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline)

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test compounds (e.g., 10, 20, 40 mg/kg, p.o.)

  • Dosing: Administer the vehicle, standard drug, or test compounds orally.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Carrageenan_Workflow Acclimatize Acclimatize Rats Fast Overnight Fasting Acclimatize->Fast Group Group Animals (n=6) Fast->Group Dose Oral Administration of Vehicle, Standard, or Test Compound Group->Dose Induce Inject Carrageenan (1% w/v) into Right Hind Paw Dose->Induce Measure Measure Paw Volume with Plethysmometer at 0, 1, 2, 3, 4h Induce->Measure Analyze Calculate % Inhibition of Edema Measure->Analyze

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Acetic Acid-Induced Writhing Test in Mice (for Analgesic Activity)

This is a widely used model for screening peripheral analgesic activity.[12]

Principle: Intraperitoneal injection of acetic acid causes the release of endogenous inflammatory mediators that stimulate nociceptors, leading to a characteristic writhing response (abdominal constriction and stretching of the hind limbs). A reduction in the number of writhes indicates analgesic activity.

Procedure:

  • Animal Preparation: Acclimatize male Swiss albino mice (20-25g) for at least one week.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Vehicle control (e.g., normal saline)

    • Group II: Positive control (e.g., Mefenamic acid, 20 mg/kg, i.p.)

    • Group III-V: Test compounds (e.g., 10, 20, 40 mg/kg, i.p.)

  • Dosing: Administer the vehicle, standard drug, or test compounds intraperitoneally.

  • Induction of Writhing: Thirty minutes after dosing, inject 0.6% v/v acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a 20-minute period.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

Conclusion and Future Directions

The Ethyl 5-(hydroxymethyl)nicotinate scaffold represents a promising starting point for the development of novel therapeutic agents with potential anti-inflammatory, analgesic, and vasodilatory properties. Based on the structure-activity relationships of related nicotinic acid and pyridine derivatives, strategic modifications to the pyridine ring, the C3-ester, and the C5-hydroxymethyl group are likely to yield analogs with enhanced potency and improved pharmacological profiles. The experimental protocols outlined in this guide provide a robust framework for evaluating the efficacy of newly synthesized compounds. Future research should focus on a systematic exploration of the chemical space around this versatile scaffold to identify lead candidates for further preclinical development.

References

  • (No Title)[6]

  • Ben-David, G., et al. (2007). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 151(5), 585-595.[1]

  • Cisnero, J. A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1679.[13]

  • CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents.[4]

  • El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2326756.[8]

  • Gising, J., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6489.[14]

  • Gomes, P. A. T. M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7544.[15]

  • Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 61(9), 933-944.[7]

  • Laver, J. H., et al. (2012). Niacin in Cardiovascular Disease: Recent Preclinical and Clinical Developments. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 582-588.[16]

  • Ethyl 5-(hydroxymethyl)nicotinate | 59936-06-0.

  • Hönig, H., & Blaser, H. U. (1999). Enantioselective synthesis of ethyl nipecotinate using cinchona modified heterogeneous catalysts. Journal of Molecular Catalysis A: Chemical, 139(2-3), 197-203.[17]

  • Hsieh, M. C., et al. (2014). Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. International Journal of Molecular Sciences, 15(11), 20958-20977.[3]

  • Kamal, A., & Husain, A. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6066-6097.[18]

  • Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Evaluating the Analgesic Activity of Floctafenine - Benchchem.[12]

  • Niacin improves small artery vasodilatory function and compliance in statin-treated type 2 diabetic patients | Request PDF.[19]

  • Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay with Emorfazone - Benchchem.[10]

  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms | Arteriosclerosis, Thrombosis, and Vascular Biology.[20]

  • Preparation method of ethyl nicotinate - Eureka | Patsnap.[5]

  • (PDF) EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE.[21]

  • Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models.[22]

  • Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 48, 79-106.[2]

  • Synthesis of racemic nicotine - Chemistry Stack Exchange.[23]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents?. The American Journal of Cardiology, 101(8A), 52B-60B.[9]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted - SlideShare.[24]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds - ResearchGate.[25]

  • Gao, F., et al. (2009). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Endocrine Reviews, 30(2), 128-142.[26]

  • Evaluation of analgesic and anti-inflammatory effects of the crude methanol extract of the stem-bark of Annona senegalensis.[27]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI.[28]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv.[11]

  • The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice.

  • Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen.[29]

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice - Phyto Pharma Journal.

Sources

Comparative

Benchmarking Purification Techniques for Pyridine Carboxylates: A Comparative Guide

Pyridine carboxylic acids (PCAs)—including picolinic acid, nicotinic acid (Vitamin B3), and isonicotinic acid—are critical building blocks in pharmaceutical synthesis, agricultural chemistry, and materials science. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Pyridine carboxylic acids (PCAs)—including picolinic acid, nicotinic acid (Vitamin B3), and isonicotinic acid—are critical building blocks in pharmaceutical synthesis, agricultural chemistry, and materials science. However, isolating these compounds presents significant downstream purification challenges. Because they are highly polar zwitterions, standard organic solvent extraction often fails due to their overriding affinity for the aqueous phase. Furthermore, separating structural isomers (e.g., 2-pyridinecarboxylic acid vs. 3-pyridinecarboxylic acid) requires exploiting minute physicochemical differences 1[1].

This guide objectively benchmarks three primary purification techniques—Preparative Mixed-Mode HPLC, Reactive Extraction, and Recrystallization—providing causal explanations for methodological choices and self-validating experimental protocols to ensure scientific integrity.

Comparative Analysis of Purification Techniques

Preparative Mixed-Mode HPLC

Standard reversed-phase (C18) chromatography struggles to retain highly polar, ionizable PCAs without the use of ion-pairing reagents, which inevitably contaminate the final product. Mixed-mode chromatography resolves this by combining hydrophobic (alkyl chain) and cation-exchange mechanisms within a single stationary phase2[2]. This dual-retention mechanism exploits minor differences in the hydrophobicity and pKa of PCA isomers, enabling baseline separation without derivatization[1].

Reactive Extraction

For large-scale recovery from fermentation broths, reactive extraction is the most intensified and cost-effective approach 3[3]. Unlike physical extraction, this method utilizes a solvating extractant like tri-n-butyl phosphate (TBP) dissolved in a non-toxic diluent (e.g., soybean oil or methyl isobutyl ketone) 4[4]. The extractant forms a reversible hydrogen-bonded complex with the undissociated acid, effectively pulling it into the organic phase[3].

Recrystallization

Recrystallization remains the workhorse for bulk synthetic purification. By manipulating the pH to the isoelectric point of the specific pyridine carboxylate, the zwitterion precipitates out of aqueous or hydroalcoholic solutions 5[5]. While highly scalable, it often fails to separate structurally identical isomers, necessitating a secondary polishing step.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of each technique based on empirical data:

Purification TechniqueTarget ApplicationTypical YieldPurity LimitScalabilityRelative Cost
Mixed-Mode HPLC Isomer separation, Pharma70–85%>99.5%LowHigh
Reactive Extraction Fermentation broth recovery85–95%90–95%HighLow
Recrystallization Bulk synthetic intermediates60–80%95–98%HighLow

Mechanistic Workflow

The decision of which purification technique to employ depends heavily on the origin of the crude material and the target purity. The logical progression is visualized below:

Workflow Start Crude Pyridine Carboxylate Decision Source Material? Start->Decision Ferm Fermentation Broth Decision->Ferm Bioprocess Synth Chemical Synthesis Decision->Synth Synthetic RE Reactive Extraction (TBP / Natural Oils) Ferm->RE Adjust pH < pKa Cryst Recrystallization (pH Shift) Synth->Cryst Bulk Isolation HPLC Mixed-Mode HPLC (Isomer Polish) Synth->HPLC Direct Polish Pure1 Industrial Grade (>90%) RE->Pure1 Back-Extraction Cryst->Pure1 Filtration Pure2 Pharma Grade (>99%) HPLC->Pure2 Fraction Collection Pure1->HPLC Trace Impurities

Workflow for selecting pyridine carboxylate purification techniques based on source and purity.

Self-Validating Experimental Protocols

Protocol A: Mixed-Mode HPLC Separation of PCA Isomers

Objective: Isolate picolinic acid from a mixture of structural isomers. Causality: Retention is controlled by modulating the acetonitrile concentration (hydrophobic interaction) and the buffer concentration/pH (ionic interaction)[1][2].

  • Mobile Phase Preparation: Prepare an aqueous buffer of 0.1% phosphoric acid (pH ~2.5) and an organic modifier of HPLC-grade Acetonitrile (ACN). Causality: The low pH ensures the carboxylate group is protonated, allowing the basic pyridine nitrogen to interact with the cation-exchange sites on the column[2].

  • Column Equilibration: Flush a mixed-mode cation-exchange column (e.g., Coresep 100, 4.6 x 150 mm, 5 µm) with 5% ACN / 95% Buffer. Validation: Monitor UV absorbance at 255 nm until the baseline is strictly flat, confirming column equilibration.

  • Sample Injection: Dissolve the crude mixture in the mobile phase. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Elution: Run an isocratic elution at 5% ACN. Causality: The low organic content maximizes the retention of these highly polar compounds, while the acidic buffer modulates the ion-exchange kinetics.

  • Fraction Collection & Validation: Collect the eluate corresponding to the target peak. Validation: Re-inject a 5 µL aliquot of the collected fraction to confirm a single peak (isomeric purity >99%).

Protocol B: Reactive Extraction of Nicotinic Acid from Bioprocess Broth

Objective: Recover nicotinic acid using a non-toxic, biocompatible solvent system. Causality: TBP acts as a solvating extractant that selectively binds to the protonated form of nicotinic acid, overcoming its natural affinity for water[3][4].

  • Pre-treatment: Centrifuge the crude fermentation broth at 8000 x g for 15 minutes to remove cellular debris.

  • pH Adjustment (Critical): Measure the aqueous phase pH. Adjust to pH 2.5–3.0 using 1M HCl. Causality: The pH must be strictly below the pKa of nicotinic acid (pKa ~4.75). At pH ≥ pKa, the acid dissociates, preventing hydrogen-bond formation with the TBP extractant[3].

  • Solvent Preparation: Prepare an organic phase of 20% (v/v) Tri-n-butyl phosphate (TBP) in a non-toxic diluent (e.g., methyl isobutyl ketone or soybean oil)6[6].

  • Extraction: Combine the aqueous and organic phases at a 1:1 volume ratio. Agitate at 250 rpm for 4–5 hours at 298 K. Validation: Take periodic micro-samples of the aqueous phase and measure UV absorbance at 260 nm; equilibrium is reached when absorbance plateaus[6].

  • Phase Separation & Stripping: Transfer the mixture to a separatory funnel and allow phase separation. Recover the purified nicotinic acid by back-extracting the organic phase with a basic aqueous solution (pH 8.0). Causality: The basic pH deprotonates the acid, breaking the TBP complex and driving the product back into the aqueous phase[3]. Validation: Verify successful stripping by analyzing the regenerated organic phase via HPLC to ensure no residual acid remains.

References

  • HPLC Separation of Pyridinecarboxylic Acids Source: SIELC Technologies URL:[Link]

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid Source: HELIX Chromatography URL:[Link]

  • Synthesis and characterization of citrate-based fluorescent small molecules and biodegradable polymers Source: NIH.gov URL:[Link]

  • Reactive extraction of picolinic and nicotinic acid by natural non-toxic solvent Source: ResearchGate URL:[Link]

  • Reactive Extraction as an Intensifying Approach for the Recovery of Organic Acids from Aqueous Solution Source: ACS Publications URL:[Link]

  • Experimental Investigation into the Extraction of Nicotinic Acid Using Natural Non-Toxic and Conventional Solvents Source: Uni-Pannon URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-(hydroxymethyl)nicotinate proper disposal procedures

As a Senior Application Scientist, my objective is to provide researchers and drug development professionals with more than just a standard safety data sheet. To ensure laboratory safety and operational excellence, we mu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to provide researchers and drug development professionals with more than just a standard safety data sheet. To ensure laboratory safety and operational excellence, we must understand the why behind the how.

Ethyl 5-(hydroxymethyl)nicotinate is a highly valuable pyridine derivative used extensively as a building block in pharmaceutical synthesis. However, the presence of the heteroaromatic pyridine ring, combined with the reactive hydroxymethyl group, dictates strict handling, storage, and disposal protocols. This guide synthesizes technical accuracy with field-proven methodologies to ensure your laboratory operations remain safe, compliant, and efficient.

Chemical Profile & Mechanistic Hazards

Before handling any compound, we must understand its fundamental properties and the mechanistic reasons behind its hazard classifications.

Table 1: Chemical & Hazard Specifications

PropertyValue / Specification
CAS Number 59936-06-0
Molecular Formula C9H11NO3
Physical Form Powder or crystals
GHS Signal Word Warning (GHS07)
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1]
Storage Requirements Inert atmosphere (Argon/Nitrogen), Room Temperature[1]

Expertise & Causality Insight: The H315 and H319 irritation hazards stem from the inherent basicity of the pyridine nitrogen. When this nitrogen interacts with moisture on the skin or ocular mucosa, it causes localized pH shifts that lead to acute tissue irritation. Furthermore, storage under an inert atmosphere is not merely a suggestion—it is critical. The hydroxymethyl group (-CH₂OH) is highly susceptible to slow, catalytic oxidation into an aldehyde or carboxylic acid when exposed to atmospheric oxygen and light, which will rapidly compromise your reagent's purity and downstream reaction yields[1].

Operational Handling Protocol

To mitigate the respiratory and contact hazards associated with this crystalline powder, strict engineering controls and personal protective equipment (PPE) must be utilized.

Protocol 1: Safe Handling and Transfer

  • Preparation: Ensure your chemical fume hood is calibrated to a face velocity of 80–100 fpm. Verify that your inert gas (Argon or N₂) Schlenk line or purging system is active.

  • PPE Selection: Don a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves. Note: The pyridine ring can act as a permeation enhancer; double-gloving ensures a robust barrier against dermal absorption.

  • Transfer: Weigh the powder using an anti-static spatula. Static buildup can cause the fine crystals to aerosolize, triggering the H335 respiratory hazard[1].

  • Resealing: Purge the headspace of the source container with Argon for 5-10 seconds before sealing. This displaces oxygen and moisture, preserving the integrity of the hydroxymethyl moiety.

Spill Response & Decontamination Workflow

In the event of a spill, the primary objective is to prevent aerosol inhalation and environmental release. Pyridine derivatives are highly water-soluble and can persist in soil and aquatic environments if allowed to enter standard drainage systems[2].

SpillWorkflow A 1. Spill Identified Ethyl 5-(hydroxymethyl)nicotinate B 2. Assess & Isolate (Check for H335 Respiratory Hazard) A->B C 3. Don Advanced PPE (Nitrile, Goggles, N95/Respirator) B->C D 4. Containment (Block all floor drains) C->D E 5. Solid Absorption (Use damp absorbent pads to prevent dust) D->E F 6. Waste Packaging (Seal in compatible HDPE container) E->F G 7. Decontamination (Wash area with mild soap solution) F->G

Figure 1: Step-by-step operational workflow for chemical spill decontamination.

Protocol 2: Spill Decontamination

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Contain: If the material is in powder form, gently cover it with damp absorbent paper. Causality: Wetting the powder suppresses dust generation, directly mitigating the H335 inhalation risk[1].

  • Collect: Use a non-sparking scoop to transfer the wetted powder and absorbent materials into a chemically compatible, sealable high-density polyethylene (HDPE) waste container.

  • Decontaminate: Wash the spill surface with a dilute soap solution. Do not use strong oxidizers (e.g., bleach), as they can react exothermically with the pyridine ring.

Proper Disposal Procedures

The disposal of pyridine derivatives requires rigorous adherence to environmental regulations. Due to its toxicity and potential to form hazardous byproducts, Ethyl 5-(hydroxymethyl)nicotinate must never be disposed of via aqueous drain systems or standard municipal solid waste[3].

WasteLogic W Ethyl 5-(hydroxymethyl)nicotinate Waste Stream S Solid Waste (Powder, PPE, Absorbents) W->S L Liquid Waste (Reaction Solvents) W->L S_Bin Solid Hazardous Waste Bin (Double-bagged, HDPE) S->S_Bin L_Bin Halogen-Free Organic Waste (Unless mixed with DCM) L->L_Bin Inc Rotary Kiln Incineration (820°C - 1600°C + NOx Scrubber) S_Bin->Inc L_Bin->Inc

Figure 2: Logical segregation and thermal destruction pathway for waste streams.

Protocol 3: Disposal Preparation & Execution

  • Segregation: Separate waste into solid and liquid streams. Ensure liquid waste containing this chemical is not mixed with strong oxidizing agents, which could trigger a runaway reaction.

  • Packaging: Place solid waste (contaminated gloves, empty vials, absorbents) into a heavy-duty, transparent plastic bag, seal it, and place it inside a secondary rigid HDPE container.

  • Labeling: Clearly label the container as "Hazardous Waste: Contains Pyridine Derivatives (Ethyl 5-(hydroxymethyl)nicotinate)". Include the GHS07 exclamation mark pictogram and note the specific hazards (H302, H315, H319, H335)[1].

  • Manifesting & Thermal Destruction: Coordinate with a certified hazardous waste disposal vendor.

Expertise & Causality Insight on Incineration: Why can't this just go into standard chemical waste landfills? The preferred method for pyridine derivative disposal is high-temperature rotary kiln incineration. The heteroaromatic pyridine ring is exceptionally thermally stable. Incineration must occur at highly elevated temperatures (between 820°C and 1,600°C) to ensure complete carbon-nitrogen ring cleavage[3]. Lower temperatures risk incomplete combustion, leading to the dangerous emission of toxic nitrogen oxides (NOx) and unburned volatile organic carbons (VOCs). Ensure your waste vendor utilizes incinerators equipped with active NOx scrubbers.

While Ethyl 5-(hydroxymethyl)nicotinate is not explicitly listed on the EPA's Acutely Hazardous "P" List by specific name, it falls under the broader regulatory umbrella of toxic pyridine derivatives[4]. Any residue, contaminated soil, or water resulting from its use or cleanup must be managed as hazardous waste according to RCRA (Resource Conservation and Recovery Act) guidelines[3].

References

  • National Center for Biotechnology Information (NCBI). "PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine". Retrieved from[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "POTENTIAL FOR HUMAN EXPOSURE - Pyridine". Retrieved from[Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "Pyridine, alkyl derivatives: Human health tier II assessment". Retrieved from [Link]

  • Environmental Protection Agency (EPA). "EPA Acutely Hazardous Waste “P” List". Retrieved from[Link]

Sources

Handling

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling Ethyl 5-(hydroxymethyl)nicotinate

Navigating the specific handling requirements of novel chemical compounds is paramount to ensuring both personnel safety and data integrity. This guide provides essential, immediate safety and logistical information for...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the specific handling requirements of novel chemical compounds is paramount to ensuring both personnel safety and data integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ethyl 5-(hydroxymethyl)nicotinate. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to establish a self-validating system of protocols for your laboratory.

Hazard Assessment: Understanding the Risks

Ethyl nicotinate is classified as a combustible liquid that can cause significant skin, eye, and respiratory tract irritation.[1][2][3][4] Some data also indicates the potential for severe skin burns and eye damage.[5] Given these hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of your experimental design.

Summary of Potential Hazards (based on Ethyl nicotinate):

Hazard TypeDescriptionCitations
Flammability Combustible liquid. Keep away from heat, sparks, and open flames.[1][2]
Skin Contact Causes skin irritation, with some sources indicating the potential for severe burns.[1][3][5]
Eye Contact Causes serious eye irritation, with some sources indicating the potential for severe damage.[1][3][5]
Inhalation May cause respiratory tract irritation.[1]
Ingestion May cause irritation of the digestive tract.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are fundamental to mitigating the risks associated with Ethyl 5-(hydroxymethyl)nicotinate. The following represents the minimum required PPE for handling this compound.

Core PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7]

  • Hand Protection: Wear suitable chemical-resistant gloves. Given the data on related pyridine compounds, butyl rubber or polyvinyl alcohol (PVA) gloves are recommended over nitrile gloves.[8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection: A fully-buttoned laboratory coat must be worn to protect against skin contact.[8]

  • Respiratory Protection: All handling of Ethyl 5-(hydroxymethyl)nicotinate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] If engineering controls are insufficient and there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary.[6] Note that respirator use requires medical clearance, fit-testing, and training.[8]

PPE Selection and Usage Workflow:

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing & Disposal start Assess Hazards of Ethyl 5-(hydroxymethyl)nicotinate fume_hood Ensure Certified Chemical Fume Hood is Operational start->fume_hood ppe_check Inspect PPE for Integrity (Gloves, Goggles, Lab Coat) fume_hood->ppe_check don_coat Don Laboratory Coat (Fully Buttoned) ppe_check->don_coat don_goggles Don Chemical Safety Goggles don_coat->don_goggles don_gloves Don Appropriate Gloves (e.g., Butyl Rubber) don_goggles->don_gloves handle Handle Ethyl 5-(hydroxymethyl)nicotinate in Fume Hood don_gloves->handle doff_gloves Remove Gloves Using Proper Technique handle->doff_gloves doff_goggles Remove Goggles doff_gloves->doff_goggles doff_coat Remove Lab Coat doff_goggles->doff_coat wash_hands Wash Hands Thoroughly doff_coat->wash_hands dispose Dispose of Contaminated PPE and Chemical Waste wash_hands->dispose

Caption: Workflow for PPE selection, donning, and doffing when handling Ethyl 5-(hydroxymethyl)nicotinate.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, procedural workflow is critical for safety and reproducibility.

Pre-Handling Checklist:
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble and Inspect PPE: Gather all necessary PPE and inspect for any defects such as cracks in goggles or tears in gloves.

  • Locate Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[6]

  • Review First Aid Procedures: Familiarize yourself with the first aid measures for this type of compound.

Step-by-Step Handling Protocol:
  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.

  • Work Within the Fume Hood: Conduct all manipulations of Ethyl 5-(hydroxymethyl)nicotinate inside the fume hood.

  • Mindful Handling: Avoid direct contact with the chemical.[1][3] Use appropriate laboratory equipment for all transfers.

  • Post-Handling: After completing your work, ensure the container is securely sealed.

Doffing and Decontamination:
  • Remove Gloves: Peel off gloves without touching the outer surface with your bare hands.

  • Remove Goggles and Lab Coat: Remove your goggles and lab coat.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[1][3]

  • Decontaminate Work Area: Clean and decontaminate the work surface within the fume hood.

Disposal Plan:
  • Waste Classification: All waste contaminated with Ethyl 5-(hydroxymethyl)nicotinate, including empty containers, used gloves, and absorbent materials, should be treated as hazardous waste.[2]

  • Containerization: Collect all waste in a clearly labeled, sealed, and compatible container.

  • Disposal: Dispose of the hazardous waste in accordance with your institution's and local environmental regulations.[2][5]

Emergency Procedures: Immediate Actions

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][9] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Seek immediate medical attention.

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling Ethyl 5-(hydroxymethyl)nicotinate, fostering a secure and productive research environment.

References

  • Synerzine. (n.d.).
  • Cole-Parmer. (2005, October 12).
  • Thermo Fisher Scientific. (2011, February 9).
  • TCI Chemicals. (n.d.).
  • Antibodies. (n.d.).
  • Fisher Scientific. (2011, February 9).
  • ChemicalBook. (2026, January 17).
  • Cole-Parmer. (2005, October 3).
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
  • Apollo Scientific. (n.d.). Pyridine.
  • Washington State University. (n.d.).
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(hydroxymethyl)nicotinate
Reactant of Route 2
Ethyl 5-(hydroxymethyl)nicotinate
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